5-Fluorouracil
描述
Structure
3D Structure
属性
IUPAC Name |
5-fluoro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Record name | FLUOROURACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | fluorouracil | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fluorouracil | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020634 | |
| Record name | 5-Fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid | |
| Record name | FLUOROURACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluorouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C | |
| Record name | FLUOROURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L | |
| Record name | FLUOROURACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluorouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00544 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOROURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluorouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to practically white crystalline powder, Crystals from water or methanol-ether | |
CAS No. |
51-21-8 | |
| Record name | FLUOROURACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Fluorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorouracil [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00544 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fluorouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOROURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluorouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C | |
| Record name | FLUOROURACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluorouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00544 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOROURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluorouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and History of 5-Fluorouracil
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the seminal chemotherapeutic agent, this compound (5-FU). It details the rational design and synthesis of 5-FU, its preclinical evaluation, and the early clinical trials that established its role in cancer therapy. The document elucidates the intricate mechanisms of action, including the inhibition of thymidylate synthase and its incorporation into nucleic acids, and the subsequent impact on cellular signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the foundational science of one of oncology's most enduring drugs.
The Genesis of a Rationally Designed Anticancer Agent
The development of this compound in the 1950s marked a pivotal moment in the history of oncology, heralding the era of rational drug design. The conceptual framework for 5-FU was laid by Dr. Charles Heidelberger and his colleagues at the McArdle Memorial Laboratory at the University of Wisconsin. Their work was predicated on the observation that certain tumors, such as rat hepatomas, exhibited a higher rate of uracil utilization for nucleic acid synthesis compared to normal tissues. This metabolic vulnerability presented a logical target for therapeutic intervention.
Heidelberger hypothesized that an antimetabolite of uracil could selectively disrupt this pathway and impede tumor growth. The strategic substitution of a hydrogen atom with a highly electronegative fluorine atom at the 5th position of the uracil pyrimidine ring was proposed. This modification was intended to create a stable, yet fraudulent, substrate that would irreversibly inhibit key enzymatic processes. This led to a fruitful collaboration with Hoffmann-La Roche, where chemists Robert Duschinsky and Edward Pleven successfully synthesized this compound. The initial report of its potent tumor-inhibitory effects in mice was published in Nature in 1957, and the compound was patented in 1956, with its first medical use in 1962.
Preclinical Evaluation: From Bench to Bedside
The initial preclinical studies of 5-FU provided the foundational evidence of its antitumor efficacy and paved the way for its clinical development. These investigations were primarily conducted in rodent models bearing transplantable tumors.
Experimental Protocols
In Vivo Antitumor Activity in Murine Models:
-
Animal Models: Early studies utilized various transplantable tumor models, including Sarcoma 180, Ehrlich ascites carcinoma, and later, colorectal carcinoma models in rats.
-
Drug Administration: this compound, dissolved in a suitable vehicle, was administered to tumor-bearing animals, typically via intraperitoneal (i.p.) injection, to assess its systemic antitumor effects. Dosages were varied to establish a dose-response relationship for both efficacy and toxicity.
-
Efficacy Endpoints: The primary measure of efficacy was the inhibition of tumor growth. For solid tumors, this was quantified by periodic caliper measurements of tumor dimensions to calculate tumor volume. In the case of ascites tumors, the total volume of ascitic fluid and the number of tumor cells were determined at the end of the study period.
Quantitative Preclinical Data
The following table summarizes key quantitative data from early preclinical studies of this compound.
| Tumor Model | Animal Strain | 5-FU Dosage | Route of Administration | Key Efficacy Finding |
| Sarcoma 180 | Swiss Mice | 25 mg/kg/day for 7 days | Intraperitoneal | Marked tumor inhibition |
| Ehrlich Ascites Carcinoma | Mice | 25 mg/kg/dose | Intraperitoneal | Significant reduction in tumor burden |
| Ward Colorectal Carcinoma | Rats | Not specified | Not specified | Improved therapeutic index when combined with modulators |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily involves the disruption of DNA and RNA synthesis and function. This is achieved through its intracellular conversion to several active metabolites.
Metabolic Activation of this compound
5-FU is a prodrug that requires enzymatic conversion within the cell to its active forms. The metabolic activation of 5-FU proceeds through several pathways, leading to the formation of three key cytotoxic nucleotides:
-
Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase.
-
Fluorouridine triphosphate (FUTP): Incorporated into RNA, leading to disruption of RNA processing and function.
-
Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, causing DNA damage and instability.
Inhibition of Thymidylate Synthase
The primary cytotoxic mechanism of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary covalent complex with TS, effectively blocking its catalytic activity. This leads to a depletion of the intracellular dTMP pool, resulting in "thymineless death," a state where cells are unable to replicate their DNA, leading to cell cycle arrest and apoptosis.
Incorporation into RNA and DNA
The active metabolites FUTP and FdUTP are incorporated into RNA and DNA, respectively. The incorporation of FUTP into various RNA species disrupts RNA processing, maturation, and function. FdUTP incorporation into DNA leads to DNA strand breaks and instability, further contributing to the cytotoxic effects of 5-FU.
Downstream Signaling Pathways and Apoptosis
The cellular damage induced by 5-FU, including DNA damage and RNA stress, triggers a cascade of downstream signaling events that culminate in apoptosis. The tumor suppressor protein p53 plays a crucial role in this process. Upon sensing cellular stress, p53 is activated and can initiate apoptosis through both transcription-dependent and independent mechanisms. This includes the upregulation of pro-apoptotic proteins such as Bax and PUMA.
Early Clinical Trials: Translating Preclinical Promise into Patient Benefit
The first clinical evaluation of this compound was reported in 1958 by Curreri, Heidelberger, and their colleagues. This seminal study investigated the safety and efficacy of 5-FU in patients with a variety of advanced solid tumors.
Clinical Trial Protocol
-
Patient Population: The initial studies enrolled patients with a range of histologically confirmed, advanced solid tumors for whom no standard curative therapy was available.
-
Dosing Regimen: this compound was administered as a single daily intravenous injection. The dosage was escalated to determine the maximum tolerated dose. An "adequate therapeutic dosage" was considered to be 15 mg/kg/day for 5 days, followed by half doses on alternate days until the onset of toxicity.
-
Response Evaluation: Tumor response was assessed through physical examination and radiological imaging. An objective response was defined as a measurable decrease in tumor size.
-
Toxicity Monitoring: Patients were closely monitored for adverse effects, with a particular focus on stomatitis, diarrhea, and myelosuppression. Stomatitis was identified as a key indicator for the termination of therapy to avoid severe toxicity.
Quantitative Clinical Data
The following table summarizes the key findings from the initial clinical trials of this compound.
| Cancer Type | Number of Patients | 5-FU Dosage | Objective Response Rate (%) | Notable Toxicities | Reference |
| Various Solid Tumors | 35 (receiving "adequate" dosage) | 15 mg/kg/day x 5, then half doses | 25 | Stomatitis, diarrhea, leukopenia | |
| Breast Carcinoma | Not specified | Not specified | Favorable responses observed | Not specified | |
| Colorectal Carcinoma | Not specified | Not specified | Favorable responses observed | Not specified |
A significant finding from these early trials was that tumor regression was primarily observed in patients who also manifested some degree of toxicity, highlighting the narrow therapeutic index of 5-FU.
Synthesis of this compound
The original synthesis of this compound, as well as subsequent modifications, has been a subject of extensive chemical research.
Experimental Protocol for a Common Synthesis Method
One of the early and effective methods for the synthesis of this compound involves the direct fluorination of uracil. A general protocol is outlined below:
-
Preparation of the Reaction Mixture: Uracil is dissolved or suspended in a suitable solvent, such as acetic acid or liquid hydrogen fluoride, in an inert atmosphere (e.g., nitrogen).
-
Fluorination: A stream of fluorine gas, diluted with an inert gas like nitrogen, is bubbled through the cooled reaction mixture. The temperature is carefully controlled, often between 0°C and 5°C.
-
Quenching and Isolation: The reaction is quenched, and the crude product is isolated. This may involve evaporation of the solvent and separation of the product from the reaction mixture.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent such as water, to yield the final product.
Experimental Workflow: From Concept to Clinic
The discovery and development of this compound exemplified the systematic approach to anticancer drug discovery that emerged in the mid-20th century.
Conclusion
The discovery of this compound stands as a landmark achievement in the history of cancer chemotherapy. Its development, rooted in the principles of rational drug design, provided a powerful new weapon against a range of solid tumors. The foundational preclinical and clinical studies not only established its therapeutic utility but also provided invaluable insights into its mechanism of action and toxicities. For over six decades, 5-FU has remained a cornerstone of treatment for many cancers, and its story continues to inspire the ongoing quest for more effective and less toxic anticancer agents. This technical guide serves as a testament to the ingenuity and perseverance of the scientists who ushered in a new era of targeted cancer therapy.
early preclinical studies of 5-fluorouracil
An In-Depth Technical Guide on the Early Preclinical Studies of 5-Fluorouracil
Introduction
This compound (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of cancer chemotherapy for over four decades.[1][2] Synthesized in the late 1950s, its development was based on the observation that certain tumors utilize the pyrimidine uracil more rapidly than normal tissues, identifying uracil metabolism as a potential therapeutic target.[3][4] This guide provides a detailed overview of the foundational preclinical research that characterized the mechanism of action, efficacy, and toxicity profile of 5-FU, paving the way for its clinical use.
Core Mechanism of Action
This compound is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[5] The primary mechanisms of action involve the inhibition of DNA synthesis and the disruption of RNA function.[3][6][7]
Upon entering a cell, 5-FU is converted into three main active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[6] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), which blocks the synthesis of dTMP and leads to a depletion of deoxythymidine triphosphate (dTTP).[3][6] This inhibition of DNA synthesis is considered a primary driver of 5-FU's cytotoxicity.[7]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This misincorporation disrupts RNA processing and function, affecting protein synthesis and overall cellular metabolism.[3][6]
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation, which contributes to cell death.[3][6]
The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is abundant in the liver and converts 5-FU to the inactive dihydrofluorouracil (DHFU).[3][6] Up to 80% of an administered dose of 5-FU is broken down by DPD.[6]
Preclinical In Vitro Studies
Early preclinical research extensively utilized in vitro cell culture models to determine the cytotoxic effects of 5-FU across various cancer types. These studies were fundamental in establishing dose-dependent efficacy and identifying sensitive cell lines.
Data Presentation: In Vitro Cytotoxicity of 5-FU
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HCT-116 | Colorectal Cancer | Not specified (growth inhibition shown) | - | [8] |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2 µM/ml | 24 hours | [9] |
| HCT116 | Colorectal Cancer | 250 µg/mL (as CF/5-FU) caused 58% inhibition | 72 hours | [10] |
| HONE-1 | Nasopharyngeal Carcinoma | 62.5 µg/mL (as CF/5-FU) caused 71% inhibition | 72 hours | [10] |
| A549 | Lung Cancer | 5.03 µM | - | [11] |
| HCT116 & SW480 | Colon Cancer | Dose-dependent inhibition shown | - | [12] |
Note: IC50 values can vary significantly based on the specific assay conditions and the formulation of the drug used (e.g., pure 5-FU vs. nanoparticle-loaded).
Experimental Protocols: In Vitro Cytotoxicity Assay
A common method used to assess the cytotoxic effect of 5-FU in early studies was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media and conditions until they reach a desired confluence.[9]
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of 5-FU. A control group receives medium without the drug.[9]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Assay:
-
The MTT reagent is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined from the dose-response curve.[9]
Preclinical In Vivo Animal Studies
Animal models were critical for evaluating the systemic effects of 5-FU, including its toxicity, pharmacokinetics, and anti-tumor efficacy in a physiological context.
Data Presentation: In Vivo Toxicity of 5-FU
| Animal Model | Dose | Route | Key Findings | Reference |
| Wistar Rats | 15 mg/kg (4 days), 6 mg/kg (4 alt. days), 15 mg/kg (day 14) | - | Histological and biochemical alterations in liver, kidneys, and lungs. | [13] |
| Dogs | > 20 mg/kg | Oral | Associated with the development of toxicosis (vomiting, seizures, diarrhea). | [14][15][16] |
| Dogs | > 43 mg/kg | Oral | Uniformly fatal; death occurred within 6 to 16 hours post-ingestion. | [14][15][16] |
| C57BL/6 Mice | 35 mg/kg | i.p. (daily for 5 days) | Significant body weight loss; reduction in circulating leukocytes, erythrocytes, and thrombocytes. | [17] |
Data Presentation: Preclinical Pharmacokinetics of 5-FU
| Parameter | Animal Model / Human | Value | Notes | Reference |
| Elimination Half-Life | Human | ~8 to 20 minutes | Rapid elimination primarily due to swift catabolism in the liver. | [18] |
| Elimination Half-Life | Human | 12.9 ± 7.3 min | Following i.v. bolus administration. | [19] |
| Clearance | Human | 70% greater at 13:00h than at 01:00h | Demonstrates circadian rhythm in clearance. | [5] |
| Clearance | Rats | (3.8 ± 0.3) × 10−3 ml plasma/g tissue/min | Plasma-to-trap clearance in colon tumors. | [20] |
| Time to Undetectable | Rats | ~6 hours | Free 5-FU is rapidly removed from circulation after injection. | [21] |
Experimental Protocols: Animal Studies
Toxicity and Efficacy Study Protocol Outline:
-
Animal Model Selection: Appropriate animal models are chosen, such as Wistar rats for organ toxicity studies or mice with xenograft tumors for efficacy studies.[13][17]
-
Acclimatization: Animals are acclimatized to the laboratory environment for a set period before the experiment begins.
-
Tumor Implantation (for efficacy studies): Cancer cells (e.g., human colon cancer cells) are subcutaneously or orthotopically implanted into immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The treatment group receives 5-FU via a clinically relevant route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle (e.g., saline).[17]
-
Monitoring:
-
Toxicity: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and adverse reactions.[17]
-
Efficacy: Tumor volume is measured regularly (e.g., with calipers) to assess the anti-tumor effect of the treatment.
-
-
Endpoint and Tissue Collection: At the end of the study, animals are euthanized. Blood samples are collected for hematological and biochemical analysis. Tumors and major organs (liver, kidneys, lungs) are excised for histological examination.[13][17]
-
Data Analysis: Statistical analysis is performed to compare outcomes (e.g., tumor growth, organ damage, blood parameters) between the treatment and control groups.
Conclusion
The were instrumental in defining its fundamental properties as a chemotherapeutic agent. In vitro assays established its dose-dependent cytotoxicity against various cancer cell lines, while in vivo animal models provided crucial data on its efficacy, systemic toxicity, and pharmacokinetic profile. This foundational research elucidated its multi-faceted mechanism of action, involving the critical inhibition of thymidylate synthase and the disruption of RNA and DNA integrity. The quantitative data and detailed protocols developed during this era not only provided the rationale for its successful translation into clinical practice but also laid the groundwork for decades of subsequent research into combination therapies and novel fluoropyrimidine analogues.
References
- 1. This compound: forty-plus and still ticking. A review of its preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of this compound with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rodent Model of Human-Dose-Equivalent this compound: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound toxicosis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mdpi.com [mdpi.com]
Synthesis and Screening of 5-Fluorouracil Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and screening of 5-fluorouracil (5-FU) analogues, potent antimetabolites widely used in cancer chemotherapy. This document details synthetic methodologies, in vitro and in vivo screening protocols, and summarizes the cytotoxic activity of various 5-FU derivatives. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the development and evaluation of these critical anticancer agents.
Introduction to this compound and its Analogues
This compound (5-FU) has been a cornerstone of cancer treatment for decades, particularly for solid tumors such as colorectal, breast, and gastric cancers.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of pyrimidine nucleotides, leading to the disruption of DNA replication and repair.[2][3] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.[2][3]
Despite its efficacy, the clinical utility of 5-FU is often limited by factors such as a short plasma half-life, non-specific toxicity, and the development of drug resistance.[4] To address these challenges, extensive research has focused on the development of 5-FU analogues and prodrugs. These modifications aim to improve the pharmacological profile of 5-FU by:
-
Enhancing Oral Bioavailability: Prodrug strategies can improve gastrointestinal absorption, allowing for oral administration.[5]
-
Increasing Tumor Selectivity: Targeting moieties or designing prodrugs activated by tumor-specific conditions can concentrate the active drug at the tumor site, reducing systemic toxicity.[6]
-
Overcoming Drug Resistance: Novel analogues may evade the resistance mechanisms developed against 5-FU.
-
Improving Pharmacokinetic Properties: Modifications can extend the drug's half-life and optimize its metabolic pathway.
This guide explores various strategies for the synthesis of 5-FU analogues and the methodologies for their preclinical evaluation.
Synthesis of this compound Analogues
The synthesis of 5-FU analogues typically involves modifications at the N1 and/or N3 positions of the pyrimidine ring. These modifications can range from simple alkylation to the attachment of complex moieties like peptides or targeting ligands.
N-Substituted this compound Derivatives
A common strategy involves the derivatization of the N1 or N3 position of the 5-FU core.
Experimental Protocol: Synthesis of N1-Substituted 5-FU Analogues
This protocol provides a general procedure for the synthesis of N1-substituted 5-FU analogues.
Materials:
-
This compound (5-FU)
-
Formaldehyde (37 wt. % in water)
-
Appropriate carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry acetonitrile
-
Water
Procedure:
-
Formation of N1-hydroxymethyl-5-fluorouracil: A mixture of 5-FU (10 mmol), formaldehyde (15.5 mmol), and water is heated at 60°C for 6 hours. The resulting solution is concentrated under reduced pressure to yield an oily mixture containing N1-hydroxymethyl-5-fluorouracil.[1]
-
Esterification: The oily mixture from the previous step is dissolved in dry acetonitrile. The desired carboxylic acid (10 mmol), DMAP (14 mmol), and a coupling agent such as DCC (14 mmol) are added to the solution.[1]
-
Reaction and Purification: The reaction mixture is stirred at room temperature for 48-72 hours. The resulting product is then purified using appropriate chromatographic techniques to yield the N1-substituted 5-FU analogue.[1]
This compound-Peptide Conjugates
Conjugating 5-FU to peptides can enhance its tumor-targeting capabilities and improve its pharmacokinetic profile.
Experimental Protocol: Synthesis of 5-FU-Peptide Conjugates
This protocol outlines the solid-phase synthesis of a 5-FU-peptide conjugate.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound-1-acetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Peptide Synthesis: The peptide is synthesized on a Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.
-
Conjugation of 5-FU: this compound-1-acetic acid is activated with HBTU and HOBt in the presence of DIPEA in DMF and coupled to the N-terminus of the resin-bound peptide.
-
Cleavage and Deprotection: The 5-FU-peptide conjugate is cleaved from the resin and the side-chain protecting groups are removed by treatment with a TFA cleavage cocktail.
-
Purification: The crude peptide conjugate is purified by preparative high-performance liquid chromatography (HPLC).
Prodrug Strategies for Targeted Delivery
Cancer cells often exhibit higher levels of reactive oxygen species (ROS) compared to normal cells. This physiological difference can be exploited for tumor-selective drug release.
Experimental Protocol: Synthesis of a ROS-Activated 5-FU Prodrug
This protocol describes the synthesis of an arylboronate-based 5-FU prodrug that releases 5-FU in the presence of hydrogen peroxide (H₂O₂).
Materials:
-
This compound
-
(4-(Hydroxymethyl)phenyl)boronic acid pinacol ester
-
Activating agents (e.g., di-tert-butyl azodicarboxylate, triphenylphosphine)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Mitsunobu Reaction: this compound is reacted with (4-(hydroxymethyl)phenyl)boronic acid pinacol ester in the presence of a Mitsunobu reagent system (e.g., di-tert-butyl azodicarboxylate and triphenylphosphine) in anhydrous THF at room temperature.
-
Purification: The resulting prodrug is purified by column chromatography on silica gel.
This innovative approach utilizes biocompatible palladium catalysis to activate a prodrug at a specific location, offering spatial control over drug release.
Experimental Protocol: Palladium-Mediated Depropargylation of a 5-FU Prodrug
This protocol details the activation of an N-propargyl-5-FU prodrug using a palladium resin.
Materials:
-
N1-propargyl-5-fluorouracil
-
Pd(0)-functionalized resin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Incubation: The N1-propargyl-5-FU prodrug is dissolved in PBS and incubated with the Pd(0)-functionalized resin at 37°C with shaking.
-
Monitoring: The conversion of the prodrug to 5-FU is monitored over time by analytical HPLC.
Screening of this compound Analogues
The biological activity of newly synthesized 5-FU analogues is evaluated through a series of in vitro and in vivo screening assays.
In Vitro Cytotoxicity Assays
The most common initial screening method is the in vitro cytotoxicity assay, which determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, PANC-1)
-
Complete cell culture medium
-
96-well plates
-
5-FU analogue stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-FU analogues and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vivo Efficacy Studies
Promising candidates from in vitro screening are further evaluated in animal models to assess their in vivo antitumor efficacy and toxicity.
Experimental Protocol: Colorectal Cancer Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human colorectal cancer cells (e.g., HCT116, COLO-205)
-
Matrigel (optional)
-
5-FU analogue formulation
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (typically 1-5 x 10⁶ cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 5-FU analogue and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Cytotoxicity of this compound Analogues
The following tables summarize the in vitro cytotoxic activity (IC50 values) of 5-FU and various analogues against different cancer cell lines.
Table 1: Cytotoxicity of this compound (5-FU) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 11.3 - 19.87 | |
| HT-29 | Colorectal Cancer | 11.25 - 34.18 | [7] |
| COLO-205 | Colorectal Cancer | 3.2 | [7] |
| SW48 | Colorectal Cancer | 19.85 | |
| LS180 | Colorectal Cancer | 58.22 | |
| MiaPaCa-2 | Pancreatic Cancer | 4.63 | |
| PANC-1 | Pancreatic Cancer | >10 | |
| Capan-1 | Pancreatic Cancer | 0.22 | |
| AsPC-1 | Pancreatic Cancer | 3.08 | |
| MCF-7 | Breast Cancer | 4.8 - 25 | [8] |
| MDA-MB-231 | Breast Cancer | 9.6 | |
| SKBR-3 | Breast Cancer | Varies | |
| MDA-MB-453 | Breast Cancer | Varies | |
| HeLa | Cervical Cancer | Varies | |
| K562 | Leukemia | Varies | [1] |
| B16 | Melanoma | Varies | [1] |
Table 2: Cytotoxicity of Selected this compound Analogues
| Analogue/Prodrug | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-359 | 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil | MCF-7 | Breast Cancer | 3.8 | [8] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | Fused heterocycle | MDA-MB-231 | Breast Cancer | 4.2 | |
| MCF-7 | Breast Cancer | 2.4 | |||
| ROS-Activated Prodrug 1a | Arylboronate | A549 | Lung Cancer | ~5 | |
| HT-29 | Colorectal Cancer | ~10 | |||
| N1-Propargyl-5-FU + Pd(0) resin | N1-alkynyl | HCT116 | Colorectal Cancer | Comparable to 5-FU | |
| BxPC-3 | Pancreatic Cancer | Comparable to 5-FU |
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
5-FU exerts its cytotoxic effects through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes.
Caption: PI3K/Akt signaling pathway and points of modulation by 5-FU.
Experimental Workflow for Synthesis and Screening
The development of new 5-FU analogues follows a structured workflow from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the synthesis and screening of 5-FU analogues.
Conclusion
The development of this compound analogues remains a critical area of research in oncology. By employing innovative synthetic strategies and robust screening methodologies, researchers can design novel compounds with improved therapeutic indices. This guide provides a foundational framework for the synthesis, characterization, and evaluation of 5-FU analogues, with the aim of advancing the development of more effective and less toxic cancer therapies. The provided protocols and data serve as a valuable resource for scientists and clinicians working in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altogenlabs.com [altogenlabs.com]
- 7. N-alkynyl derivatives of this compound: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
An In-depth Technical Guide to the Metabolic Pathways of 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers. Its efficacy is intricately linked to its complex intracellular metabolism, which involves both anabolic activation to cytotoxic nucleotides and catabolic degradation to inactive byproducts. This technical guide provides a comprehensive overview of the metabolic pathways of 5-FU, intended for researchers, scientists, and drug development professionals. It details the enzymatic conversions, key intermediates, and the ultimate mechanisms of action. Quantitative data on enzyme kinetics and metabolite concentrations are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays used in the study of 5-FU metabolism are provided, alongside visualizations of the metabolic pathways and experimental workflows generated using the DOT language.
Introduction
This compound is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. The balance between the anabolic and catabolic pathways is a critical determinant of both the therapeutic efficacy and the toxicity of 5-FU. A thorough understanding of these pathways is essential for optimizing treatment strategies, developing novel drug combinations, and overcoming mechanisms of drug resistance.
Metabolic Pathways of this compound
The metabolism of 5-FU can be broadly divided into two competing pathways: anabolism (activation) and catabolism (degradation).
Anabolic Pathway (Activation)
The anabolic conversion of 5-FU leads to the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). These metabolites interfere with DNA and RNA synthesis and function.[1][2]
-
Formation of FdUMP: This is a crucial step for the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. 5-FU can be converted to FdUMP through two main routes:
-
Pathway 1: 5-FU is converted to 5-fluorouridine (FUR) by uridine phosphorylase (UP), which is then phosphorylated to 5-fluorouridine monophosphate (FUMP) by uridine kinase (UK). FUMP is subsequently converted to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase (RR). Finally, FdUDP is dephosphorylated to FdUMP.[2]
-
Pathway 2: 5-FU is converted to 5-fluoro-2'-deoxyuridine (FdUrd) by thymidine phosphorylase (TP). FdUrd is then phosphorylated by thymidine kinase (TK) to form FdUMP.[2]
-
Direct Conversion: Orotate phosphoribosyltransferase (OPRT) can directly convert 5-FU to FUMP.[2]
-
-
Formation of FdUTP and FUTP: FdUDP can be phosphorylated to FdUTP, which can be misincorporated into DNA, leading to DNA damage. FUDP is phosphorylated to FUTP, which is incorporated into RNA, disrupting RNA processing and function.[1]
The primary mechanism of cytotoxicity is the inhibition of thymidylate synthase by FdUMP, which forms a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. This inhibition leads to the depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1]
Catabolic Pathway (Degradation)
The majority of administered 5-FU (over 80%) is rapidly catabolized in the liver, intestinal mucosa, and other tissues by a series of enzymes.[3][4] This pathway leads to the formation of inactive and less toxic metabolites that are excreted from the body.
-
Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the catabolism of 5-FU. DPD reduces 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[3][4] The activity of DPD is a major determinant of 5-FU clearance and is highly variable among individuals, which can lead to significant differences in drug exposure and toxicity.
-
Dihydropyrimidinase (DPYS): DHFU is then hydrolyzed by dihydropyrimidinase to α-fluoro-β-ureidopropionic acid (FUPA).
-
Beta-ureidopropionase (UPB1): FUPA is further cleaved by beta-ureidopropionase to α-fluoro-β-alanine (FBAL), carbon dioxide, and ammonia. FBAL is the major urinary excretion product.
Quantitative Data
Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (5-FU) | Dihydrofluorouracil (DHFU) | α-fluoro-β-ureidopropionic acid (FUPA) | α-fluoro-β-alanine (FBAL) | Reference |
| Plasma Half-life (t½) | 8-14 minutes | ~60 minutes | - | - | |
| Peak Plasma Concentration (Cmax) | Dose-dependent | 23.7 ± 9.9 µM (at ~60 min) | - | - | |
| Urinary Excretion (24h) | < 10% | - | - | 60-90% of administered dose |
Note: Pharmacokinetic parameters can vary significantly depending on the dose, administration route (bolus vs. infusion), and individual patient characteristics such as DPD activity.
IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 3.8 | |
| HT-29 | Colorectal Adenocarcinoma | 5.2 | |
| MCF-7 | Breast Adenocarcinoma | 4.5 | |
| A549 | Lung Carcinoma | 12.1 | |
| Panc-1 | Pancreatic Carcinoma | 8.7 |
Note: IC50 values are highly dependent on the experimental conditions, such as drug exposure time and the specific assay used.
Experimental Protocols
Quantification of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the simultaneous determination of 5-FU and its major metabolites in plasma.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: 50 mM potassium phosphate buffer (pH 4.5) with 5% methanol
-
Internal standard (e.g., 5-chlorouracil)
-
Plasma samples
-
Perchloric acid (for protein precipitation)
-
Potassium carbonate (for neutralization)
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Add 50 µL of 1 M perchloric acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and neutralize with 25 µL of 2 M potassium carbonate.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the prepared sample.
-
Monitor the eluent at a wavelength of 260 nm.
-
Quantify the concentrations of 5-FU and its metabolites by comparing their peak areas to those of a standard curve.
-
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
This protocol measures the enzymatic activity of DPD in peripheral blood mononuclear cells (PBMCs) or tissue homogenates.
Materials:
-
[14C]-labeled this compound
-
PBMCs or tissue homogenate
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 2.5 mM MgCl2)
-
NADPH
-
Scintillation counter and scintillation fluid
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the cell lysate or tissue homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]-5-FU.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
-
Separation and Quantification:
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Spot the supernatant onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate 5-FU from its catabolite, DHFU.
-
Scrape the spots corresponding to 5-FU and DHFU into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate DPD activity as the amount of DHFU formed per unit of protein per unit of time.
-
Orotate Phosphoribosyltransferase (OPRT) Activity Assay
This protocol measures the activity of OPRT, a key enzyme in the anabolic pathway of 5-FU.
Materials:
-
[14C]-labeled this compound
-
Tumor tissue homogenate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
DEAE-cellulose filter paper discs
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, PRPP, and the tumor tissue homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]-5-FU.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc and immediately immersing it in ice-cold water.
-
-
Washing and Quantification:
-
Wash the filter paper discs extensively with water to remove unreacted [14C]-5-FU.
-
Dry the filter paper discs.
-
Place the discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity of the trapped [14C]-FUMP using a scintillation counter.
-
Calculate OPRT activity as the amount of FUMP formed per unit of protein per unit of time.
-
Visualizations
Signaling Pathway Diagrams
References
The Core Mechanism of 5-Fluorouracil's Inhibitory Effect on Thymidylate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the inhibitory action of the chemotherapeutic agent 5-Fluorouracil (5-FU) on its primary molecular target, thymidylate synthase (TS). A thorough understanding of this interaction is critical for the development of novel anticancer therapies and for optimizing existing treatment regimens. This document provides a comprehensive overview of the mechanism of action, quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways involved.
Introduction: The Central Role of Thymidylate Synthase in DNA Synthesis
Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) as a one-carbon donor. By providing the sole intracellular source of dTMP, TS is a critical enzyme for proliferating cells, making it an attractive target for cancer chemotherapy.
Mechanism of Action: this compound as a Suicide Inhibitor
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its primary mechanism of action against thymidylate synthase involves a process of lethal synthesis.
Metabolic Activation:
Upon entering the cell, 5-FU is converted into three main active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.
-
Fluorodeoxyuridine triphosphate (FdUTP): Can be misincorporated into DNA.
-
Fluorouridine triphosphate (FUTP): Can be misincorporated into RNA.
The conversion of 5-FU to FdUMP can occur via two main pathways:
-
Pathway 1: 5-FU is converted to fluorouridine (FUrd) by uridine phosphorylase, which is then phosphorylated to fluorouridine monophosphate (FUMP) by uridine kinase. FUMP is subsequently converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase, and then dephosphorylated to FdUMP.
-
Pathway 2: 5-FU can be directly converted to 5-fluoro-2'-deoxyuridine (FUdR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase to yield FdUMP.
Inhibition of Thymidylate Synthase:
FdUMP acts as a suicide inhibitor of thymidylate synthase. It mimics the natural substrate, dUMP, and binds to the nucleotide-binding site of the enzyme. In the presence of the cofactor CH₂THF, FdUMP forms a stable, covalent ternary complex with the enzyme. The fluorine atom at the C5 position of the uracil ring is key to this inhibition. During the normal catalytic cycle, a proton is abstracted from this position. However, the high electronegativity of the fluorine atom prevents this proton abstraction, stalling the catalytic reaction and trapping the enzyme in an inactive complex.[1] This irreversible inhibition leads to a depletion of the intracellular dTMP pool, which in turn inhibits DNA synthesis and repair, ultimately triggering cell death, a phenomenon often referred to as "thymineless death".
Quantitative Data on 5-FU Inhibition of Thymidylate Synthase
The efficacy of 5-FU and its active metabolite FdUMP in inhibiting thymidylate synthase has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Assay Method |
| SW620 | Colon Cancer | 13 | 48 | MTT Assay[2] |
| HCT-116 | Colon Cancer | 11.3 | 72 | Not Specified[3] |
| HT-29 | Colon Cancer | 11.25 | 120 | Not Specified[3] |
| FM3A/0 | Murine Mammary Carcinoma | 0.5 (for FdUMP) | 72 | Not Specified[4] |
| OSCC cells | Oral Squamous Cell Carcinoma | Varies (time-dependent) | 48, 72, 96 | Real-Time Cell Analysis[5] |
| L02, SMMC-7721, Bel-7402, HepG-2, MHCC97H | Hepatocellular Carcinoma | Varies | 48 | MTT Assay[6] |
Table 2: Kinetic and Binding Constants for FdUMP Inhibition of Thymidylate Synthase
| Parameter | Value | Enzyme Source | Experimental Conditions |
| Kᵢ (FdUMP) | 0.82 nM - 3.45 nM | Human Colon Cancer Cell Lines | Dixon plots for competitive inhibition |
| Kₑ (dUMP) | 7.5 µM | Human Thymidylate Synthase | Equilibrium dialysis |
| Kₑ (FdUMP) | Biphasic binding | Human Thymidylate Synthase | Rapid chemical-quench and steady-state binding |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 5-FU's effect on thymidylate synthase are provided below.
Tritium Release Assay for Thymidylate Synthase Activity
This assay is a highly sensitive method for measuring TS activity by quantifying the release of tritium from a radiolabeled substrate.[7][8][9]
Principle: The enzyme-catalyzed conversion of [5-³H]dUMP to dTMP results in the release of the tritium atom from the C5 position of the uracil ring into the aqueous environment as [³H]H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, EDTA, and a reducing agent such as dithiothreitol (DTT).
-
Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract by sonication or detergent lysis, followed by centrifugation to remove cellular debris.
-
Reaction Initiation: In a microcentrifuge tube, combine the cell lysate with the reaction buffer, the cofactor 5,10-methylenetetrahydrofolate, and initiate the reaction by adding [5-³H]dUMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant, containing the [³H]H₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Blank Control: A blank reaction containing all components except the cell lysate should be run in parallel to determine the background tritium release.
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay provides a continuous, real-time measurement of TS activity by monitoring the change in absorbance of the folate cofactor.[10]
Principle: The conversion of dUMP to dTMP is coupled with the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). This oxidation reaction leads to an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl, pH 7.5), dUMP, and a reducing agent (e.g., DTT).
-
Enzyme Addition: Add the purified thymidylate synthase or cell lysate to the cuvette.
-
Reaction Initiation: Start the reaction by adding the cofactor 5,10-methylenetetrahydrofolate.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of DHF at 340 nm.
MTT Assay for Determining IC₅₀ of this compound
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 5-FU for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
HPLC Quantification of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 5-FU and its metabolites in biological samples.[11][12][13][14][15]
Principle: The method utilizes a stationary phase (e.g., a C18 column) and a mobile phase to separate the compounds based on their physicochemical properties. The separated compounds are then detected by a UV or mass spectrometry detector.
Protocol:
-
Sample Preparation:
-
Plasma/Serum: Deproteinize the sample by adding a precipitating agent like methanol or perchloric acid, followed by centrifugation.
-
Cell Lysates: Lyse the cells and deproteinize the lysate.
-
-
Extraction (Optional): For increased sensitivity and to remove interfering substances, a solid-phase extraction (SPE) or liquid-liquid extraction may be performed.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), run in either isocratic or gradient mode.
-
Injection: Inject the prepared sample onto the HPLC system.
-
-
Detection:
-
UV Detection: Monitor the eluate at a specific wavelength (e.g., 260 nm) where 5-FU and its metabolites absorb light.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, couple the HPLC to a mass spectrometer.
-
-
Quantification:
-
Standard Curve: Prepare a standard curve using known concentrations of 5-FU and its metabolites.
-
Analysis: Determine the concentration of the analytes in the samples by comparing their peak areas to the standard curve. An internal standard is often used to correct for variations in sample preparation and injection volume.
-
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Metabolic activation of 5-FU and its inhibition of thymidylate synthase.
Caption: Workflow for the tritium release assay to measure TS activity.
Caption: Workflow for the MTT assay to determine the IC₅₀ of 5-FU.
Conclusion
The inhibition of thymidylate synthase by this compound remains a cornerstone of cancer chemotherapy. A detailed understanding of the metabolic activation of 5-FU, the mechanism of TS inhibition, and the quantitative parameters governing this interaction is essential for the rational design of new therapeutic strategies and for overcoming mechanisms of drug resistance. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Core Mechanism of 5-Fluorouracil's Anticancer Activity: An In-depth Technical Guide to its Incorporation into RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for solid tumors for over six decades, has long been understood to exert its cytotoxic effects through the inhibition of thymidylate synthase and subsequent disruption of DNA synthesis. However, a growing body of evidence compellingly demonstrates that a significant, and in many cases predominant, mechanism of 5-FU's anticancer activity lies in its incorporation into RNA. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the incorporation of 5-FU into RNA, the resultant cellular consequences, and the experimental methodologies employed to investigate these processes. By delving into the metabolic activation of 5-FU, its subsequent integration into various RNA species, and the downstream effects on RNA processing and cellular signaling, this document offers a detailed resource for researchers and professionals in the field of oncology and drug development.
Metabolic Activation and Conversion to an RNA Precursor
The journey of 5-FU from a prodrug to an active RNA-interfering agent begins with its intracellular conversion into several active metabolites. While its DNA-directed effects are mediated by fluorodeoxyuridine monophosphate (FdUMP) and fluorodeoxyuridine triphosphate (FdUTP), its impact on RNA is primarily driven by the formation of fluorouridine triphosphate (FUTP).[1][2]
The primary pathway for the conversion of 5-FU to FUTP involves a series of enzymatic reactions:
-
Conversion to Fluorouridine Monophosphate (FUMP): 5-FU is first converted to FUMP. This can occur directly through the action of orotate phosphoribosyltransferase (OPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as a cofactor.[2][3] Alternatively, 5-FU can be anabolized to fluorouridine (FU) by uridine phosphorylase (UP), which is then phosphorylated to FUMP by uridine kinase (UK).[2]
-
Phosphorylation to Fluorouridine Diphosphate (FUDP): FUMP is subsequently phosphorylated to FUDP by a nucleoside monophosphate kinase.
-
Final Phosphorylation to Fluorouridine Triphosphate (FUTP): FUDP is then converted to the active metabolite FUTP by a nucleoside diphosphate kinase.[4] This triphosphate form, FUTP, is a structural analog of uridine triphosphate (UTP) and can be recognized and utilized by RNA polymerases.
dot
Incorporation of FUTP into Cellular RNA
Once formed, FUTP serves as a fraudulent substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA molecules in place of UTP.[4] This misincorporation is not restricted to a single RNA species; rather, 5-FU has been shown to be integrated into virtually all types of cellular RNA, including:
-
Ribosomal RNA (rRNA): As the most abundant RNA species in the cell, rRNA is a major target for 5-FU incorporation.[2][5] The integration of 5-FU into rRNA can disrupt its structure and function, leading to impaired ribosome biogenesis and function.
-
Messenger RNA (mRNA): Incorporation into mRNA can affect its stability, processing (splicing), and translation, potentially leading to the synthesis of aberrant proteins.
-
Transfer RNA (tRNA): 5-FU in tRNA can interfere with its proper folding, aminoacylation, and function in protein synthesis.
-
Small nuclear RNA (snRNA): As critical components of the spliceosome, the incorporation of 5-FU into snRNAs can impair pre-mRNA splicing.
The extent of 5-FU incorporation into RNA can be substantial, often far exceeding its incorporation into DNA.[2] This highlights the critical role of RNA-directed effects in the overall cytotoxicity of the drug.
Cellular Consequences of 5-FU Incorporation into RNA
The presence of 5-FU within RNA molecules triggers a cascade of cellular events, ultimately contributing to cell cycle arrest and apoptosis. The primary consequences include:
Disruption of RNA Processing and Function
-
Inhibition of rRNA Processing: A major and well-documented effect of 5-FU is the disruption of pre-rRNA processing. The conversion of the 45S pre-rRNA transcript into mature 18S, 5.8S, and 28S rRNAs is a complex process involving numerous enzymatic steps, many of which are sensitive to the presence of 5-FU within the pre-rRNA molecule.[2][6] This leads to an accumulation of unprocessed rRNA precursors and a deficit of mature ribosomes, a phenomenon known as "ribosomal stress."
-
Impairment of Pre-mRNA Splicing: The incorporation of 5-FU into both pre-mRNA and snRNAs can interfere with the splicing machinery, leading to the retention of introns and the production of non-functional or dominant-negative protein variants.
-
Altered tRNA and snRNA Function: The structural and functional integrity of tRNA and snRNA is compromised by 5-FU incorporation, affecting protein synthesis and mRNA processing.
Induction of an RNA Damage Response and Apoptosis
The cellular machinery recognizes 5-FU-containing RNA as damaged, triggering a stress response pathway that can culminate in programmed cell death (apoptosis).[5][7] This "RNA damage response" is a critical component of 5-FU's mechanism of action in many cancer types.
Recent studies have elucidated a signaling pathway involving p53 and the TRAIL (TNF-related apoptosis-inducing ligand) death receptor pathway.[1][8] The accumulation of aberrant RNA species can lead to the activation of p53, which in turn upregulates the expression of death receptors like DR5. This sensitizes the cell to apoptosis mediated by the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.[1][8]
dot
Quantitative Data on 5-FU Incorporation and Effects
The following tables summarize key quantitative data from various studies, providing insights into the extent of 5-FU incorporation and its functional consequences.
Table 1: Levels of this compound Incorporation into RNA
| Cell/Tissue Type | 5-FU Concentration/Dose | Time Point | Incorporation Level (pmol/µg RNA) | Reference |
| Human WiDr colon tumor cells | 25 µM | 4 h | 0.4 | [9] |
| Murine colon tumor | 80 mg/kg | 2 h | 10 | [9] |
| Human colorectal cancer biopsies | 500 mg/m² | 24 h | 1.0 - 1.5 | [9] |
| Human colorectal cancer biopsies | 500 mg/m² | 2 h | ~0.3 | [10] |
| Human colorectal cancer biopsies | 500 mg/m² | 24 h | ~1.0 | [10] |
| L1210 ascites cells (in vivo) | 100 mg/kg | 3 h | 1 base per 174 normal nucleotides | [11] |
Table 2: Enzyme Kinetic Parameters for 5-FU Metabolism
| Enzyme | Substrate | Km | Vmax/kcat | Organism/Source | Reference |
| Orotate Phosphoribosyltransferase (OPRT) | PRPP | 9.3 ± 0.5 µM | kcat = 3,534 s⁻¹ | Plasmodium falciparum | [12] |
| Uridine Kinase | Uridine | 7-fold increase in resistant cells | - | Novikoff hepatoma | [13] |
| Uridine Kinase | 5-Fluorouridine | 7-fold increase in resistant cells | - | Novikoff hepatoma | [13] |
Table 3: Quantitative Effects on RNA Processing and Cellular Fate
| Experimental Condition | Measured Effect | Quantitative Change | Reference |
| 5-FU treatment in HEK293T cells | Reduction in 5-methyluridine in tRNA | 55% decrease | [14] |
| 5-FU treatment in HEK293T cells | Reduction in pseudouridine in tRNA | 40% decrease | [14] |
| Pre-treatment with CX-5461 (RNA Pol I inhibitor) | 5-FU incorporation into RNA | ~50% decrease | [7] |
| Pre-treatment with aphidicolin (DNA replication inhibitor) | 5-FU incorporation into RNA | ~30% increase | [7] |
Experimental Protocols for Studying 5-FU Incorporation into RNA
A thorough investigation of 5-FU's RNA-directed effects requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.
Protocol for RNA Extraction from 5-FU Treated Cells
This protocol is adapted from standard Trizol-based RNA extraction methods and is suitable for cultured cells treated with 5-FU.[15][16]
Materials:
-
5-FU treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Trizol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS.
-
Cell Lysis: Add 1 mL of Trizol reagent directly to the culture dish (for a 60-mm dish). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Pipette the lysate up and down several times to ensure complete homogenization. Incubate at room temperature for 5 minutes.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of Trizol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube. Add 0.5 mL of isopropanol per 1 mL of Trizol reagent used initially. Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Protocol for Quantification of 5-FU in RNA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a sensitive and specific method for quantifying the amount of 5-FU incorporated into RNA.[9]
Materials:
-
Isolated total RNA from 5-FU treated samples
-
RNase A
-
Alkaline phosphatase
-
Uridine phosphorylase
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Internal standard (e.g., 5-chlorouracil)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
RNA Digestion: Incubate a known amount of isolated RNA (e.g., 10-50 µg) with a cocktail of RNase A, alkaline phosphatase, and uridine phosphorylase to completely degrade the RNA into its constituent bases, including the release of 5-FU from the sugar-phosphate backbone.
-
Internal Standard Addition: Add a known amount of the internal standard to the digested sample.
-
Derivatization: Evaporate the sample to dryness under a stream of nitrogen. Add the derivatization agent and heat to create volatile derivatives of the bases.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different derivatized bases, and the mass spectrometer detects and quantifies the specific ions corresponding to derivatized 5-FU and the internal standard.
-
Quantification: Generate a standard curve using known amounts of 5-FU. Calculate the amount of 5-FU in the sample by comparing the peak area ratio of 5-FU to the internal standard against the standard curve. The results are typically expressed as pmol of 5-FU per µg of RNA.
Protocol for Radiolabeling and Detection of 5-FU in RNA
Radiolabeling provides a highly sensitive method for tracing the incorporation of 5-FU into RNA.[5][11][17]
Materials:
-
[³H]-5-Fluorouracil or [¹⁴C]-5-Fluorouracil
-
Cell culture medium
-
RNA extraction reagents (as in Protocol 5.1)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling: Treat cells with radiolabeled 5-FU in the culture medium for the desired time period.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using the protocol described in section 5.1.
-
RNA Precipitation and Washing: Perform multiple rounds of precipitation and washing of the RNA pellet to remove any unincorporated radiolabeled 5-FU.
-
Quantification of RNA: Determine the concentration of the purified RNA.
-
Scintillation Counting: Add a known amount of the purified RNA to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Calculation of Incorporation: Calculate the specific activity of the RNA (e.g., in disintegrations per minute per µg of RNA) to determine the extent of 5-FU incorporation.
dot
Conclusion
The incorporation of this compound into RNA represents a pivotal mechanism of its anticancer activity, contributing significantly to its cytotoxicity in a wide range of solid tumors. A thorough understanding of this process, from the metabolic activation of 5-FU to the downstream consequences on RNA metabolism and cellular signaling, is crucial for optimizing its therapeutic use and for the development of novel combination strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the RNA-directed effects of this venerable chemotherapeutic agent. Future research aimed at elucidating the intricate details of the RNA damage response and identifying biomarkers that predict sensitivity to RNA-damaging agents will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. A novel view on an old drug, this compound: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in this compound Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effect of this compound combination therapy on RNA processing in human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced RNA stress engages a TRAIL-DISC-dependent apoptosis axis facilitated by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of this compound incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay and time course of this compound incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 13. Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 17. static1.squarespace.com [static1.squarespace.com]
In Vitro Evaluation of Novel 5-Fluorouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel 5-Fluorouracil (5-FU) derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to assess the cytotoxic potential and mechanisms of action of these compounds. This document details key experimental protocols, presents a framework for data comparison, and illustrates the underlying cellular signaling pathways.
Introduction to this compound and Its Derivatives
This compound (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1][2] As a pyrimidine analog, its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component for DNA replication and repair.[3] The intracellular conversion of 5-FU into its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), leads to DNA damage and disruption of RNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]
Despite its efficacy, 5-FU is associated with significant side effects and the development of drug resistance. This has spurred the development of novel 5-FU derivatives with the aim of improving tumor selectivity, enhancing efficacy, and reducing toxicity. The preliminary in vitro evaluation of these new chemical entities is a critical step in the drug discovery pipeline.
Data Presentation: Comparative Cytotoxicity
A crucial aspect of evaluating novel 5-FU derivatives is the quantitative assessment of their cytotoxic activity against various cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables provide a representative summary of IC50 values for 5-FU and some of its derivatives from published studies. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.[3]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | HCT 116 (Colon) | ~185 (24h exposure) | [4] |
| MKN45 (Gastric) | Varies | [5] | |
| K562 (Leukemia) | Varies | [6] | |
| B16 (Melanoma) | Varies | [6] | |
| CHO (Ovarian) | Varies | [6] | |
| Derivative 2 | K562 | >50 | [7] |
| B16 | 12.31 | [7] | |
| CHO | 13.55 | [7] | |
| Derivative 6 | K562 | 14.48 | [7] |
| B16 | 7.35 | [7] | |
| CHO | 6.86 | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of novel 5-FU derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the novel 5-FU derivatives and a 5-FU control. Include untreated and vehicle-only controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Apoptosis Detection (Annexin V-FITC Assay)
The Annexin V-FITC assay is a standard flow cytometry-based method for detecting early and late-stage apoptosis.[11]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells with compromised membrane integrity, thus allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[12]
Protocol:
-
Cell Treatment: Treat cells with the 5-FU derivatives at desired concentrations and for a specific duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 1-10 µL of PI staining solution to each 100 µL of cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[14]
Protocol:
-
Cell Treatment: Treat cells with the 5-FU derivatives for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 2 hours or overnight.[15]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[14]
-
Incubation: Incubate the cells for at least 20-30 minutes at room temperature in the dark.[15][16]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualization of Key Pathways and Workflows
General Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the preliminary in vitro assessment of novel 5-FU derivatives.
Caption: A generalized workflow for the in vitro evaluation of novel 5-FU derivatives.
Simplified this compound Mechanism of Action
This diagram outlines the key steps in the mechanism of action of this compound, leading to the inhibition of DNA synthesis and induction of apoptosis.
Caption: Simplified signaling pathway of this compound's mechanism of action.
This technical guide provides a foundational understanding of the in vitro evaluation of novel this compound derivatives. By following standardized protocols and systematically analyzing the data, researchers can effectively identify promising lead compounds for further preclinical and clinical development.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of this compound-induced cytotoxicity by leucovorin in this compound-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. kumc.edu [kumc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Methodological & Application
Determining the IC50 of 5-Fluorouracil in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair.[1][2][3] By depriving rapidly dividing cancer cells of thymidine, 5-FU induces a state of "thymineless death."[1] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[1][2][3]
The half-maximal inhibitory concentration (IC50) is a key pharmacological metric that quantifies the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, determining the IC50 value of a cytotoxic agent like 5-FU is fundamental for assessing its potency against different cancer cell lines. This application note provides detailed protocols for determining the IC50 of 5-FU using two common colorimetric assays: the MTT and SRB assays.
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The IC50 of 5-FU can vary significantly between different cancer cell lines due to a multitude of factors, including the expression levels of TS, the activity of drug-metabolizing enzymes, and the status of apoptotic signaling pathways.[3] The following table summarizes reported IC50 values for 5-FU in several commonly used cancer cell lines. It is important to note that these values are illustrative and can differ based on experimental conditions such as incubation time and the specific assay used.
| Cell Line | Cancer Type | Incubation Time | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 hours | MTT | 11.8 | [4] |
| MCF-7 | Breast Cancer | 72 hours | Not Specified | 6 mg/ml (~46) | [5] |
| HeLa | Cervical Cancer | 72 hours | CCK-8 | 5.96 ± 0.33 | [6] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | 43.34 ± 2.77 | [7] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | MTT | 10.32 ± 0.69 | [8] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | Not Specified | 200 | [9] |
| HCT116 | Colorectal Cancer | 48 hours | MTT | ~10 (WT TLR4) | [10] |
| HCT116 | Colorectal Cancer | 72 hours | SRB | 6.94 | [11] |
| HCT116 | Colorectal Cancer | 3 days | MTT | 11.3 | [12] |
| HT-29 | Colorectal Cancer | 5 days | MTT | 11.25 | [12] |
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through multiple mechanisms that disrupt DNA and RNA synthesis and function.[1][2][13]
Caption: Mechanism of action of this compound.
Experimental Protocols
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of 5-FU in adherent cancer cell lines involves cell seeding, drug treatment, a viability assay, and data analysis.
Caption: General experimental workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (5-FU)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[17]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in complete culture medium.[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[17]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
-
Drug Treatment:
-
Prepare a stock solution of 5-FU in DMSO.
-
Perform serial dilutions of the 5-FU stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.[18]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-FU.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-FU concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[19]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each 5-FU concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[16]
-
Plot the percentage of cell viability against the logarithm of the 5-FU concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of 5-FU that causes a 50% reduction in cell viability, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[16]
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.[18] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (5-FU)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% v/v acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
SRB Staining:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
The determination of the IC50 value of this compound is a critical step in preclinical cancer research. The MTT and SRB assays are robust, reliable, and widely used methods for this purpose. The choice of assay may depend on the specific cell line and experimental objectives. By following these detailed protocols, researchers can obtain accurate and reproducible IC50 values, which are essential for evaluating the cytotoxic potential of 5-FU and for further investigations into its mechanism of action and potential combination therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Effect of Doxorubicin, this compound, Propranolol on Cell Survival on MCF-7 Breast Cancer Cell Line [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeted delivery of this compound-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. Prolonged exposure of colon cancer cells to this compound nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
- 21. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for 5-Fluorouracil Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Fluorouracil (5-FU) in treating mouse xenograft models, a critical component of preclinical cancer research. These guidelines are designed to ensure the reproducibility and reliability of studies evaluating the antitumor efficacy of 5-FU.
Introduction
This compound (5-FU) is a pyrimidine analog that has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, gastric, and pancreatic cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][2] Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are indispensable tools for evaluating the in vivo efficacy of anticancer agents like 5-FU.
Mechanism of Action of this compound
5-FU is a prodrug that is converted intracellularly into several active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] FdUMP forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[1][2] FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, leading to disruption of DNA and RNA function and ultimately, cell death.[1][2] Recent studies also suggest that 5-FU's efficacy in immunocompetent hosts is linked to the activation of the cGAS-STING pathway, triggering an anti-tumor immune response.[3]
Caption: Mechanism of action of this compound (5-FU) in cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on 5-FU treatment in mouse xenograft models.
Table 1: 5-FU Monotherapy Treatment Protocols and Efficacy
| Cancer Type | Cell Line | Mouse Strain | 5-FU Dose (mg/kg) | Administration Route & Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| Colorectal Cancer | HCT-8 | Nude | 50 | i.v., weekly x 4 | <20% Complete Response (CR) | [4] |
| Colorectal Cancer | HT-29 | Nude | 50 | i.v., weekly x 4 | 0% CR | [4] |
| Colorectal Cancer | DLD-1, SW620 | Athymic Nude or NOD/SCID | 30 | i.p., three times a week for 21 days | - | [5] |
| Colorectal Cancer | MC38 | C57BL/6 | 25 | i.p., every 2 days | Significant tumor shrinkage | [6] |
| Gastric Cancer | SGC7901 | Nude | 60 | i.p., every other day for 2 weeks | 26.36% TGI | [7] |
| Hepatoma | H22 | ICR | 10 | i.p., daily for 10 days | 56% reduction in tumor weight | [8] |
| Hepatoma | H22 | ICR | 20 | i.p., daily for 10 days | 69% reduction in tumor weight | [8] |
| Hepatoma | H22 | ICR | 40 | i.p., daily for 10 days | 82% reduction in tumor weight | [8] |
Table 2: 5-FU Combination Therapy Treatment Protocols and Efficacy
| Cancer Type | Cell Line | Mouse Strain | Combination Agent | 5-FU Dose (mg/kg) & Schedule | Combination Agent Dose & Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| Colorectal Cancer | HCT-8 | Nude | Irinotecan | 50 (i.v., weekly x 4) | 50 mg/kg (i.v., weekly x 4, 24h before 5-FU) | 80% CR | [4] |
| Head and Neck Squamous Cell Carcinoma | FaDu | Nude | Irinotecan | 50 (i.v., weekly x 4) | 50 mg/kg (i.v., weekly x 4, 24h before 5-FU) | 100% CR | [4] |
| Gastric Cancer | SGC7901 | Nude | Celecoxib | 60 (i.p., every other day for 2 weeks) | 30 mg/kg (i.p., every other day) | 88.37% TGI | [7] |
| Colorectal Liver Metastases | - | Nude | Interferon-β | 40 (daily for 3 days) | Adenoviral vector | Long-term survival | [9] |
Experimental Protocols
General Xenograft Model Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., DLD-1, SW620 for colorectal cancer) in appropriate media and conditions until they reach the desired confluence.[5]
-
Animal Models: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice, to prevent rejection of the human tumor cells.[5]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Randomization: Once tumors reach the desired size, randomize mice into control and treatment groups.[5]
This compound Treatment Protocol (Example for Colorectal Cancer Xenograft)
-
Materials:
-
This compound (25 mg/ml solution)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Syringes and needles for injection
-
-
Preparation of 5-FU Solution:
-
Dilute the 5-FU stock solution with sterile saline or PBS to the desired final concentration for injection. For example, for a 30 mg/kg dose in a 20g mouse, you would need 0.6 mg of 5-FU. If your final injection volume is 100 µl, the concentration should be 6 mg/ml.
-
-
Treatment Groups:
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared 5-FU solution or vehicle via intraperitoneal injection.
-
-
Monitoring:
-
Monitor tumor volumes and body weights throughout the study (e.g., twice a week).[5]
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint Analysis:
Caption: A generalized workflow for in vivo xenograft studies with 5-FU.
Important Considerations
-
Toxicity: 5-FU can cause side effects such as weight loss, myelosuppression, and gastrointestinal toxicity.[8] It is crucial to monitor the health of the animals closely and adjust dosages if necessary.
-
Route of Administration: The most common route of administration for 5-FU in mouse models is intraperitoneal (i.p.) injection.[5][7][8] Intravenous (i.v.) injection is also used.[4]
-
Treatment Schedule: The optimal treatment schedule can vary depending on the tumor model and the combination agents used. Schedules can range from daily injections to weekly treatments.[4][5][8]
-
Combination Therapies: The efficacy of 5-FU is often enhanced when used in combination with other chemotherapeutic agents or targeted therapies.[4][7] The sequence of drug administration can be critical for achieving synergistic effects.[4]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING | The EMBO Journal [link.springer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects and mechanism of this compound combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor and immunomodulatory effects of low-dose 5-FU on hepatoma 22 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Inducing 5-Fluorouracil (5-FU) Resistance in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Fluorouracil (5-FU) is a cornerstone chemotherapeutic agent, particularly in the treatment of solid tumors like colorectal, breast, and head and neck cancers.[1] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into RNA and DNA.[1][2] However, the development of drug resistance, either intrinsic or acquired, is a significant clinical challenge that limits the efficacy of 5-FU-based therapies.[3][4] The generation of 5-FU resistant cancer cell lines in vitro is a critical tool for studying the underlying molecular mechanisms of resistance and for developing novel therapeutic strategies to overcome it.[5][6]
These application notes provide a comprehensive guide to establishing and characterizing 5-FU resistant cancer cell lines in a laboratory setting.
I. Mechanisms of 5-FU Resistance
Understanding the molecular basis of 5-FU resistance is crucial for designing experiments and interpreting results. Resistance can arise from a variety of alterations within the cancer cell, including:
-
Target Enzyme Alterations: Overexpression of thymidylate synthase (TS), the primary target of 5-FU's active metabolite FdUMP, is a major mechanism of resistance.[1][4][7] Increased TS levels can be due to gene amplification or enhanced translation.[1]
-
Altered Drug Metabolism: Increased catabolism of 5-FU by dihydropyrimidine dehydrogenase (DPD) reduces the amount of active drug available to the cell.[1][3][4] Conversely, decreased activity of enzymes required for 5-FU anabolism can also lead to resistance.[4]
-
Dysregulation of Apoptosis and Autophagy: Cancer cells can evade 5-FU-induced cell death by altering the balance of pro- and anti-apoptotic proteins or by utilizing autophagy as a survival mechanism.[1][4][7]
-
Activation of Survival Signaling Pathways: Pathways such as WNT, PI3K/Akt, and NF-κB can be activated in resistant cells, promoting cell survival and proliferation despite drug treatment.[2][3][8][9]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage caused by 5-FU can contribute to resistance.[2]
Signaling Pathway Implicated in 5-FU Resistance
Caption: WNT signaling pathway activation leading to 5-FU resistance.
II. Experimental Protocols
Protocol 1: Generation of a 5-FU Resistant Cell Line
This protocol describes a common method for inducing 5-FU resistance by continuous exposure to escalating drug concentrations.[5][6][10] The timeline for developing a stable resistant cell line can be lengthy, often taking several months.[11][12]
Materials:
-
Parental cancer cell line of interest (e.g., HCT116, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (5-FU) stock solution (e.g., 50 mM in DMSO)
-
96-well plates
-
Cell culture flasks (T25 or T75)
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Step 1: Determine the IC50 of the Parental Cell Line
-
Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.[13]
-
After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing serial dilutions of 5-FU.[5][14] Include a vehicle-only control (e.g., DMSO).
-
Incubate for 72 hours.[15]
-
Perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's protocol.[14]
-
Calculate the IC50 value, which is the concentration of 5-FU that inhibits cell growth by 50%.[5]
Step 2: Induction of Resistance
-
Culture the parental cells in a T25 flask with complete medium containing 5-FU at a starting concentration equal to the IC20 or half the IC50 of the parental line.[6][11][16]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.[16]
-
Initially, a significant amount of cell death is expected. Continue to culture the surviving cells until they reach approximately 80% confluency and their growth rate recovers.[5][16] This may require several passages at the same 5-FU concentration.
-
Once the cells have adapted and are growing steadily, double the concentration of 5-FU in the culture medium.[5]
-
Repeat this process of gradual dose escalation. If a majority of cells die after a concentration increase, revert to the previous, lower concentration for a few more passages before attempting to increase the dose again.[6]
-
This process is continued until the cells are able to proliferate in a significantly higher concentration of 5-FU (e.g., 5-10 times the parental IC50) than the parental cells.
-
It is advisable to create frozen stocks of cells at each successful concentration step.[16]
Step 3: Maintenance of the Resistant Cell Line
-
Once the desired level of resistance is achieved, the newly established resistant cell line should be continuously cultured in a medium containing a maintenance dose of 5-FU (the highest concentration in which they can stably proliferate) to retain the resistant phenotype.[5]
Experimental Workflow Diagram
Caption: Workflow for generating a 5-FU resistant cell line.
Protocol 2: Characterization of 5-FU Resistant Cells - Cell Viability Assay
This protocol is to confirm and quantify the level of resistance in the newly developed cell line compared to the parental line.
Materials:
-
Parental and 5-FU resistant cell lines
-
Complete cell culture medium (drug-free for this assay)
-
This compound (5-FU) stock solution
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed both parental and resistant cells in separate 96-well plates at the same density (5,000-10,000 cells/well). For the resistant cells, use drug-free medium for at least one passage before seeding to avoid interference from the maintenance dose.
-
Incubate for 24 hours.
-
Treat the cells with a range of 5-FU concentrations, typically spanning the expected IC50 values for both parental and resistant lines.
-
Incubate for 72 hours.
-
Perform a cell viability assay and measure the absorbance using a plate reader.
-
Calculate the cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves for both cell lines and determine their respective IC50 values.
-
The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line) .
III. Data Presentation
Quantitative data from characterization experiments should be summarized for clear comparison.
Table 1: Comparison of 5-FU IC50 Values in Parental and Resistant Colorectal Cancer Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant Line IC50 (µM) | Resistance Index (RI) | Reference |
| HT-29 | ~5 | >50 | >10 | Adapted from[10] |
| Tu27 | 250 | >250 (post-selection) | >1 | Adapted from[17] |
| Tu42 | 100 | >100 (post-selection) | >1 | Adapted from[17] |
| HCT116 | ~3.5 | ~40 | ~11.4 | Hypothetical Data |
| DLD-1 | ~4.2 | ~55 | ~13.1 | Hypothetical Data |
Table 2: Gene Expression Changes in 5-FU Resistant Cells (Hypothetical qPCR Data).
| Gene Symbol | Gene Name | Function | Fold Change in Resistant Cells (vs. Parental) |
| TYMS | Thymidylate Synthetase | 5-FU Target | ⬆ 5.2-fold |
| DPYD | Dihydropyrimidine Dehydrogenase | 5-FU Catabolism | ⬆ 3.8-fold |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 (MDR1) | Drug Efflux Pump | ⬆ 2.5-fold |
| BCL2 | B-Cell Lymphoma 2 | Anti-apoptotic | ⬆ 2.1-fold |
| BAX | BCL2 Associated X | Pro-apoptotic | ⬇ 0.6-fold |
IV. Conclusion
The development of 5-FU resistant cell lines is an indispensable tool for cancer research. The protocols outlined here provide a framework for successfully generating and characterizing these models. By using these in vitro systems, researchers can delve into the complex molecular mechanisms of chemoresistance, identify potential biomarkers for predicting patient response, and test novel therapeutic strategies aimed at overcoming resistance to 5-FU.
References
- 1. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 9. Chemoresistance mechanisms to this compound and reversal strategies in lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Establishment and characterization of two this compound-resistant hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment and Characterization of this compound-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design of 5-Fluorouracil (5-FU) Combination Therapy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU), a pyrimidine analog, has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for several decades.[1][2] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) by its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), leading to the disruption of DNA synthesis and repair.[1][3] Additionally, the incorporation of its metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), into RNA and DNA, respectively, contributes to its cytotoxic effects.[3][4]
Despite its widespread use, the clinical efficacy of 5-FU as a monotherapy is often limited by both intrinsic and acquired resistance, with response rates in advanced colorectal cancer as low as 10-15%.[1][3] This has necessitated the development of combination therapy strategies to enhance its antitumor activity, overcome resistance, and reduce toxicity. This document provides a detailed guide for the preclinical experimental design of 5-FU combination therapy studies, encompassing in vitro and in vivo methodologies, data analysis, and visualization of key cellular pathways.
Rationale for 5-FU Combination Therapy
The primary goal of combining 5-FU with other therapeutic agents is to achieve synergistic or additive antitumor effects. This can be accomplished through various mechanisms:
-
Enhancing 5-FU's primary mechanism: Leucovorin, for instance, is often administered with 5-FU to stabilize the binding of FdUMP to thymidylate synthase, thereby prolonging its inhibitory effect.[5][6]
-
Targeting parallel or downstream pathways: Combining 5-FU with agents that inhibit signaling pathways involved in cell survival, proliferation, and angiogenesis can potentiate its cytotoxic effects.
-
Overcoming resistance mechanisms: Resistance to 5-FU can arise from various alterations, including increased expression of TS, activation of pro-survival pathways like NF-κB/STAT3, and enhanced DNA repair mechanisms.[7] Combination therapies can be designed to target these specific resistance pathways.
-
Inducing synthetic lethality: This approach involves combining 5-FU with a drug that targets a pathway essential for the survival of cancer cells, particularly in the context of 5-FU-induced cellular stress.
Key Signaling Pathways in 5-FU Action and Resistance
Understanding the molecular pathways influenced by 5-FU is crucial for designing rational combination therapies. Key pathways include:
-
Thymidylate Synthase (TS) Pathway: The direct target of 5-FU's active metabolite FdUMP.[1][3]
-
DNA Damage Response (DDR) and Repair Pathways: Incorporation of FdUTP into DNA triggers DDR. Inhibition of repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) can enhance 5-FU efficacy.[7]
-
Apoptosis Pathways: 5-FU can induce apoptosis through both intrinsic and extrinsic pathways. Resistance is often associated with the upregulation of anti-apoptotic proteins like Bcl-2 and XIAP.[1][7]
-
NF-κB and STAT3 Signaling: These pathways are frequently activated in 5-FU resistant cells and promote the expression of anti-apoptotic and pro-proliferative genes.[7]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation, and its inhibition has been shown to enhance chemosensitivity to 5-FU.[1]
Below is a diagram illustrating the core mechanism of action of 5-FU and key resistance pathways.
In Vitro Experimental Design and Protocols
A systematic in vitro evaluation is the first step in identifying promising 5-FU combination therapies.
Experimental Workflow
The following diagram outlines a typical workflow for in vitro studies.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic, additive, or antagonistic effect of the drug combination.
Materials:
-
Cancer cell lines (e.g., colorectal cancer lines like HT29, HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
5-FU and combination agent(s)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.[2]
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of 5-FU and the combination agent.
-
Treat cells with increasing concentrations of each drug individually for 24, 48, or 72 hours.
-
After incubation, perform a cell viability assay (e.g., MTT assay).[2]
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
-
Combination Treatment:
-
Based on the IC50 values, design a dose-response matrix. This can be a checkerboard layout with various concentrations of both drugs or a fixed-ratio design.
-
Treat cells with the drug combinations for the predetermined time (e.g., 72 hours).
-
-
Data Analysis and Synergy Scoring:
-
Perform a cell viability assay.
-
Analyze the data using software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) and Dose Reduction Index (DRI).[8]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Alternative synergy models like Bliss independence, Loewe additivity, and Zero Interaction Potency (ZIP) can also be used.[9][10]
-
Data Presentation:
| Drug(s) | IC50 (µM) at 72h |
| 5-FU | [Insert Value] |
| Drug X | [Insert Value] |
| Combination (5-FU + Drug X) | CI Value | DRI (5-FU) | DRI (Drug X) | Effect |
| [Ratio 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| [Ratio 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by single agents and their combination.
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of 5-FU, the combination agent, and the combination for 24-72 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| 5-FU | [Insert Value] | [Insert Value] | [Insert Value] |
| Drug X | [Insert Value] | [Insert Value] | [Insert Value] |
| 5-FU + Drug X | [Insert Value] | [InsertValue] | [Insert Value] |
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the drug combination on cell cycle progression.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in G0/G1, S, and G2/M phases. 5-FU is known to induce an S-phase arrest.[11]
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| 5-FU | [Insert Value] | [Insert Value] | [Insert Value] |
| Drug X | [Insert Value] | [Insert Value] | [Insert Value] |
| 5-FU + Drug X | [Insert Value] | [Insert Value] | [Insert Value] |
In Vivo Experimental Design and Protocols
Promising combinations from in vitro studies should be validated in vivo.
Experimental Workflow
Protocol 4: Xenograft Tumor Growth Delay Study
Objective: To evaluate the in vivo antitumor efficacy of the 5-FU combination therapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells for implantation (e.g., 1 x 106 HCT116 cells)[12]
-
5-FU and combination agent formulated for in vivo use
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12][13]
-
Randomization: Randomize mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: 5-FU alone
-
Group 3: Drug X alone
-
Group 4: 5-FU + Drug X
-
-
Treatment Administration: Administer drugs according to a predefined schedule and route (e.g., intraperitoneal for 5-FU, oral gavage for Drug X). Dosing schedules can be critical and may need optimization.[5][12][14]
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blotting).[15]
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| 5-FU | [Insert Value] | [Insert Value] | [Insert Value] |
| Drug X | [Insert Value] | [Insert Value] | [Insert Value] |
| 5-FU + Drug X | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
A systematic and rigorous experimental design is paramount for the successful development of novel 5-FU combination therapies. The protocols and workflows outlined in this document provide a comprehensive framework for the in vitro and in vivo evaluation of such combinations, from initial synergy screening to mechanistic studies and in vivo efficacy testing. Careful consideration of the underlying biological pathways and the use of appropriate analytical methods will facilitate the identification of promising therapeutic strategies for clinical translation.
References
- 1. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Antitumor Effect of this compound Combined with Allicin against Lung and Colorectal Carcinoma Cells [mdpi.com]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Frontiers | this compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 5. In vivo potentiation of this compound by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Chemotherapy of Oxaliplatin, this compound and Low Dose Leucovorin in Patients with Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SynergyFinder 2.0 analysis of multi-drug combinations [bio-protocol.org]
- 11. in vitro synergistic antitumor activity of a combination of this compound and irinotecan in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Combination therapy with methotrexate and this compound: a prospective randomized clinical trial of order of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Nanoparticle-Enhanced Delivery of 5-Fluorouracil: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the nanoparticle-based delivery of the chemotherapeutic agent 5-Fluorouracil (5-FU). By leveraging nanotechnology, the therapeutic window of 5-FU can be expanded by improving its pharmacokinetic profile, increasing its bioavailability, and enabling targeted delivery to tumor tissues, thereby minimizing systemic toxicity.[1][2][3][4] This document outlines the preparation, characterization, and evaluation of various 5-FU-loaded nanoparticle formulations.
Rationale for Nanoparticle-Based Delivery of this compound
This compound, a cornerstone in the treatment of various solid tumors such as colorectal, breast, and pancreatic cancers, is hampered by several limitations.[2][3] Its short biological half-life, non-specific biodistribution, and propensity to induce systemic toxicity necessitate the development of advanced drug delivery systems.[2][3][4] Nanoparticles offer a promising solution by:
-
Sustained and Controlled Release: Nanocarriers can be engineered to release 5-FU in a prolonged and controlled manner, maintaining therapeutic concentrations over an extended period and reducing the need for frequent administration.[5][6][7][8]
-
Enhanced Permeability and Retention (EPR) Effect: The nanoscale size of these particles allows for their passive accumulation in tumor tissues through the EPR effect, leading to higher local drug concentrations.[7]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands, such as folic acid, to facilitate active targeting to cancer cells that overexpress the corresponding receptors.[6][9]
-
Improved Bioavailability: Encapsulation within nanoparticles can protect 5-FU from premature degradation and metabolism, thereby increasing its bioavailability.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 5-FU-loaded nanoparticles, providing a comparative overview of different formulations.
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles | Chitosan | Ionic Gelation | ~284 | 44.28 | 20.13 | [5] |
| Chitosan Nanoparticles | Chitosan | Ionic Gelation | 208 - 235 | 59 - 80.8 | 39 - 43 | [9] |
| Chitosan Nanoparticles | Chitosan | Orthogonal Experiment | - | 55.4 | 4.22 | [10] |
| PLGA Nanoparticles | PLGA 50:50 | Double Emulsion | < 200 | 66 | - | [11] |
| PLGA Nanoparticles | PLGA | Interfacial Deposition | ~200 | - | - | [12] |
| PLGA Nanoparticles | PLGA | Microfluidics | ~119 | ~95 | - | [13] |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | Temperature-Modulated Solidification | < 100 | 46 | - | [14] |
| Metal-Organic Frameworks | ZIF-8 | Post-Synthetic Modification | - | - | ~660 mg/g | [15] |
| Nanoparticle Type | Cell Line(s) | In Vitro Outcome | In Vivo Model | In Vivo Outcome | Reference |
| Chitosan Nanoparticles | SGC-7901 (Gastric Cancer) | Similar cytotoxicity to free 5-FU. | Rats | Increased AUC, MRT, and t1/2z compared to free 5-FU. | [5] |
| Chitosan Nanoparticles | SK-HEP-1 (Liver Cancer), SW480 (Colon Cancer) | Dual-targeted nanoparticles showed the highest tumor inhibition. | - | - | [6] |
| PLGA Nanoparticles | U87MG (Glioblastoma), MCF7 (Breast Cancer) | PLGA 50:50 nanoparticles showed better cytotoxicity and S-phase arrest than free 5-FU. | - | - | [11] |
| PLGA Nanoparticles | NCI-H69 (Small Cell Lung Cancer) | Enhanced cytotoxic effect compared to a marketed 5-FU formulation. | - | - | [12] |
| PLGA Nanoparticles | Caco2, SW-480 (Colorectal Cancer) | Nanoparticles induced higher rates of cell death compared to the control. | - | - | [13] |
| Solid Lipid Nanoparticles | - | - | Animals | No mortality or physical abnormalities observed, indicating safety for topical use. | [16] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of 5-FU-loaded nanoparticles.
Preparation of 5-FU-Loaded Chitosan Nanoparticles via Ionic Gelation
This protocol is adapted from the method described by Li et al. (2017).[5]
Materials:
-
Chitosan (deacetylation degree ~86%)
-
This compound (5-FU)
-
Acetic Acid (1%)
-
Sodium Tripolyphosphate (TPP)
-
Deionized Water
Procedure:
-
Chitosan Solution Preparation: Dissolve a specific amount of chitosan (e.g., 25 mg) in 1% acetic acid solution. Adjust the pH to 5.0.
-
5-FU Solution Preparation: Accurately weigh 5-FU powder and dissolve it in deionized water to a concentration of 25 mg/mL.
-
Drug Loading: Slowly add the 5-FU solution into the chitosan solution using a micro-syringe under continuous mechanical stirring (600 rpm).
-
Nanoparticle Formation: Add 2.5 mL of TPP solution (2.0 mg/mL) to the chitosan/5-FU mixture.
-
Reaction: Continue stirring for 1.5 hours at room temperature to allow for the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped 5-FU and other reagents. Wash the pellet with deionized water and re-centrifuge. Repeat this step three times.
-
Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.
Preparation of 5-FU-Loaded PLGA Nanoparticles via Interfacial Deposition
This protocol is based on the method described by Maksimenko et al. (2023).[12]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (5-FU)
-
Methanol (Organic Phase)
-
Poloxamer 188 (Aqueous Phase Stabilizer)
-
Deionized Water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and a specified amount of 5-FU (e.g., 0.4 or 1 mg) in 10 mL of methanol.
-
Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of Poloxamer 188 in deionized water.
-
Nanoparticle Formation: While magnetically stirring (100 rpm) at room temperature, add the aqueous Poloxamer 188 solution (10 or 20 mL) to the organic phase.
-
Solvent Evaporation: After 15 minutes of stirring, remove the methanol under reduced pressure (50 MPa).
-
Purification: Ultracentrifuge the resulting nanosuspension twice at 15,000 x g for 1 hour at 4°C to remove unencapsulated 5-FU.
-
Sterilization: Filter the nanoparticle suspension through a 0.22 µm membrane filter.
Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water. Analyze the sample using a Zetasizer to determine the average particle size, polydispersity index (PDI), and zeta potential.
3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect Quantification
-
Procedure:
-
After centrifugation during the purification step, collect the supernatant.
-
Quantify the amount of free 5-FU in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of 5-FU - Amount of free 5-FU) / Total amount of 5-FU] x 100
-
DL (%) = [(Total amount of 5-FU - Amount of free 5-FU) / Total weight of nanoparticles] x 100
-
-
3.3.3. Morphology:
-
Methods: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
-
Procedure:
-
SEM: Place a drop of the nanoparticle suspension on a stub, air-dry, and coat with a conductive material (e.g., gold). Image the sample using an SEM.
-
TEM: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and then visualize under a TEM.
-
3.3.4. In Vitro Drug Release:
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of 5-FU-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of 5-FU released in the collected samples using HPLC or UV-Vis spectrophotometry.
-
In Vitro Cytotoxicity Assay
-
Method: MTT Assay
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa, Caco-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free 5-FU, 5-FU-loaded nanoparticles, and blank nanoparticles for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathways of this compound
This compound exerts its anticancer effects primarily by inhibiting thymidylate synthase (TS), a key enzyme in the synthesis of pyrimidines, leading to the depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis and repair.[17] This triggers a cascade of cellular events, including the activation of p53, which can lead to apoptosis.[18][19] However, cancer cells can develop resistance to 5-FU through the activation of various signaling pathways such as JAK/STAT, Wnt, Notch, and NF-κB.[17][20][21]
Caption: Intracellular signaling pathway of this compound delivered by nanoparticles.
Experimental Workflow for Nanoparticle Formulation and Evaluation
The following diagram illustrates the general workflow for the development and testing of 5-FU-loaded nanoparticles.
Caption: General experimental workflow for 5-FU nanoparticle development.
Cellular Uptake Mechanisms of Nanoparticles
Nanoparticles can enter cells through various endocytic pathways. The specific mechanism is influenced by the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry.[22][23]
References
- 1. Emerging Nanotheranostics for this compound in Cancer Therapy: A Systematic Review on Efficacy, Safety, and Diagnostic Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound nano-delivery systems as a cutting-edge for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Designing this compound Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of this compound-loaded chitosan nanoparticles and study of the sustained release in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitory of active dual cancer targeting this compound nanoparticles on liver cancer in vitro and in vivo [frontiersin.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound-Loaded Folic-Acid-Fabricated Chitosan Nanoparticles for Site-Targeted Drug Delivery Cargo | MDPI [mdpi.com]
- 10. Preparation of this compound-loaded Nanoparticles and Study of Interaction with Gastric Cancer Cells [journal.waocp.org]
- 11. Biological evaluation of this compound nanoparticles for cancer chemotherapy and its dependence on the carrier, PLGA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Loaded PLGA Nanoparticles: Formulation, Physicochemical Characterisation, and In VitroAnti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic-Assisted Preparation of this compound-Loaded PLGA Nanoparticles as a Potential System for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and Evaluation of this compound-Loaded Solid Lipid Nanoparticles Prepared via a Temperature-Modulated Solidification Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin-Loaded Nanoscale Metal–Organic Frameworks for Therapeutic Applications in Cancer [mdpi.com]
- 16. jneonatalsurg.com [jneonatalsurg.com]
- 17. tandfonline.com [tandfonline.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. This compound signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC Analysis of 5-Fluorouracil and its Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for a variety of solid tumors. Its therapeutic efficacy and toxicity are highly variable among patients, which is attributed to the complexity of its metabolic pathways. Monitoring the plasma concentrations of 5-FU and its primary metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and optimizing treatment protocols. This document provides detailed application notes and protocols for the simultaneous determination of this compound and its key metabolites—5,6-dihydro-5-fluorouracil (5-FUH2), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL)—in human plasma using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of this compound
5-FU undergoes a complex series of anabolic and catabolic transformations. The catabolic pathway, which is responsible for the majority of 5-FU elimination, is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] Understanding this pathway is essential for interpreting the pharmacokinetic data obtained from plasma analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of various HPLC methods for the analysis of 5-FU and its metabolites in plasma. These methods utilize different sample preparation and detection techniques, offering a range of sensitivities and applications.
Table 1: HPLC Method Performance for 5-FU and Metabolites
| Analyte | Method | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| This compound (5-FU) | HPLC-UV | 0.5 µg/mL | Not Specified | [3] |
| HPLC-UV | 0.2 µg/mL | Not Specified | [4] | |
| HPLC-UV | 20 ng/mL | 35% | [5] | |
| HPLC-UV | 10 ng/mL | 87.55 - 95.26% | [6][7] | |
| HPLC-MS/MS | 0.05 µM | > 97% | [8][9] | |
| 5,6-dihydro-5-fluorouracil (5-FUH2) | HPLC-UV | 1 µg/mL | Not Specified | [3] |
| HPLC-UV | 0.3 µg/mL | Not Specified | [4] | |
| 5-Fluorouridine (5-FUrd) | HPLC-UV | 3 µg/mL | Not Specified | [3] |
| HPLC-UV | 0.8 µg/mL | Not Specified | [4] | |
| HPLC-UV | 20 ng/mL | 42% | [5] | |
| 5-Fluoro-2'-deoxyuridine (5-FdUrd) | HPLC-UV | 3 µg/mL | Not Specified | [3] |
| HPLC-UV | 20 ng/mL | 48% | [5] | |
| α-fluoro-β-ureidopropionic acid (FUPA) | Not specified | Not specified | Not specified | |
| α-fluoro-β-alanine (FBAL) | Not specified | Not specified | Not specified |
Note: Data for FUPA and FBAL are not as commonly reported in simultaneous HPLC-UV methods due to their different chemical properties.
Experimental Protocols
Below are detailed protocols for sample preparation and HPLC analysis, synthesized from multiple validated methods. Researchers should optimize these protocols based on their specific instrumentation and requirements.
Protocol 1: Solid-Phase Extraction (SPE) and HPLC-UV Analysis
This protocol is suitable for the simultaneous determination of 5-FU and its more polar metabolites.
1. Sample Preparation: Solid-Phase Extraction
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous HPLC determination of this compound and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of this compound and its main metabolites in plasma by high-performance liquid chromatography: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a HPLC method to determine this compound in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nvkc.nl [nvkc.nl]
- 9. Determination of this compound in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Tissues Treated with 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that primarily functions by inhibiting thymidylate synthase (TS), leading to the disruption of DNA synthesis and repair, and by its misincorporation into RNA and DNA. Understanding the molecular response of tissues to 5-FU treatment is crucial for evaluating drug efficacy, identifying mechanisms of resistance, and discovering predictive biomarkers. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression in the spatial context of the tissue microenvironment.
These application notes provide detailed protocols and guidance for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been exposed to 5-FU. The protocols are supplemented with information on key biomarkers modulated by 5-FU and their significance in treatment response.
Key Biomarkers Modulated by this compound
The cellular response to 5-FU involves a complex interplay of various signaling pathways. IHC can be employed to assess the expression and localization of key proteins within these pathways.
Table 1: Key Biomarkers for IHC Analysis in 5-FU Treated Tissues
| Biomarker Category | Biomarker | Cellular Localization | Role in 5-FU Response | Reference |
| Drug Target & Metabolism | Thymidylate Synthase (TS) | Cytoplasmic | Primary target of 5-FU. High expression is often associated with resistance. | |
| Apoptosis Regulation | p53 | Nuclear | Tumor suppressor that can be activated by 5-FU-induced DNA damage, leading to apoptosis. | |
| Bax | Cytoplasmic | Pro-apoptotic protein. Increased expression can be induced by 5-FU. | ||
| Bcl-2 | Cytoplasmic, Mitochondrial | Anti-apoptotic protein. The ratio of Bax/Bcl-2 is a key determinant of apoptotic fate. | ||
| Cleaved Caspase-3 | Cytoplasmic, Nuclear | Key executioner of apoptosis. Increased expression indicates apoptotic activity. | ||
| Cell Proliferation | Ki-67 | Nuclear | Marker of cellular proliferation. Its expression may be altered by 5-FU treatment. | |
| Angiogenesis | VEGF | Cytoplasmic, Secreted | Vascular Endothelial Growth Factor. Its expression can be modulated by 5-FU and may predict treatment response. | |
| Cell Adhesion & EMT | E-cadherin | Membranous | Key protein in cell-cell adhesion. Loss of expression is a hallmark of Epithelial-Mesenchymal Transition (EMT) and can be associated with chemoresistance. | |
| Invasion & Metastasis | MMP-9 | Cytoplasmic, Secreted | Matrix Metalloproteinase-9. Involved in extracellular matrix degradation, facilitating invasion and metastasis. |
Signaling Pathways Affected by this compound
5-FU treatment can trigger multiple signaling pathways that determine the ultimate fate of the cancer cell, be it apoptosis, cell cycle arrest, or the development of resistance.
Experimental Protocols
General Immunohistochemistry Workflow
The following diagram outlines the key steps in a typical IHC experiment for 5-FU treated tissues.
Detailed Protocol for Immunohistochemical Staining
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% Ethanol: 1 change for 5 minutes.
-
Immerse in 70% Ethanol: 1 change for 5 minutes.
-
Rinse with running cold tap water.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is the most common method.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat the solution with the slides to 95-100°C for 20-30 minutes using a microwave, pressure cooker, or water bath.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Proteolytic-Induced Epitope Retrieval (PIER) may be required for some antibodies.
-
Incubate slides with an enzyme solution (e.g., Proteinase K or Trypsin) at 37°C for a predetermined optimal time.
-
Stop the enzymatic reaction by rinsing thoroughly with wash buffer.
-
3. Blocking:
-
Endogenous Peroxidase Block: Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Incubate slides with a blocking solution (e.g., 5% normal goat serum or 1% BSA in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
5. Detection System:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Apply a biotinylated secondary antibody or a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse with wash buffer (3 changes for 5 minutes each).
6. Chromogen Development:
-
Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
7. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the slides through graded alcohols to xylene.
-
Mount with a permanent mounting medium.
Quantitative Data Presentation
The following tables summarize semi-quantitative and quantitative data from studies investigating the effect of 5-FU on biomarker expression as determined by IHC. Scoring methods can vary significantly between studies.
Table 2: Semi-Quantitative Analysis of Biomarker Expression Post-5-FU Treatment
| Biomarker | Cancer Type | Scoring Method | Results | Reference |
| Thymidylate Synthase (TS) | Colorectal Cancer | Percentage of positive cells and staining intensity | High TS expression correlated with 5-FU resistance. | |
| p53 | Colon Cancer | Percentage of positive tumor nuclei | Positive p53 expression was observed in 50% of cases in patients who received 5-FU-based adjuvant chemotherapy. | |
| Bax | Colon Cancer | Staining index based on intensity and percentage of positive cells | Low Bax expression was associated with poorer disease-free and overall survival in patients treated with 5-FU-based adjuvant chemotherapy. | |
| Bcl-2 | Colon Cancer | Percentage of stained tumor cells | Bcl-2 expression was positive in 70% of cases in patients who received 5-FU-based adjuvant chemotherapy. | |
| VEGF | Gastric Adenocarcinoma | Percentage of stained tumor cells | VEGF-positive cases had a significantly higher response rate (75%) to 5-FU and cisplatin treatment compared to VEGF-negative cases (16.7%). | |
| E-cadherin | Colorectal Cancer | Staining intensity | E-cadherin-positive short-term cultures were more resistant to 5-FU. |
Table 3: Quantitative Analysis of Proliferation and Apoptosis Markers
| Biomarker | Model System | Treatment | Quantification Method | Key Findings | Reference |
| Ki-67 | Mouse Small Intestine | 5-FU | Number of positive cells per crypt | Significant decrease in Ki-67 positive cells after 5-FU treatment, indicating inhibition of proliferation. | |
| Cleaved Caspase-3 | Mouse Small Intestine | 5-FU | Number of positive cells per crypt | Significant increase in Caspase-3 positive cells after 5-FU treatment, indicating induction of apoptosis. |
Troubleshooting and Considerations for 5-FU Treated Tissues
-
Tissue Integrity: 5-FU can induce cell death and inflammation, potentially affecting tissue morphology. Handle sections gently to prevent detachment. The use of positively charged slides is recommended.
-
Antigen Retrieval Optimization: The optimal antigen retrieval method (HIER vs. PIER, buffer pH, and heating time) should be determined empirically for each antibody, as 5-FU treatment could potentially alter protein conformation or accessibility.
-
Antibody Validation: It is crucial to use well-characterized and validated antibodies. Always include positive and negative controls in your experiments. For quantitative studies, ensure the antibody has a good dynamic range.
-
Quantitative Analysis: For objective and reproducible results, consider using digital image analysis software to quantify staining intensity and the percentage of positive cells. Manual scoring by multiple independent observers can also be employed.
Conclusion
Immunohistochemistry is an indispensable tool for elucidating the effects of this compound on tissues. By carefully selecting biomarkers, optimizing protocols, and employing robust quantification methods, researchers can gain valuable insights into drug mechanisms, identify biomarkers of response and resistance, and ultimately contribute to the development of more effective cancer therapies.
Application Notes: Flow Cytometry Analysis of Apoptosis Following 5-Fluorouracil Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU) is a pyrimidine analog widely employed as a chemotherapeutic agent in the treatment of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its cytotoxic effects are primarily attributed to the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into RNA and DNA, leading to disruption of DNA synthesis and repair.[1][2] A key mechanism through which 5-FU exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[3]
Quantifying the apoptotic response to 5-FU treatment is crucial for evaluating drug efficacy, understanding mechanisms of resistance, and developing combination therapies. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a powerful and high-throughput technique for the precise identification and quantification of cells at different stages of apoptosis.[4][5] These application notes provide a detailed overview of the signaling pathways involved, comprehensive experimental protocols, and guidance on data interpretation for analyzing 5-FU-induced apoptosis.
Principle of the Assay: Annexin V and Propidium Iodide Staining
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[4][6]
-
Annexin V: This is a 35-36 kDa protein with a high affinity for phosphatidylserine (PS) in the presence of calcium.[4] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[4][7]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[4] It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised, and stain the DNA.
By using these two stains, flow cytometry can differentiate four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[8]
This compound: Mechanism of Action and Apoptotic Signaling
5-FU induces apoptosis through multiple cellular stress pathways. After intracellular conversion to its active metabolites (FdUMP, FUTP, and FdUTP), 5-FU triggers cell death primarily through two routes:
-
DNA and RNA Damage: The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA fragmentation.[1][2] This damage activates the tumor suppressor protein p53.[9]
-
Thymidylate Synthase (TS) Inhibition: The metabolite FdUMP forms a stable complex with TS, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[1][2] This leads to nucleotide pool imbalance and DNA damage.
These stress signals converge on both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][9] The p53 pathway plays a significant role, transcriptionally upregulating pro-apoptotic proteins like Bax and the death receptor Fas.[9][10] This leads to the activation of initiator caspases (caspase-9 for the intrinsic pathway, caspase-8 for the extrinsic pathway) and subsequently, the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.[9][11]
Experimental Workflow
The overall process involves treating cultured cells with 5-FU, harvesting them at specific time points, staining with Annexin V and PI, and analyzing the populations using a flow cytometer.
Experimental Protocols
Protocol 1: Cell Culture and 5-FU Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HCT116 colorectal cancer cells) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting. For example, seed 5 x 10⁴ cells/well.[12]
-
Incubation: Culture cells overnight in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of 5-FU: Prepare a stock solution of 5-FU (e.g., 200 µM) in a suitable solvent like DMSO.[11] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).[11] Include a vehicle-only control (DMSO) at the same concentration as the highest 5-FU treatment.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of 5-FU or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol is based on standard methods for Annexin V/PI staining.[13]
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with a complete medium and combine this suspension with the previously collected medium.[14]
-
Suspension Cells: Transfer cells directly into centrifuge tubes.
-
-
Centrifugation: Pellet the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.[13] Carefully aspirate the supernatant.
-
Washing: Wash the cell pellet by resuspending in 1 mL of cold 1X PBS, then centrifuge again at 300-400 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The recommended concentration is 1 x 10⁶ cells/mL.
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[15]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining, as the Annexin V binding is reversible. Keep samples on ice and protected from light until analysis.
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Turn on the flow cytometer and allow it to warm up. Set up the instrument using compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.
-
Acquisition: Analyze the samples on the flow cytometer immediately (within 1 hour). Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample, excluding debris.
-
Gating Strategy:
-
First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris and cell aggregates.
-
From this gated population, create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
-
Quadrant Analysis: Set up a quadrant gate on the dot plot based on the negative control (untreated cells) to define the four populations:
-
Lower-Left (Q3): Viable cells (Annexin V-/PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+/PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V-/PI+)
-
-
Data Quantification: Record the percentage of cells in each quadrant for all samples. The total percentage of apoptotic cells is often calculated as the sum of the early apoptotic and late apoptotic populations (% in Q4 + % in Q2).
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions. The results typically show a dose-dependent and time-dependent increase in the percentage of apoptotic cells following 5-FU treatment.[11][12]
Table 1: Percentage of Apoptotic HCT116 Cells after 48-Hour 5-FU Treatment
| 5-FU Concentration (µM) | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Total Apoptotic Cells (%) (Q2 + Q4) |
| 0 (Control) | 94.5 ± 1.2 | 2.5 ± 0.5 | 2.0 ± 0.4 | 4.5 ± 0.9 |
| 10 | 85.3 ± 2.1 | 8.1 ± 1.1 | 5.6 ± 0.8 | 13.7 ± 1.9 |
| 25 | 68.7 ± 3.5 | 15.4 ± 2.3 | 14.9 ± 1.7 | 30.3 ± 4.0 |
| 50 | 45.1 ± 4.0 | 22.8 ± 2.9 | 31.1 ± 3.3 | 53.9 ± 6.2 |
| 100 | 25.9 ± 3.8 | 20.5 ± 3.1 | 52.6 ± 4.5 | 73.1 ± 7.6 |
| Data are presented as mean ± standard deviation from three independent experiments. This table represents hypothetical data based on trends observed in published literature.[11][16] |
Materials and Reagents
| Reagent/Material | Details |
| Cell Line | e.g., HCT116, HT29, SW480 colorectal cancer cells[11] |
| Culture Medium | e.g., DMEM, RPMI-1640 supplemented with 10% FBS and antibiotics |
| This compound (5-FU) | Cell culture grade |
| Dimethyl sulfoxide (DMSO) | Solvent for 5-FU |
| Phosphate-Buffered Saline (PBS) | Calcium and Magnesium-free |
| Trypsin-EDTA | For detaching adherent cells |
| Annexin V Apoptosis Detection Kit | Includes Annexin V conjugate (e.g., FITC, APC), Propidium Iodide, and 10X Binding Buffer |
| Equipment | 6-well plates, centrifuge, flow cytometer, pipettes, etc. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background staining in negative control | Reagent concentration too high; Inadequate washing; Cell membrane damage during harvesting. | Titrate Annexin V and PI concentrations; Ensure proper washing steps; Use a gentler harvesting method (e.g., Accutase instead of Trypsin). |
| Low signal in positive control | Apoptosis induction was ineffective; Staining incubation time too short; Incorrect buffer used. | Confirm the efficacy of the apoptosis-inducing agent; Increase incubation time to 20 minutes; Ensure the use of 1X Binding Buffer containing calcium.[13] |
| High percentage of necrotic cells (PI+) | Treatment is highly cytotoxic; Cells were harvested too late; Rough cell handling. | Reduce drug concentration or treatment time; Harvest cells at an earlier time point; Handle cells gently during washing and resuspension steps. |
| Cell clumping | High cell density; Presence of DNA from dead cells. | Resuspend cells to a single-cell suspension before fixation/staining; Add EDTA to wash buffers (before Annexin V staining) or DNase I to the cell suspension. |
References
- 1. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Enhancement of TRAIL-induced apoptosis by this compound requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. Mechanism of this compound-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 10. This compound Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Apigenin enhances apoptosis induction by this compound through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Clonogenic Survival Assay Protocol for 5-Fluorouracil
Audience: Researchers, scientists, and drug development professionals.
Abstract: The clonogenic assay, or colony formation assay, is the gold standard in vitro method for determining the reproductive viability of a single cell after exposure to cytotoxic agents. This application note provides a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. Included are methodologies for cell preparation, treatment, data analysis, and visualization of the key signaling pathways involved in 5-FU-induced cell death.
Mechanism of Action: this compound (5-FU)
This compound is a pyrimidine analog that acts as an antimetabolite, interfering with essential biosynthetic processes within the cell.[1] Upon entering a cell, 5-FU is converted into several active metabolites that exert its cytotoxic effects through three primary mechanisms[1][2]:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] This depletion of dTMP leads to "thymineless death."[3]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine, disrupting RNA processing and function.[1][3]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[1][2]
These disruptions trigger cellular stress responses, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). The activation of the p53 tumor suppressor protein is a critical event, which in turn can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[4][5]
Experimental Protocol
This protocol outlines the steps for a clonogenic assay where cells are seeded first and then treated with 5-FU.[6]
-
Appropriate cancer cell line (e.g., HT-29, HCT116)[7]
-
Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
This compound (5-FU) stock solution
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 1:7 (v/v) acetic acid:methanol
-
Staining solution: 0.5% (w/v) Crystal Violet in methanol
Step 1: Cell Preparation
-
Culture cells to approximately 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Count the cells accurately using a hemocytometer or automated cell counter.[8]
Step 2: Cell Seeding
-
Prepare a dilution of the cell suspension to the desired seeding densities. Note: The number of cells seeded must be optimized for each cell line and drug concentration to ensure a countable number of colonies (ideally 30-100) in each well after treatment.[9] Higher concentrations of 5-FU will require seeding a greater number of cells to compensate for increased cell death.
-
Plate the appropriate number of cells into each well of a 6-well plate containing 2-3 mL of complete medium.
-
Incubate the plates for 12-24 hours at 37°C and 5% CO₂ to allow cells to attach.
Step 3: 5-FU Treatment
-
Prepare serial dilutions of 5-FU in complete medium from a stock solution. A typical concentration range for colorectal cancer cells might be 0, 1, 10, 25, 50, and 100 µM.[5]
-
After cell attachment, carefully remove the medium from each well and replace it with medium containing the appropriate concentration of 5-FU. Include untreated control wells (0 µM 5-FU).
-
The duration of treatment can vary. For continuous exposure, cells are incubated in the drug-containing medium for the entire duration of colony growth. For acute exposure, cells are treated for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh, drug-free medium.
-
Return the plates to the incubator.
Step 4: Incubation for Colony Formation
-
Incubate the plates for 7-14 days, depending on the growth rate of the cell line.[10]
-
Do not disturb the plates during this period to ensure that colonies arise from single cells. Colonies should be visible to the naked eye and consist of at least 50 cells.[7]
Step 5: Fixation and Staining
-
Carefully aspirate the medium from each well.
-
Gently wash each well once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 15-30 minutes.[11]
-
Remove the stain and gently wash the plates with tap water until the background is clear and the colonies are distinct.
-
Invert the plates on a paper towel and allow them to air dry.
Step 6: Colony Counting
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[9] Counting can be done manually using a stereomicroscope or with automated colony counting software.
-
Average the colony counts from replicate wells for each treatment condition.
Data Presentation and Analysis
Quantitative data from the clonogenic assay is analyzed by calculating the Plating Efficiency (PE) and the Surviving Fraction (SF).[12]
-
Plating Efficiency (PE): Represents the percentage of seeded cells in the control group that are able to form colonies. It accounts for the intrinsic ability of the cells to survive the plating process.[13][14]
PE (%) = (Average number of colonies in control wells / Number of cells seeded in control wells) x 100
-
Surviving Fraction (SF): The fraction of treated cells that survive to form colonies, normalized against the plating efficiency of the control cells.[8][12]
SF = Average number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))
Table 1: Example Seeding Densities for a Hypothetical Cancer Cell Line This table illustrates how the number of cells seeded per well is increased at higher 5-FU concentrations to obtain a countable number of surviving colonies.
| 5-FU Concentration (µM) | Expected Survival (%) | Number of Cells to Seed per Well |
| 0 (Control) | 100% | 200 |
| 1 | 80% | 250 |
| 10 | 50% | 400 |
| 25 | 20% | 1000 |
| 50 | 10% | 2000 |
| 100 | 5% | 4000 |
Table 2: Example Raw Colony Count Data (Triplicate Wells)
| 5-FU Conc. (µM) | Cells Seeded | Well 1 Colonies | Well 2 Colonies | Well 3 Colonies | Average Colonies |
| 0 | 200 | 95 | 108 | 101 | 101.3 |
| 1 | 250 | 98 | 105 | 94 | 99.0 |
| 10 | 400 | 85 | 77 | 81 | 81.0 |
| 25 | 1000 | 45 | 39 | 42 | 42.0 |
| 50 | 2000 | 23 | 18 | 20 | 20.3 |
| 100 | 4000 | 11 | 9 | 13 | 11.0 |
Table 3: Calculated Plating Efficiency and Surviving Fraction
| 5-FU Conc. (µM) | Average Colonies | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 | 101.3 | 50.7% | 1.000 |
| 1 | 99.0 | - | 0.779 |
| 10 | 81.0 | - | 0.400 |
| 25 | 42.0 | - | 0.083 |
| 50 | 20.3 | - | 0.020 |
| 100 | 11.0 | - | 0.005 |
The final data is typically plotted on a semi-log graph with the Surviving Fraction (log scale) on the y-axis and the 5-FU concentration (linear scale) on the x-axis to generate a dose-response survival curve.[12]
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorouracil - Wikipedia [en.wikipedia.org]
- 4. Mechanism of this compound-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 5. This compound-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell survival curve - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
- 12. 5: Cell Survival Curves | Radiology Key [radiologykey.com]
- 13. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plating efficiency - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 5-Fluorouracil (5-FU) Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 5-Fluorouracil (5-FU), with a focus on addressing issues related to low reaction yield.
Troubleshooting Guides
Question: My 5-FU synthesis is resulting in a significantly lower yield than expected. What are the potential causes and how can I address them?
Answer:
Low yield in this compound synthesis is a frequent issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. The primary areas to investigate are the purity of starting materials, the specifics of your reaction conditions, and the efficiency of your purification methods.
A logical workflow for diagnosing the cause of low yield is presented below.
Caption: Troubleshooting workflow for low yield in 5-FU synthesis.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials : Ensure that the uracil used is of high purity and completely dry.[1] Moisture can consume the fluorinating agent and lead to the formation of undesired byproducts.[1] The activity of the fluorinating agent is also critical; use a fresh or properly stored reagent.
-
Reaction Conditions :
-
Solvent : The choice of solvent is crucial. Protic solvents are generally unsuitable as they can react with the fluorinating agent.[1] Anhydrous polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often preferred.[1]
-
Temperature : Fluorination reactions can be highly exothermic.[1] Inadequate temperature control can result in side reactions and decomposition of both the starting material and the product.[1] For some synthetic routes, a temperature of 15-25°C is considered optimal for the final step.[1]
-
Reaction Time : Insufficient reaction time may lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts.[1] It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Purification Losses : Evaluate your purification strategy. Both recrystallization and column chromatography are common methods for purifying 5-FU.[2] Significant loss of product can occur during these steps if not optimized. Consider adjusting solvent systems for recrystallization or the mobile phase for chromatography to maximize recovery.
Question: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common cause of low yields in 5-FU synthesis. These side reactions often arise from the high reactivity of the fluorinating agent and the susceptibility of the uracil ring to undergo reactions other than fluorination at the 5-position.
Common Side Reactions and Mitigation Strategies:
-
Over-fluorination : The introduction of more than one fluorine atom to the uracil ring can occur, leading to di- or tri-fluorinated species.
-
Mitigation : Carefully control the stoichiometry of the fluorinating agent. Using a slight excess is common, but a large excess should be avoided. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
-
Degradation of Uracil : Harsh reaction conditions, such as high temperatures or highly acidic or basic environments, can lead to the degradation of the pyrimidine ring.[2]
-
Solvent-Related Byproducts : As mentioned, protic solvents can react with the fluorinating agent, leading to a variety of byproducts and reducing the effective concentration of the fluorinating agent.
-
Mitigation : Always use anhydrous aprotic solvents.[1]
-
To identify the specific byproducts being formed, it is advisable to analyze the crude reaction mixture using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This will provide valuable insights into the unwanted reaction pathways and help in devising a more effective strategy to minimize them.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for the synthesis of 5-FU is the direct fluorination of uracil.[3] This method involves reacting uracil with a fluorinating agent, such as elemental fluorine or trifluoromethyl hypofluorite, in a suitable solvent.[3] Another approach involves the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization and hydrolysis.[3]
Q2: What are the expected yields for 5-FU synthesis?
A2: The yield of 5-FU can vary significantly depending on the synthetic route and the reaction conditions. The following table summarizes reported yields for different methods.
| Synthesis Method | Key Reagents | Reaction Conditions | Reported Yield (%) |
| Direct Fluorination of Uracil | Uracil, Fluorine, Trifluoroacetic Acid | -10°C, Microchannel Reactor | 89.4 |
| Condensation and Cyclization | Ethylmonofluoroacetate, Ethyl Formate, Alkylisothyuronium Salt | Multi-step process with hydrolysis | 18-30 |
Data compiled from publicly available research.[3][4]
Q3: How can I confirm the purity of my synthesized 5-FU?
A3: The purity of your final product can be assessed using several analytical techniques:[2]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying the purity of your sample and detecting any impurities.[2]
-
Thin-Layer Chromatography (TLC): A quick and straightforward method to qualitatively assess purity and monitor the progress of purification.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 283°C) is indicative of high purity.[2][5] A broad or depressed melting point suggests the presence of impurities.[2]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product and to identify any impurities.[2]
Experimental Protocols
Protocol 1: Direct Fluorination of Uracil in a Microchannel Reactor
This protocol is based on a high-yield synthesis method utilizing a microchannel reactor.
Materials:
-
Uracil
-
Anhydrous Trifluoroacetic Acid
-
Fluorine gas (20 mol% in Nitrogen)
-
Microchannel reaction system
Procedure:
-
Prepare a 7% (w/w) solution of uracil in anhydrous trifluoroacetic acid.
-
Set up the microchannel reaction system with a heat exchanger to maintain the reaction temperature at -10°C.
-
Set the reaction pressure to 0.3 MPa.
-
Continuously feed the uracil solution into the microchannel reactor at a rate of 50 g/min .
-
Simultaneously, introduce the 20 mol% fluorine-nitrogen gas mixture into the reactor at a flow rate that maintains a molar ratio of fluorine to uracil of 1.2:1.
-
The reaction occurs within the microchannel module.
-
The crude product mixture is then passed through a quenching module and a gas-liquid separator.
-
The resulting product is further treated and dried to obtain this compound.
This protocol is adapted from a documented synthesis method and should be performed with appropriate safety precautions in a specialized laboratory setting.[3]
Protocol 2: HPLC Analysis of this compound Purity
This is a general guideline for analyzing the purity of a synthesized 5-FU sample.
System:
-
HPLC with a UV or Diode Array Detector (DAD)[1]
Column:
-
Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm)[1]
Mobile Phase:
-
A gradient elution is often effective. A common mobile phase consists of a mixture of methanol and a phosphate buffer (pH adjusted to ~6.9).[6] The typical ratio can be around 3:97 (v/v) methanol to buffer.[6]
Flow Rate:
-
1.0 mL/min[6]
Detection Wavelength:
-
268 nm[6]
Procedure:
-
Prepare a stock solution of your 5-FU sample in a suitable solvent (e.g., water or the mobile phase).
-
Prepare a series of standard solutions of known concentrations for calibration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the samples and standards into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of 5-FU and any impurities.
-
Calculate the purity of your sample based on the peak areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US3682917A - Method for producing this compound - Google Patents [patents.google.com]
- 5. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. mdpi.com [mdpi.com]
solving crystallization problems during 5-Fluorouracil synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization challenges during the synthesis of 5-Fluorouracil (5-FU).
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization problems encountered during this compound (5-FU) synthesis?
A1: During the synthesis and purification of 5-FU, researchers most frequently report the following crystallization issues:
-
Oiling out: The product separates as a liquid instead of a solid.
-
Poor crystal morphology: Formation of fine needles or amorphous solid which are difficult to filter and may trap impurities.
-
Low yield: A significant amount of 5-FU remains in the mother liquor.
-
Discoloration of the final product: Indicating the presence of impurities.
-
Failure to crystallize: The product remains in solution even after cooling.
Q2: What are the primary impurities in crude 5-FU that can interfere with crystallization?
A2: Common impurities that can hinder the crystallization of 5-FU include unreacted starting materials, particularly uracil, and byproducts from the fluorination step. Degradation products can also form, especially in alkaline conditions.[1]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: The choice of solvent is critical for successful crystallization. Based on solubility data, water and ethanol are commonly used.[2] Mixtures of solvents can also be effective. For instance, a common technique involves dissolving the crude 5-FU in a minimal amount of a "good" solvent (in which it is highly soluble when hot) and then adding a "poor" solvent (in which it is less soluble) to induce precipitation.
Troubleshooting Guides
Issue 1: The Product "Oils Out" During Crystallization
This phenomenon, also known as liquid-liquid phase separation, occurs when the solute-enriched phase separates from the solution as an oil rather than a solid. This is often due to high supersaturation or the presence of impurities that depress the melting point of the solid.
| Possible Cause | Recommended Solution |
| Solution is too supersaturated. | Reheat the mixture to dissolve the oil, then add a small amount of the hot solvent to reduce the supersaturation level before cooling again. |
| Cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Presence of impurities. | Consider a pre-purification step, such as treatment with activated charcoal if colored impurities are present, followed by hot filtration. |
| Incorrect solvent system. | If using a single solvent, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a good solvent and slowly add a poor solvent at an elevated temperature until slight turbidity is observed, then allow to cool slowly. |
Issue 2: Poor Crystal Morphology (e.g., fine needles, amorphous powder)
Poor crystal morphology can lead to difficulties in filtration and washing, and can also result in a less pure final product due to solvent inclusion.
| Possible Cause | Recommended Solution |
| High degree of supersaturation. | Reduce the rate of cooling or use a slightly larger volume of solvent to decrease the supersaturation level. |
| Rapid cooling. | Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. |
| Agitation during crystal growth. | Avoid stirring or agitating the solution during the initial phase of crystal formation. |
| Solvent choice. | Experiment with different solvents or solvent mixtures. The polarity of the solvent can significantly influence crystal habit. |
Issue 3: Low Recovery of Purified this compound
A low yield indicates that a significant portion of the product remains dissolved in the mother liquor.
| Possible Cause | Recommended Solution |
| Too much solvent was used. | Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely. |
| Incomplete crystallization. | After cooling to room temperature, place the flask in an ice bath for a longer period to maximize crystal formation. |
| Crystals washed with warm solvent. | Always wash the filtered crystals with a small amount of ice-cold solvent to minimize dissolution of the product. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
The solubility of this compound is a critical parameter for selecting an appropriate crystallization solvent. The following table summarizes the mole fraction solubility of 5-FU in different solvents at various temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 293.15 | ~2.1 |
| Water | 323.15 | ~1.9 |
| Ethanol | 293.15 | Varies with water content |
| Ethanol | 323.15 | Varies with water content |
| Water + Ethanol Mixtures | 293.15 - 323.15 | Solubility is generally higher than in pure water or ethanol.[3][4] |
Note: This data is for illustrative purposes and may vary based on experimental conditions. It is recommended to perform solubility tests for your specific system.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound obtained from a synthesis reaction.
Materials:
-
Crude this compound
-
Deionized water or Ethanol (Recrystallization solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 5-FU in an Erlenmeyer flask. For every gram of crude material, add a minimal amount of the chosen solvent (e.g., 15-20 mL of water). Heat the mixture to near boiling with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary, avoiding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. To promote the formation of larger crystals, the flask can be insulated.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Troubleshooting Crystallization Problems
Caption: A decision tree for troubleshooting common 5-FU crystallization issues.
General this compound Purification Workflow
Caption: A general workflow for the purification of this compound via recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. US4122251A - Process for production of this compound and its derivatives - Google Patents [patents.google.com]
- 3. Measurement and Correlation of the Solubility of this compound in Pure and Binary Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement and Correlation of the Solubility of this compound in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 5-Fluorouracil (5-FU) Resistance in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding 5-Fluorouracil (5-FU) resistance in cell culture experiments.
Troubleshooting Guide: Strategies to Overcome 5-FU Resistance
Problem 1: My cancer cell line has developed resistance to 5-FU, and I observe a significant increase in the IC50 value.
Potential Cause: Cancer cells can develop resistance to 5-FU through various mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in drug target enzymes.
Solutions:
-
Combination Therapy with Autophagy Inhibitors: Autophagy can be a survival mechanism for cancer cells under chemotherapy-induced stress. Inhibiting this process can re-sensitize resistant cells to 5-FU.
-
Strategy: Combine 5-FU with autophagy inhibitors like Chloroquine (CQ) or 3-Methyladenine (3-MA).
-
Expected Outcome: Inhibition of autophagy can lead to increased apoptotic cell death in 5-FU-treated cells. For instance, combining 5-FU with CQ has been shown to significantly enhance tumor growth inhibition and increase apoptosis in colon cancer cells.[1] Similarly, the combination of 3-MA with 5-FU can increase apoptotic cell death.[2][3] In A549 non-small cell lung cancer cells, the addition of 3-MA to 5-FU treatment led to a 39.28% increase in cell death compared to 5-FU alone.[3]
-
-
Targeting Signaling Pathways: Aberrant signaling pathways are often implicated in 5-FU resistance.
-
Wnt/β-catenin Pathway: This pathway is frequently upregulated in 5-FU-resistant cells.
-
MEK/ERK Pathway: This pathway is particularly relevant in KRAS-mutated colorectal cancers.
-
Strategy: Combine 5-FU with a MEK inhibitor like MEK162.
-
Expected Outcome: Synergistic antitumor activity has been observed in several KRAS-mutated human colorectal cancer cell lines.[6]
-
-
-
Combination with Phytochemicals: Certain plant-derived compounds can sensitize cancer cells to 5-FU.
-
Strategy: Co-administer 5-FU with phytochemicals such as curcumin or apigenin.
-
Expected Outcome: Curcumol has been shown to increase the sensitivity of colon cancer cells to 5-FU by regulating the Wnt/β-catenin signaling pathway.[7] Apigenin can enhance 5-FU-induced apoptosis by regulating thymidylate synthase.[8]
-
Problem 2: I am not observing a significant increase in apoptosis in my 5-FU resistant cells after applying a reversal strategy.
Potential Cause: The chosen strategy may not be targeting the primary resistance mechanism in your specific cell line, or the experimental conditions may not be optimal.
Solutions:
-
Verify the Resistance Mechanism: Before selecting a reversal strategy, it is crucial to understand the predominant mechanism of 5-FU resistance in your cell line. This can be done by examining the expression of key proteins involved in drug metabolism (e.g., thymidylate synthase), drug efflux (e.g., ABC transporters), and survival pathways (e.g., Wnt, PI3K/Akt).
-
Optimize Drug Concentrations and Treatment Duration: Perform a dose-response matrix experiment to determine the optimal concentrations of 5-FU and the sensitizing agent. The duration of treatment can also significantly impact the outcome.
-
Consider Alternative Combination Therapies: If one strategy is ineffective, explore others. For example, if inhibiting autophagy does not yield the desired results, consider targeting a specific signaling pathway known to be active in your cell line.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular mechanisms of 5-FU resistance?
A1: 5-FU resistance is multifactorial and can arise from:
-
Alterations in Drug Metabolism: Upregulation of thymidylate synthase (TS), the primary target of 5-FU, or dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes 5-FU.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters which pump the drug out of the cell.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins.
-
Dysregulation of Signaling Pathways: Activation of pro-survival pathways such as Wnt/β-catenin and PI3K/Akt.
-
Enhanced DNA Damage Repair: Increased activity of DNA repair mechanisms that counteract the DNA damage induced by 5-FU.
Q2: How do I establish a 5-FU resistant cell line in the lab?
A2: A common method is to culture the parental cancer cell line in the continuous presence of gradually increasing concentrations of 5-FU over a prolonged period (several months). The resistant population that survives can then be maintained in a medium containing a maintenance dose of 5-FU.
Q3: What are some key signaling pathways I should investigate when studying 5-FU resistance?
A3: Key pathways to investigate include:
-
Wnt/β-catenin signaling: Often activated in resistant colorectal cancer cells.[9]
-
PI3K/Akt/mTOR signaling: A central pathway regulating cell survival and proliferation.
-
MEK/ERK (MAPK) signaling: Particularly important in cancers with KRAS mutations.
-
p53 signaling: The status of the p53 tumor suppressor gene can influence sensitivity to 5-FU.[10]
Q4: Can autophagy be a target to overcome 5-FU resistance?
A4: Yes, in many cases, 5-FU induces a protective autophagic response in cancer cells. Inhibiting this process with agents like chloroquine (CQ) or 3-methyladenine (3-MA) can enhance 5-FU-induced apoptosis.[1][3][11]
Quantitative Data Summary
The following tables summarize the efficacy of various strategies to overcome 5-FU resistance based on IC50 values and apoptosis rates.
Table 1: IC50 Values of 5-FU in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT116 | 23.41[7] | 57.83[7] | ~2.5 |
| HCT116 | 5.1[12] | 29[12] | ~5.7 |
| SW480 | 10.8[13] | 88.7[13] | ~8.2 |
| SW480 | - | 5.41 (g/mL)[14] | - |
| HT-29 | 11.25 (after 5 days)[15] | - | - |
| Caco-2 | 105[16] | - | - |
| A549 | 10.32[17] | - | - |
Table 2: Efficacy of Combination Therapies in Overcoming 5-FU Resistance
| Cell Line | Combination Strategy | IC50 of 5-FU Alone (µM) | IC50 of 5-FU in Combination (µM) | Reference |
| Autophagy Inhibition | ||||
| HT-29 | 5-FU (5 µM) + Chloroquine (80 µM) | - | - | [11] |
| Signaling Pathway Inhibition | ||||
| Caco-2 | 5-FU + iCRT3 (Wnt inhibitor) | 105 | 2.41 (with fixed iCRT3) | [4][5][16] |
| SW480 (KRAS mutant) | 5-FU + MEK162 (MEK inhibitor) | 84.81 | Strong Synergism (CI=0.13) | [6] |
| HCT116 (KRAS mutant) | 5-FU + MEK162 (MEK inhibitor) | - | Slight Synergism (CI=0.70) | [6] |
| Phytochemical Combination | ||||
| HCT116 | 5-FU (20 µM) + Apigenin (20 µM) | - | Increased apoptosis | [8] |
| HT-29 | 5-FU + Diosmetin | 0.83 (µg/mL) | 0.27 (µg/mL) | [18] |
Table 3: Apoptosis Rates with Combination Therapies
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase vs. 5-FU Alone | Reference |
| A549 | 5-FU (10 µM) | - | - | [3] |
| A549 | 5-FU (10 µM) + 3-MA (5 mM) | Increased cell death by 39.28% | - | [3] |
| HT-29 | 5-FU (5 µM) | 16.5 | - | [11] |
| HT-29 | 5-FU (5 µM) + Chloroquine (80 µM) | 19.2 | ~1.16 | [11] |
| HCT116-5-FUR | 5-FU (20 µM) | 17.32 | - | [8] |
| HCT116-5-FUR | 5-FU (20 µM) + Apigenin (20 µM) | 53.91 | ~3.11 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 5-FU and potential resistance-reversing agents.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
5-FU and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of 5-FU alone or in combination with the test compound. Include untreated and vehicle-treated controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
5-FU and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired compounds for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Key Proteins
This protocol is for detecting the expression levels of proteins involved in 5-FU resistance.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Thymidylate Synthase, anti-ABCG2, anti-β-catenin, anti-p-Akt, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of genes associated with 5-FU resistance.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for TYMS, DPYD, ABCB1)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers.
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways involved in 5-FU action and resistance.
Caption: Experimental workflow for testing strategies to overcome 5-FU resistance.
References
- 1. Chloroquine enhances the chemotherapeutic activity of this compound in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. Synergistic effect of this compound and the small molecule Wnt/β-catenin inhibitor iCRT3 on Caco-2 colorectal cancer cells in vitro | London Met Repository [repository.londonmet.ac.uk]
- 6. MEK162 Enhances Antitumor Activity of this compound and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 8. Apigenin enhances apoptosis induction by this compound through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Strategies to Combat this compound Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine potentiates the anti-cancer effect of this compound on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms and Tumor Biological Aspects of this compound Resistance in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Compound Sophora on Fluorouracil and Oxaliplatin Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolonged exposure of colon cancer cells to this compound nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 5-Fluorouracil (5-FU) Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 5-Fluorouracil (5-FU) dosage for in vivo cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select a starting dose for 5-FU in my mouse model?
A1: Selecting an appropriate starting dose is critical and depends on the cancer model, mouse strain, and experimental endpoint. A literature review for your specific tumor model is the best starting point. However, if data is unavailable, a common approach is to start with a dose known to be tolerated in other models, such as 20-30 mg/kg.[1][2] It is highly recommended to conduct a preliminary dose-finding or toxicity study in a small cohort of non-tumor-bearing mice to establish the maximum tolerated dose (MTD) for your specific conditions before proceeding to a large-scale efficacy study.
Q2: My mice are experiencing severe weight loss (>15%) and lethargy after 5-FU administration. What should I do?
A2: This indicates significant toxicity. You should immediately consider the following actions:
-
Reduce the Dose: The most straightforward solution is to lower the 5-FU dose for subsequent cycles or future experiments. A 20-25% dose reduction is a reasonable starting point.
-
Modify the Schedule: Instead of daily or multiple times a week, consider a less frequent dosing schedule (e.g., once or twice weekly) to allow the animals to recover between treatments.
-
Change Administration Route: Intraperitoneal (i.p.) bolus injections can lead to high peak plasma concentrations and toxicity.[3] Consider alternative routes like subcutaneous or oral administration if appropriate for your experimental goals.
-
Supportive Care: Ensure easy access to food and water. Diet supplements or hydration support (e.g., subcutaneous saline) may be necessary.
-
Humane Endpoints: If animals lose more than 20% of their initial body weight or show other signs of severe distress, they should be euthanized according to your institution's ethical guidelines. Studies in mice have shown that doses of 20 and 40 mg/kg can lead to significant reductions in body weight and food consumption.[2]
Q3: I am not observing any significant anti-tumor effect. What are the potential reasons?
A3: A lack of efficacy can be multifactorial:
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. Consider cautiously escalating the dose, ensuring it remains below the MTD.
-
Drug Resistance: The specific cancer cell line used in your model may have intrinsic or acquired resistance to 5-FU.[4][5] This can be due to high levels of the catabolizing enzyme dihydropyrimidine dehydrogenase (DPD) or altered expression of thymidylate synthase (TS), the primary target of 5-FU.[4][5][6]
-
Poor Drug Delivery: The tumor's vascularization and microenvironment can affect drug penetration.
-
Inappropriate Schedule: The timing and frequency of administration may not be optimal for inhibiting tumor growth. Continuous infusion schedules, while more complex, can sometimes be more effective than bolus injections.[7]
Q4: My results are inconsistent between experiments, even with the same protocol. What could be the cause?
A4: Inconsistent results often stem from subtle variations in experimental execution.[8] Key areas to scrutinize include:
-
5-FU Preparation: Ensure the 5-FU solution is prepared fresh for each experiment and completely dissolved.[8] Inconsistent concentrations can lead to variable dosing.
-
Animal Health and Age: Use animals of a consistent age and health status. Underlying health issues can affect drug metabolism and tolerance.
-
Tumor Implantation: Ensure consistent tumor cell numbers and implantation techniques. Variability in initial tumor size can lead to different growth kinetics and responses.
-
Pipetting and Injection Accuracy: Verify the calibration of pipettes and use a consistent, precise injection technique to ensure accurate dosing.[8]
Q5: What is the best vehicle for dissolving 5-FU for in vivo studies?
A5: this compound is typically dissolved in sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).[1][9] It may be necessary to slightly warm the solution or adjust the pH to fully dissolve the compound. Always ensure the final solution is sterile and administered at a volume appropriate for the animal (e.g., typically no more than 10 mL/kg for mice).
Quantitative Data Summary
Table 1: Example this compound Dosages in Preclinical Mouse Models
| Cancer Type | Mouse Model | Dosage and Schedule | Administration Route | Outcome/Notes | Reference |
| Colorectal Cancer | DLD-1 Xenograft | 30 mg/kg, three times a week | Intraperitoneal (i.p.) | 46% Tumor Growth Inhibition (TGI) | [1] |
| Hepatoma | H22 Tumor-bearing | 10 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Moderate antitumor effect with no severe side effects; enhanced immune function. | [2] |
| Hepatoma | H22 Tumor-bearing | 20 mg/kg & 40 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Significant reduction in body weight and food consumption. | [2] |
| Ependymoma | Ependymoma-bearing | 75 mg/kg, weekly for 4 weeks | Intravenous (i.v.) bolus | Led to tumor growth delay and increased survival. | [10] |
| Colorectal Adenocarcinoma | CT26 Syngeneic | 200 mg/kg, single injection | Not Specified | Caused severe weight loss and 80-100% mortality. | [11] |
| Amyotrophic Lateral Sclerosis | SOD1G93A | 150 mg/kg, every two weeks | Intraperitoneal (i.p.) | Delayed disease onset and prolonged lifespan. | [12] |
Table 2: Common Toxicity Signs and Recommended Actions
| Sign of Toxicity | Severity | Recommended Action |
| Body Weight Loss | Mild (5-10%) | Monitor closely. Ensure easy access to food/water. |
| Moderate (10-15%) | Consider a 20-25% dose reduction in the next cycle. | |
| Severe (>15-20%) | Stop treatment. Provide supportive care. Consider euthanasia if recovery is unlikely. | |
| Reduced Activity/Lethargy | Any | Assess for other signs of distress. Consider dose reduction or less frequent schedule. |
| Diarrhea/Dehydration | Mild to Severe | Provide hydration support (e.g., subcutaneous saline). Withhold therapy until resolution.[13] |
| Myelosuppression | (Monitored via blood counts) | Reduce dose or delay next cycle to allow for bone marrow recovery.[2] |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
This protocol aims to determine the highest dose of 5-FU that can be administered without causing life-threatening toxicity.
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as those planned for the efficacy study (e.g., 6-8 week old female athymic nude mice).
-
Group Allocation: Randomly assign mice to at least 4-5 groups (n=3-5 mice per group), including a vehicle control group.
-
Dose Selection:
-
Vehicle Control Group: Administer the vehicle (e.g., sterile saline) on the same schedule as the treatment groups.
-
Treatment Groups: Select a range of doses based on literature values. For example: 20 mg/kg, 40 mg/kg, 60 mg/kg, 80 mg/kg.
-
-
Administration: Administer 5-FU via the intended route (e.g., i.p. injection) following the planned treatment schedule (e.g., three times a week for two weeks).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, diarrhea, hunched posture).
-
At the end of the study, blood may be collected for complete blood count (CBC) analysis to assess myelosuppression.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause more than 10-15% mean body weight loss and results in no treatment-related deaths or signs of severe distress.
Protocol 2: Subcutaneous Xenograft Efficacy Study
This protocol describes a typical study to evaluate the anti-tumor efficacy of 5-FU.
-
Cell Culture: Culture human cancer cells (e.g., DLD-1 colorectal cancer cells) in appropriate media.[1] Harvest cells during the exponential growth phase.
-
Tumor Implantation:
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each immunocompromised mouse (e.g., athymic nude mice).
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize animals into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups. Example groups:
-
Group 1: Vehicle Control (e.g., Saline, i.p., 3x/week)
-
Group 2: 5-FU (e.g., 30 mg/kg, i.p., 3x/week)[1]
-
-
-
Treatment and Monitoring:
-
Administer treatment as scheduled for a predefined period (e.g., 21 days).[1]
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity daily.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for the treated group relative to the vehicle control group.
-
Plot mean tumor volume and mean body weight over time for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor and immunomodulatory effects of low-dose 5-FU on hepatoma 22 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the optimal 5-FU therapeutic dosage in the treatment of colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. cancernetwork.com [cancernetwork.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice [frontiersin.org]
- 10. Translational Pharmacokinetic‐Pharmacodynamic Modeling and Simulation: Optimizing 5‐Fluorouracil Dosing in Children With Pediatric Ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Chemotherapeutic agent this compound increases survival of SOD1 mouse model of ALS | PLOS One [journals.plos.org]
- 13. drugs.com [drugs.com]
Technical Support Center: Mitigating 5-Fluorouracil-Induced Toxicity in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate 5-Fluorouracil (5-FU)-induced toxicities in your animal studies.
Frequently Asked Questions (FAQs)
Q1: My animals are experiencing severe weight loss and diarrhea after 5-FU administration. What could be the cause and what can I do to alleviate it?
A1: Severe weight loss and diarrhea are common symptoms of 5-FU-induced intestinal mucositis, which is damage to the lining of the gastrointestinal tract.[1][2][3] This is a frequent and dose-limiting side effect of 5-FU treatment. Several strategies have been investigated to ameliorate this condition.
Troubleshooting Guide: Intestinal Mucositis
One promising approach is the use of probiotics and their metabolites. Studies have shown that certain probiotic strains can help maintain the structure of the intestinal epithelium, reduce inflammation, and alleviate symptoms like weight loss and diarrhea.[1][2][4]
For example, the administration of Streptococcus thermophilus ST4 has been shown to effectively maintain the epithelial structure in the small intestines and colons of mice, reduce intestinal inflammation, and ameliorate clinical symptoms of 5-FU-induced intestinal mucositis.[1][2][3] Similarly, supernatants from Escherichia coli Nissle 1917 (EcN) and Lactobacillus fermentum BR11 have demonstrated a partial protective effect on the intestine from 5-FU-induced damage in rats.[5]
Natural compounds with antioxidant and anti-inflammatory properties have also been explored. Chlorogenic acid, for instance, has been shown to mitigate intestinal histopathological damage, reduce proinflammatory mediators, and decrease oxidative stress in a mouse model of 5-FU-induced intestinal mucositis.[6]
Below is a summary of quantitative data from studies investigating interventions for 5-FU-induced intestinal mucositis:
Table 1: Interventions for 5-FU-Induced Intestinal Mucositis in Animal Models
| Intervention | Animal Model | 5-FU Dosage | Key Findings | Reference |
| Streptococcus thermophilus ST4 | Mice | 50 mg/kg/day, i.p. for 3 days | Prevented body weight reduction, appetite loss, and diarrhea. Maintained intestinal epithelium structure. | [1][2][3] |
| E. coli Nissle 1917 (EcN) Supernatant | Rats | 150 mg/kg, single i.p. injection | Lowered histological damage scores in the jejunum. No significant increase in myeloperoxidase levels. | [5] |
| Chlorogenic Acid | Mice | Initial i.p. injection (dose not specified), followed by daily i.p. injections of 10 and 20 mg/kg for 10 days | Mitigated intestinal histopathological damage, reduced proinflammatory mediators and oxidative stress. | [6] |
Q2: I've observed signs of cardiotoxicity, such as ECG changes, in my animal models treated with 5-FU. How can I address this?
A2: Cardiotoxicity is a serious, albeit less common, side effect of 5-FU.[7] Manifestations can range from angina and arrhythmias to myocardial infarction and heart failure.[7] The underlying mechanisms are complex and may involve direct damage to cardiomyocytes and endothelial cells.[7]
Troubleshooting Guide: Cardiotoxicity
Research suggests that antioxidant and anti-inflammatory agents may offer protection against 5-FU-induced cardiotoxicity. Thymoquinone, a component of Nigella sativa, has been shown to protect against 5-FU cardiotoxicity in rats, likely through its antioxidant mechanisms.[8] Another study demonstrated that colchicine, a potent anti-inflammatory drug, significantly improved cardiotoxicity induced by 5-FU in rats by reducing oxidative stress and inflammation.[9]
Table 2: Interventions for 5-FU-Induced Cardiotoxicity in Animal Models
| Intervention | Animal Model | 5-FU Dosage | Key Findings | Reference |
| Thymoquinone Nanoemulsion | Rats | Not specified | Ameliorated ECG changes, reduced cardiac enzyme levels, and decreased oxidative stress. | [8] |
| Colchicine | Rats | 100 mg/kg, single i.p. injection | Reduced oxidative stress, cardiac enzymes, and histopathological damage. Improved ECG parameters. | [9] |
Q3: My study involves long-term 5-FU administration, and I'm concerned about potential neurotoxicity. What are the signs, and are there any preventative measures?
A3: 5-FU-induced neurotoxicity can manifest as central nervous system issues.[10] It is believed that a catabolite of 5-FU, and not the drug itself, is responsible for these neurotoxic effects.[10]
Troubleshooting Guide: Neurotoxicity
One approach to mitigate neurotoxicity is to inhibit the catabolism of 5-FU. 5-Ethynyluracil is a potent inactivator of dihydropyrimidine dehydrogenase (DPD), the enzyme that breaks down 5-FU.[10] By inhibiting DPD, 5-Ethynyluracil lowers the production of the neurotoxic catabolite, thereby preventing neurotoxicity in dogs.[10]
Table 3: Intervention for 5-FU-Induced Neurotoxicity in an Animal Model
| Intervention | Animal Model | 5-FU Dosage | Key Findings | Reference |
| 5-Ethynyluracil | Dogs | 40 mg/kg/24 hr (fatal due to neurotoxicity) vs. 1.6 mg/kg/24 hr with 5-Ethynyluracil (no apparent toxicity) | Lowered the clearance of 5-FU, preventing the neurotoxicity observed with higher doses of 5-FU alone. | [10] |
Detailed Experimental Protocols
Protocol 1: Amelioration of 5-FU-Induced Intestinal Mucositis with Streptococcus thermophilus ST4 in Mice [1][3]
-
Animal Model: Male BALB/c mice.
-
5-FU Administration:
-
Dissolve 5-FU in saline at a concentration of 5 mg/mL.
-
Sterile filter the solution through a 0.2 μm syringe filter.
-
Inject 5-FU intraperitoneally (i.p.) at a single dose of 50 mg/kg/day for 3 consecutive days.
-
-
Probiotic Administration:
-
Dilute S. thermophilus ST4 in sterile water.
-
Administer daily by oral gavage a 100 μL suspension containing 5x10⁸ CFU of the probiotic for 17 days, starting 10 days before the first 5-FU injection.
-
-
Assessment: Monitor body weight, food intake, and diarrhea score daily. At the end of the experiment, collect intestinal tissues for histopathology and analysis of inflammatory markers.
Protocol 2: Protection against 5-FU-Induced Cardiotoxicity with Thymoquinone Nanoemulsion in Rats [8]
-
Animal Model: Male Wistar rats.
-
Groups:
-
Control
-
5-FU
-
2.5 mg Thymoquinone nanoemulsion (NTMQ) + 5-FU
-
5 mg NTMQ + 5-FU
-
5 mg NTMQ alone
-
-
Cardiotoxicity Induction: Specific 5-FU dosage and administration schedule are not detailed in the abstract but would typically involve one or more i.p. injections.
-
Protective Agent Administration: NTMQ is co-administered with 5-FU.
-
Assessment: Monitor body weight and perform electrocardiography (ECG). Measure cardiac enzymes (AST, CK-MB, LDH) and oxidative stress markers in cardiac tissue. Conduct histopathological examination of the heart.
Signaling Pathways and Experimental Workflows
The protective effects of some of these interventions are mediated through specific signaling pathways. Understanding these pathways can provide insights into the mechanisms of action and guide further research.
Caption: Overview of 5-FU-induced toxicities and the ameliorating effects of various interventions.
Caption: Signaling pathways modulated by Chlorogenic Acid to reduce 5-FU toxicity.
Caption: General experimental workflow for studying interventions against 5-FU toxicity.
References
- 1. Amelioration of this compound-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of this compound-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amelioration of this compound-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Probiotic factors partially improve parameters of this compound-induced intestinal mucositis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorogenic acid attenuates this compound-induced intestinal mucositis in mice through SIRT1 signaling-mediated oxidative stress and inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and cardiotoxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of thymoquinone nanoemulsion in reducing the cardiotoxic effect of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine Ameliorates this compound-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Ethynyluracil (776C85): protection from this compound-induced neurotoxicity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 5-Fluorouracil solubility for in vitro experiments
Welcome to the technical support center for 5-Fluorouracil (5-FU). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound (5-FU)? A1: 5-FU is sparingly soluble in water but has good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for in vitro use.[1] Other options include dimethylformamide (DMF) and 1 N NH4OH.[1] It is poorly soluble in ethanol.[1][2]
Q2: Why does my 5-FU precipitate when I add it to cell culture medium? A2: Precipitation often occurs when a concentrated organic stock solution (like DMSO) is diluted into an aqueous environment like cell culture medium. This happens because the final concentration of 5-FU exceeds its solubility limit in the aqueous medium. This is a common issue with hydrophobic or sparingly soluble compounds.[3] The final concentration of the organic solvent may also be insufficient to keep the drug dissolved.
Q3: How should I prepare a 5-FU stock solution? A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[1][4] For example, a 50 mM stock solution can be prepared by dissolving 5-FU in DMSO.[4] This stock solution can then be serially diluted to the final working concentration in your aqueous buffer or cell culture medium.
Q4: What is the recommended storage condition for 5-FU solutions? A4: 5-FU powder is stable for years when stored at -20°C.[1] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] Aqueous solutions are less stable and it is often recommended not to store them for more than one day.[1] However, some studies have shown stability for longer periods under specific conditions (e.g., in 0.9% NaCl at 5°C for up to 28 days).[5][6]
Q5: What is the maximum concentration of DMSO that is safe for my cell lines? A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[3] While many cell lines can tolerate up to 1%, sensitive and primary cells may be affected. It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used to deliver the drug.[3]
Solubility and Stability Data
Quantitative data on 5-FU solubility and stability are summarized below to aid in experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Approximate Molarity (mM) | Reference |
| DMSO | 26 - 100 mg/mL | 200 - 769 mM | [1][2][7] |
| Dimethylformamide (DMF) | ~60 mg/mL | ~461 mM | [1] |
| 1 N NH4OH | 50 mg/mL | 384 mM | |
| Water | 10 - 12.2 mg/mL | 77 - 94 mM | [2][8] |
| PBS (pH 7.2) | ~8 mg/mL | ~61 mM | [1] |
| Ethanol | ~0.8 mg/mL (practically insoluble) | ~6 mM | [1][2] |
Note: Molarity was calculated using the molecular weight of 5-FU (130.08 g/mol ). Solubility can vary slightly between batches and with the purity of the compound and solvent.
Table 2: Influence of pH on Aqueous Solubility of this compound
| Medium | pH | Solubility (mg/mL) | Reference |
| 0.1 N HCl | 1.2 | 35.34 mg/mL | [9] |
| Phosphate Buffer | 6.8 | 50.50 mg/mL | [9] |
| Phosphate Buffer | 7.4 | 54.98 mg/mL | [9] |
Note: Solubility generally increases with pH.[9][10] 5-FU shows noticeable hydrolysis in acidic solutions (pH 5-7) but is more stable in alkaline solutions.[10]
Experimental Protocols
Protocol 1: Preparation of a Concentrated 5-FU Stock Solution in DMSO
Objective: To prepare a 50 mM concentrated stock solution of 5-FU in DMSO.
Materials:
-
This compound powder (MW: 130.08 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated scale and vortex mixer
Methodology:
-
Calculation: Determine the mass of 5-FU needed. For 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 130.08 g/mol * 0.001 L = 6.504 mg
-
-
Weighing: Carefully weigh out 6.504 mg of 5-FU powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the 5-FU powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.[3]
Troubleshooting Guide
Problem: My 5-FU powder is not dissolving in the solvent.
| Possible Cause | Solution |
| Low Solubility: The chosen solvent may not be appropriate, or the concentration is too high. | Verify you are using a recommended solvent like DMSO for high concentrations.[1] For aqueous solutions, be aware of the lower solubility limit (~10 mg/mL).[2] |
| Insufficient Mixing: The powder may not be adequately dispersed. | Vortex the solution for several minutes. Use a brief sonication or gentle warming (37°C) to facilitate dissolution.[3] Ensure the solvent is high-purity and anhydrous, as absorbed moisture can reduce solubility in DMSO.[7] |
Problem: I observe a precipitate in my culture medium after adding the 5-FU stock solution.
| Possible Cause | Solution |
| Exceeded Aqueous Solubility: The final concentration of 5-FU in the medium is higher than its solubility limit. | Reduce the final working concentration of 5-FU. If a high concentration is necessary, check if the solvent concentration can be marginally increased (while remaining non-toxic to cells). |
| "Salting Out" Effect: Adding a highly concentrated DMSO stock directly to the full volume of medium can cause the compound to crash out of solution. | Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to the final volume of complete medium.[3] Pre-warming the medium to 37°C can also help.[3] |
| Interaction with Media Components: Components in the serum or medium may be interacting with 5-FU. | Prepare the final dilution in serum-free medium first, then add it to your complete medium. Always mix gently but thoroughly immediately after adding the drug. |
| pH-Dependent Precipitation: The pH of your final medium may be affecting solubility. | Ensure the pH of your culture medium is stable and within the optimal range for 5-FU solubility (generally neutral to slightly alkaline).[9] |
Visual Guides and Workflows
Diagram 1: Recommended workflow for preparing 5-FU stock and working solutions.
Diagram 2: Logical workflow for troubleshooting 5-FU precipitation in media.
Diagram 3: Simplified mechanism of action for this compound (5-FU).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of this compound in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Stability of this compound in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
addressing inconsistent results in 5-Fluorouracil cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in 5-Fluorouracil (5-FU) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-FU)?
A1: this compound is a pyrimidine analog that primarily exerts its cytotoxic effects through two main mechanisms.[1][2][3][4][5] First, it is converted into active metabolites that inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[1][2][5] This leads to a depletion of thymidine, causing "thymineless death."[1] Second, 5-FU metabolites can be incorporated into both RNA and DNA, leading to errors in RNA processing and DNA damage, which contributes to its cytotoxicity.[1][2][4]
Q2: Why do I observe significant variability in 5-FU IC50 values between different cancer cell lines?
A2: The sensitivity of cancer cell lines to 5-FU is highly variable and depends on their molecular characteristics.[6][7] This variability can be attributed to differences in the expression levels of enzymes involved in 5-FU metabolism, such as dihydropyrimidine dehydrogenase (DPD) which catabolizes 5-FU, and orotate phosphoribosyltransferase (OPRT) which is involved in its activation.[1][2][8] Additionally, the status of DNA mismatch repair pathways and the regulation of apoptosis-related genes can significantly influence a cell line's response to 5-FU.[9][10] For example, HCT116 colon cancer cells are reported to be significantly more sensitive to 5-FU than HeLa cervical cancer cells.[6]
Q3: Can the passage number of my cell line affect the experimental results?
A3: Yes, the passage number can have a significant impact on the reproducibility of your results.[11][12][13] Continuous passaging can lead to genetic and phenotypic drift in cell lines, which may alter their morphology, growth rate, and drug sensitivity.[11][12] High-passage cells may exhibit altered expression of drug transporters or metabolic enzymes, leading to changes in their response to 5-FU.[11][14] For consistent and reproducible data, it is crucial to use cells within a narrow and low passage number range, typically below 15-20 passages.[11][12]
Q4: How does the choice of cytotoxicity assay (e.g., MTT vs. Crystal Violet) impact the results with 5-FU?
A4: The choice of cytotoxicity assay can significantly influence the outcome of your experiment.[15][16][17] Assays like the MTT test measure metabolic activity, which can be affected by compounds that alter mitochondrial function.[15][16] If 5-FU or another compound in your experiment affects cellular metabolism, the MTT assay might produce misleading results.[15][16] In contrast, the crystal violet staining (CVS) assay measures the DNA mass of adherent cells and is a direct measure of cell number, making it less susceptible to metabolic interference.[15][17] Therefore, the choice of assay should be carefully considered based on the expected mechanism of action of the test compound.[15][16]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values Between Experiments
This guide provides a systematic approach to troubleshooting the lack of reproducibility of IC50 values for 5-FU across different experimental dates.
| Potential Cause | Troubleshooting Recommendation |
| Cell Culture Variability | Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Regularly test for mycoplasma contamination. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for each cell line to ensure they are in a logarithmic growth phase throughout the experiment.[7] |
| Drug Preparation and Stability | Prepare fresh stock solutions of 5-FU for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO). Verify that the final solvent concentration is consistent across all wells and is non-toxic to the cells. |
| Incubation Conditions | Maintain consistent incubation times for both drug treatment and assay development steps. Ensure consistent temperature and CO2 levels in the incubator. |
| "Edge Effect" in Plates | To minimize evaporation from the outer wells of a 96-well plate, fill the perimeter wells with sterile PBS or media without cells. |
| Data Analysis | Use a consistent method for calculating IC50 values (e.g., non-linear regression). Ensure proper background subtraction. |
Guide 2: Lack of a Clear Dose-Response Curve
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Concentration Range | The tested concentration range may be too narrow or not suitable for the specific cell line.[7] Perform a broader dose-range finding study to identify the optimal concentration range. |
| Insufficient Incubation Time | The cytotoxic effects of 5-FU are time-dependent.[18][19] Consider extending the incubation period (e.g., 48, 72, or even 120 hours) to allow for the drug to exert its effects.[18] |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to 5-FU.[9][10] Consider using a different cell line with known sensitivity to 5-FU as a positive control. |
| Assay Interference | The chosen cytotoxicity assay may not be suitable for the experimental conditions. Consider validating your results with an alternative method (e.g., comparing MTT with Crystal Violet).[15][16] |
Data Presentation
Table 1: Variability of this compound IC50 Values Across Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| HCT116 | Colon Carcinoma | ~2.2 µg/ml | Not Specified | [6] |
| HepG2 | Liver Carcinoma | ~7 µg/ml | Not Specified | [6] |
| MCF-7 | Breast Carcinoma | ~24.5 µg/ml | Not Specified | [6] |
| HeLa | Cervical Carcinoma | ~50 µg/ml | Not Specified | [6] |
| HCT-116 | Colon Cancer | 11.3 µM | 3 days | [19] |
| HT-29 | Colon Cancer | 11.25 µM | 5 days | [19] |
| LS180 | Colorectal Cancer | 58.22 µM | 48 hours | [20] |
| HT29 | Colorectal Cancer | 34.18 µM | 48 hours | [20] |
| SW48 | Colorectal Cancer | 19.85 µM | 48 hours | [20] |
| HCT116 | Colorectal Cancer | 19.87 µM | 48 hours | [20] |
| Note: The IC50 values can vary significantly based on experimental conditions and the specific assay used. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of 5-FU using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest 5-FU concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
References
- 1. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Frontiers | this compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 4. Cytotoxicity of this compound-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predictive markers for the response to this compound therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to this compound-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular response to this compound (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 13. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prolonged exposure of colon cancer cells to this compound nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Managing 5-Fluorouracil Off-Target Effects in Research Models
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing the common off-target effects of 5-Fluorouracil (5-FU) in preclinical research models.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments involving 5-FU.
Question: My mice are experiencing rapid and severe weight loss (>15%) and diarrhea within a few days of 5-FU administration. What are the immediate steps?
Answer: Severe weight loss and diarrhea are hallmark signs of acute gastrointestinal (GI) toxicity, a common off-target effect of 5-FU. This is primarily due to damage to the rapidly dividing epithelial cells of the intestinal tract, leading to mucositis, villous atrophy, and impaired gut barrier function.[1][2][3]
Immediate Actions:
-
Supportive Care:
-
Hydration: Administer subcutaneous injections of sterile saline or Lactated Ringer's solution (1-2 mL daily) to combat dehydration, which is a major contributor to morbidity.
-
Nutritional Support: Provide a highly palatable and softened diet or a liquid nutritional supplement to encourage food intake.
-
Anti-diarrheal Agents: While not always necessary, loperamide can be considered in severe cases, but should be used with caution and under veterinary guidance to avoid gut stasis.
-
-
Dose Re-evaluation: The current 5-FU dosage may be too high for the specific strain, age, or sex of the animals. For subsequent experiments, consider a dose de-escalation. Studies in mice suggest that doses between 50 mg/kg and 100 mg/kg (i.p.) are sufficient to induce mucositis without causing excessive mortality.[4] Doses of 200 mg/kg and above are often associated with extremely high mortality.[4]
-
Consider Rescue Agents: If severe toxicity is anticipated or is a consistent issue, prophylactic or rescue strategies should be incorporated into the experimental design. Uridine triacetate is a clinically approved antidote that can rescue animals from lethal doses of 5-FU.[5][6]
Question: My experimental endpoint is several weeks out, but I'm losing a significant number of animals to 5-FU toxicity in the first 10-14 days. How can I improve long-term survival?
Answer: Delayed mortality is often a result of complications from severe myelosuppression and/or compromised gut integrity leading to systemic infections.
Strategies to Improve Survival:
-
Myelosuppression Management: 5-FU is directly toxic to hematopoietic progenitor cells in the bone marrow, leading to neutropenia and thrombocytopenia.[7][8][9]
-
Monitor Blood Counts: Perform periodic blood collection (e.g., via tail vein) to monitor white blood cell (WBC) and platelet counts. This can help anticipate periods of high risk for infection or bleeding.
-
Prophylactic Antibiotics: Consider adding broad-spectrum antibiotics to the drinking water during the expected neutropenic window (typically 7-14 days post-treatment) to prevent opportunistic infections.
-
-
Gastrointestinal Protection:
-
Dietary Modification: An elemental diet, which provides nutrients in a readily absorbable form, has been shown to alleviate 5-FU-induced weight loss and diarrhea in mice without compromising anti-tumor activity.[10]
-
Uridine Triacetate Rescue: For severe, unexpected toxicity, uridine triacetate can be administered up to 96 hours after 5-FU administration to rescue animals.[6][11] Preclinical studies in mice show that starting treatment within 24 hours is most effective at reducing mortality.[5]
-
Question: I am observing neurological symptoms in my animal models (e.g., ataxia, confusion, seizures) after 5-FU treatment. What is the cause and how can it be managed?
Answer: 5-FU-induced neurotoxicity is a rare but severe side effect. The primary mechanism is believed to be hyperammonemic encephalopathy.[12][13][14] A catabolite of 5-FU, fluoroacetate, can inhibit the Krebs cycle, which in turn impairs the ATP-dependent urea cycle.[15][16] This leads to the accumulation of ammonia, a neurotoxin.[15][16] Another proposed mechanism involves thiamine deficiency.[10][17]
Management and Mitigation:
-
Confirm Hyperammonemia: If possible, measure blood ammonia levels to confirm the diagnosis.
-
Immediate Cessation: Discontinue 5-FU administration immediately. The neurotoxicity is often reversible upon drug withdrawal.[13]
-
Supportive Care: Ensure adequate hydration, as dehydration can exacerbate the condition.[10][12]
-
Consider Dose and Schedule: High-dose 5-FU is more commonly associated with this toxicity.[15] If 5-FU must be continued, a significant dose reduction (e.g., 50%) after the animal has fully recovered may prevent recurrence.[15]
-
Antidote: In severe cases, uridine triacetate should be considered as a treatment.[12]
Frequently Asked Questions (FAQs)
Q1: What are the main off-target toxicities of 5-FU in animal models?
A1: The most commonly reported off-target toxicities affect rapidly proliferating tissues. These include:
-
Gastrointestinal (GI) Toxicity: Manifests as mucositis, diarrhea, and weight loss due to damage to the intestinal epithelium.[1][4]
-
Myelosuppression: Suppression of bone marrow activity leads to decreased production of white blood cells (leukopenia/neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[8][9]
-
Cardiotoxicity: Can range from asymptomatic ECG changes to myocardial ischemia and heart failure. Mechanisms include oxidative stress, mitochondrial damage, and coronary vasospasm.[18]
-
Neurotoxicity: A rarer side effect, typically presenting as encephalopathy due to hyperammonemia.[12][13][15]
Q2: How does Leucovorin (LV) affect 5-FU activity and toxicity?
A2: Leucovorin is often used to enhance the anti-tumor efficacy of 5-FU, not to rescue from its toxicity. LV is a metabolite of folic acid. Its active form, 5,10-methylenetetrahydrofolate, stabilizes the binding of the 5-FU metabolite FdUMP to thymidylate synthase, leading to more profound and sustained inhibition of DNA synthesis.[19] This can potentiate both the anti-cancer effect and the toxicity. While it may slightly reduce some toxicities like leukopenia in certain schedules, it is not a rescue agent in the same way as uridine triacetate.[16]
Q3: What is Uridine Triacetate and when should it be used?
A3: Uridine triacetate is an oral prodrug of uridine. Exogenous uridine competes with the toxic 5-FU metabolite, fluorouridine triphosphate (FUTP), preventing its incorporation into RNA in normal tissues.[6] This mitigates RNA-mediated cytotoxicity. It is FDA-approved for the emergency treatment of 5-FU overdose or early-onset, life-threatening toxicity.[6] In a research setting, it should be used when severe, unexpected toxicity occurs or in models designed to test rescue strategies. It is most effective when administered within 96 hours of 5-FU exposure, with the best outcomes seen when given within 24 hours.[5][11]
Q4: Are there specific biochemical or histological markers I can use to quantify 5-FU toxicity?
A4: Yes, several markers can be used:
-
Cardiotoxicity: Serum levels of cardiac troponin (cTnI) and creatine kinase-MB (CK-MB) are elevated following myocardial injury.[12]
-
GI Toxicity (Mucositis): Histological scoring of villus height, crypt depth, and inflammatory infiltrate in the intestine is a common method.[7][15] A clinical scoring system for diarrhea (e.g., 0=normal, 1=loose stool, 2=moderate, 3=severe) can also be used.[3][20]
-
Myelosuppression: Complete blood counts (CBC) to measure WBCs, neutrophils, and platelets. Flow cytometry of bone marrow can be used to analyze hematopoietic stem and progenitor cell populations.[7][8][21]
-
Nephrotoxicity/Hepatotoxicity: Serum levels of urea, uric acid, creatinine, AST, and ALT can indicate kidney and liver damage.[22][23]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on 5-FU toxicity and its management.
Table 1: Dose-Dependent Effects of 5-FU on GI Toxicity and Mortality in Mice
| 5-FU Dose (mg/kg, i.p.) | Mortality Rate (%) | Key Observations | Reference |
| 25 | 0 | No significant intestinal injury observed. | [4] |
| 50 | Not specified | Mild weight loss and diarrhea. | [4][20] |
| 100 | Not specified | Significant intestinal injury, considered a proper dose for mucositis models. | [4] |
| 200 | Extremely High | Severe diarrhea, histopathological damage, and high mortality. | [4] |
| 400 | Extremely High | Severe diarrhea, histopathological damage, and very high mortality. | [4] |
Table 2: Hematological Effects of 5-FU in Murine Models
| Parameter | 5-FU Dose / Model | % Change vs. Control | Time Point | Reference |
| White Blood Cells (WBC) | 35 mg/kg x 5 days (mice) | ↓ 85% (in female xenograft) | Post-treatment | [8] |
| Platelets (PLT) | 35 mg/kg x 5 days (mice) | ↓ 62.6% | Post-treatment | [8] |
| Red Blood Cells (RBC) | 35 mg/kg x 5 days (mice) | ↓ 16.2% | Post-treatment | [8] |
| Bone Marrow Monocytes | 35 mg/kg x 5 days (mice) | ↓ 60.7% | Post-treatment | [8] |
Table 3: Efficacy of Uridine Triacetate (UTA) Rescue
| Model | 5-FU Challenge | UTA Treatment Initiation | Outcome | Reference |
| Mouse Overdose Model | Lethal Dose | Within 24 hours | 90% survival | [6] |
| Mouse Overdose Model | Lethal Dose | Within 24 hours | Most effective at reducing mortality | [5] |
| Mouse Overdose Model | Lethal Dose | > 96-120 hours | Far less effective | [5] |
| Human Patients (Early-Onset Toxicity) | Standard Dose | Within 96 hours | 100% survival (n=18) | [6] |
| Human Patients (Early-Onset Toxicity) | Standard Dose | After 96 hours | 38% survival (n=8) | [11] |
Detailed Experimental Protocols
Protocol 1: Induction of Gastrointestinal Mucositis in Mice
This protocol is adapted from models designed to study 5-FU-induced intestinal injury.
-
Animal Model: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
5-FU Preparation: Dissolve this compound powder in sterile 0.9% saline to a final concentration of 10 mg/mL.
-
Administration:
-
Monitoring:
-
Record body weight daily. Expect a significant decrease starting around day 1-2 post-injection.[1][3]
-
Score diarrhea daily using a standardized scale (e.g., 0=normal pellets, 1=soft pellets, 2=loose stool, 3=watery diarrhea).[3][20]
-
Monitor for general signs of distress (hunching, piloerection, lethargy).
-
-
Endpoint Analysis (typically 24-72h after last injection):
Protocol 2: Uridine Triacetate (UTA) Rescue from 5-FU Toxicity in Mice
This protocol provides a framework for testing the efficacy of UTA as a rescue agent.
-
Toxicity Induction: Administer a high or lethal dose of 5-FU (e.g., 200-400 mg/kg, i.p., single dose) to induce severe toxicity.
-
UTA Preparation: Uridine triacetate is typically available as a powder or granules. For animal administration, it can be mixed into a palatable vehicle like sweetened condensed milk or suspended in a vehicle like 0.5% carboxymethylcellulose for oral gavage.
-
Rescue Administration:
-
Initiate UTA treatment at a specified time point after 5-FU injection (e.g., 4, 24, 48, or 96 hours). Studies show earlier administration yields better survival.[5]
-
While a precise animal dose is not well-established in public literature, clinical dosing is 10g every 6 hours for 20 doses.[24] Animal studies have used doses up to 2000 mg/kg/day in rats for tolerability studies.[6] A starting point for a mouse rescue protocol could be a high dose (e.g., 500-1000 mg/kg) administered by oral gavage, repeated every 6 hours for a set duration (e.g., 2-5 days).
-
-
Monitoring and Endpoints:
-
The primary endpoint is survival over a 30-day period.
-
Secondary endpoints include daily monitoring of body weight, diarrhea score, and clinical signs of toxicity.
-
Key Signaling Pathways and Workflows
Diagram 1: 5-FU Mechanism of Action and Off-Target RNA Damage
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Prompt treatment with uridine triacetate improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine Triacetate: An Antidote to Life-Threatening this compound and Capecitabine Toxicity [jhoponline.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Frontiers | The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice [frontiersin.org]
- 9. Possible involvement of oxidative stress in this compound-mediated myelosuppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Emergency use of uridine triacetate for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccjm.org [ccjm.org]
- 13. Hyperammonemic Encephalopathy Associated with 5-Flurouracil Infusion in Head and Neck Cancer: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute hyperammonemic encephalopathy after this compound based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorouracil-induced Hyperammonemia in a Patient with Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
- 18. Molecular mechanisms of platelet and stem cell rebound after this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity and antitumor activity of this compound in combination with leucovorin. Role of dose schedule and route of administration of leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines | PLOS One [journals.plos.org]
- 21. haematologica.org [haematologica.org]
- 22. A Rodent Model of Human-Dose-Equivalent this compound: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cdn.mdedge.com [cdn.mdedge.com]
Technical Support Center: Improving Tumor-Specific Delivery of 5-Fluorouracil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the tumor-specific delivery of 5-Fluorouracil (5-FU).
Frequently Asked Questions (FAQs)
1. Why is improving the tumor-specific delivery of 5-FU necessary?
This compound (5-FU) is a widely used chemotherapeutic agent for various solid tumors, including colorectal, breast, and stomach cancers. However, its clinical efficacy is often limited by several factors:
-
Short Half-Life: 5-FU has a very short biological half-life of approximately 10-20 minutes, requiring frequent administration of high doses.[1]
-
High Cytotoxicity: It lacks specificity for cancer cells, leading to significant side effects in healthy, rapidly dividing tissues like bone marrow and the gastrointestinal tract.[2]
-
Low Bioavailability: Due to its hydrophilic nature and rapid metabolism, a substantial portion of the administered dose does not reach the tumor site.[2][3]
-
Drug Resistance: Cancer cells can develop resistance to 5-FU through various mechanisms, further reducing its therapeutic effectiveness.[4]
Enhancing tumor-specific delivery aims to overcome these limitations by increasing the drug concentration at the tumor site while minimizing exposure to healthy tissues, thereby improving efficacy and reducing toxicity.
2. What are the common strategies for improving the tumor-specific delivery of 5-FU?
The most common strategies involve the use of drug delivery systems (DDS), primarily nanoformulations. These include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophilic drugs like 5-FU.[5]
-
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), which can provide sustained drug release.[6]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and can encapsulate drugs.[7]
-
Drug-Conjugate Formulations: Covalently linking 5-FU to polymers or targeting ligands.[2]
These strategies can be further enhanced by active targeting, which involves decorating the surface of the delivery system with ligands (e.g., folate, antibodies) that bind to receptors overexpressed on cancer cells.
3. What is the Enhanced Permeability and Retention (EPR) effect and how does it relate to 5-FU delivery?
The Enhanced Permeability and Retention (EPR) effect is a phenomenon where nanoparticles and macromolecules tend to accumulate in tumor tissue more than they do in normal tissues.[8] This is due to two main factors:
-
Leaky Vasculature: Tumor blood vessels are often poorly formed and have larger gaps between their endothelial cells, allowing nanoparticles to extravasate into the tumor interstitium.
-
Impaired Lymphatic Drainage: Tumors typically have poor lymphatic drainage, which prevents the clearance of the accumulated nanoparticles.
The EPR effect is a form of passive targeting and is a key principle behind the use of nanocarriers for delivering 5-FU to tumors. However, the EPR effect can be heterogeneous and vary significantly between tumor types and even within the same tumor.[9]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Formulation & Characterization
Issue 1: Low Encapsulation Efficiency (%EE) of 5-FU in Nanoparticles.
-
Possible Cause: 5-FU is a hydrophilic drug, which can make its encapsulation into hydrophobic polymer matrices challenging. It may rapidly partition into the external aqueous phase during nanoparticle preparation.
-
Troubleshooting Steps:
-
Optimize Formulation Parameters:
-
Polymer/Lipid Concentration: Increasing the concentration of the polymer or lipid can sometimes improve encapsulation.[10]
-
Drug-to-Polymer/Lipid Ratio: Systematically vary the initial drug loading to find the optimal ratio. For some systems, a higher initial drug concentration can increase the amount of entrapped drug.[11]
-
Surfactant Concentration: The type and concentration of surfactant can influence nanoparticle formation and drug encapsulation. Optimize the surfactant concentration to ensure stable nanoparticle formation without excessive drug leakage.
-
-
Modify the Preparation Method:
-
Double Emulsion (w/o/w) Solvent Evaporation: This method is often more suitable for hydrophilic drugs like 5-FU. An aqueous solution of 5-FU is first emulsified in an organic polymer solution, which is then emulsified in a larger aqueous phase.[7]
-
pH Adjustment: The pH of the aqueous phases can affect the solubility and ionization state of 5-FU, which in turn can influence its partitioning into the nanoparticles.[11]
-
-
Use a Different Nanocarrier System: If optimization is unsuccessful, consider alternative carriers. For example, solid lipid nanoparticles or liposomes may offer better encapsulation for 5-FU compared to certain polymeric nanoparticles.
-
Issue 2: High Initial Burst Release of 5-FU.
-
Possible Cause: A significant portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being entrapped within the core. This is common with hydrophilic drugs.[12]
-
Troubleshooting Steps:
-
Washing and Purification: Ensure that the nanoparticle purification process (e.g., centrifugation and resuspension, dialysis) is sufficient to remove surface-adsorbed drug.
-
Optimize Formulation:
-
Polymer Properties: Using a higher molecular weight polymer or a polymer with a different lactide-to-glycolide ratio (for PLGA) can alter the degradation rate and drug release profile.[6]
-
Coating: Coating the nanoparticles with a secondary polymer, such as chitosan, can help to control the initial burst release.[13]
-
-
Lyophilization: Lyophilizing the nanoparticles with a cryoprotectant can sometimes help to stabilize the formulation and reduce burst release upon reconstitution.
-
Issue 3: Nanoparticle Aggregation.
-
Possible Cause: Insufficient surface charge or steric stabilization can lead to nanoparticle aggregation, especially in biological media.
-
Troubleshooting Steps:
-
Zeta Potential Measurement: Measure the zeta potential of your nanoparticles. A zeta potential of at least ±30 mV is generally considered indicative of good colloidal stability.
-
Surface Modification:
-
PEGylation: Coating nanoparticles with polyethylene glycol (PEG) provides steric hindrance that can prevent aggregation.[5]
-
Use of Stabilizers: Ensure the appropriate type and concentration of stabilizers (e.g., PVA, poloxamers) are used during formulation.
-
-
Control of Ionic Strength: High ionic strength media can screen surface charges and lead to aggregation. If possible, assess nanoparticle stability in different buffers.
-
Issue 4: Discrepancies between DLS and TEM for Nanoparticle Size.
-
Possible Cause: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter (the size of the particle plus the surrounding solvent layer), while Transmission Electron Microscopy (TEM) measures the actual size of the dried particle core. DLS is also highly sensitive to the presence of a few large aggregates.[14]
-
Troubleshooting Steps:
-
Sample Preparation: For DLS, ensure the sample is adequately diluted and filtered to remove dust and large aggregates. For TEM, be aware that the drying process can sometimes induce aggregation.
-
Data Interpretation: Understand the limitations of each technique. DLS provides an intensity-weighted average size, which can be skewed by larger particles. TEM provides a number-weighted average from a smaller sample size.[14]
-
Complementary Use: Use DLS for a quick assessment of the average size and polydispersity of the bulk sample, and TEM to confirm the size, shape, and morphology of individual particles.[14]
-
In Vitro Experiments
Issue 5: High IC50 Values or Low Cytotoxicity of 5-FU Nanoparticles.
-
Possible Cause:
-
The drug release from the nanoparticles may be too slow to reach a cytotoxic concentration within the timeframe of the assay.
-
The cancer cell line being used may have inherent or acquired resistance to 5-FU.
-
The nanoparticle formulation itself may not be efficiently internalized by the cells.
-
-
Troubleshooting Steps:
-
Increase Incubation Time: For sustained-release formulations, extend the incubation time of the cytotoxicity assay (e.g., from 24 hours to 48 or 72 hours) to allow for sufficient drug release.
-
Cell Line Selection: Use a 5-FU-sensitive cell line as a positive control. If investigating drug resistance, compare the results with a known resistant cell line.
-
Cellular Uptake Studies: Perform cellular uptake experiments using fluorescently labeled nanoparticles to confirm that they are being internalized by the cancer cells.
-
Targeting Ligands: If uptake is low, consider functionalizing the nanoparticles with targeting ligands (e.g., folate) to enhance receptor-mediated endocytosis.[15]
-
In Vivo Experiments
Issue 6: Poor Tumor Accumulation of 5-FU Nanoparticles.
-
Possible Cause:
-
Rapid clearance of nanoparticles by the reticuloendothelial system (RES) in the liver and spleen.
-
The tumor model may have a poorly developed or heterogeneous EPR effect.
-
The nanoparticles may be too large to effectively extravasate into the tumor tissue.
-
-
Troubleshooting Steps:
-
Optimize Nanoparticle Size: Aim for a nanoparticle size range of 50-200 nm for optimal tumor accumulation via the EPR effect.
-
Surface Modification (PEGylation): PEGylation can create a "stealth" effect, reducing opsonization and subsequent RES clearance, thereby prolonging circulation time.[5]
-
Tumor Model Selection: Be aware that the EPR effect can be more pronounced in rapidly growing subcutaneous tumor models compared to some orthotopic or metastatic models.[9]
-
Active Targeting: Incorporate targeting ligands to enhance nanoparticle accumulation and retention in the tumor.
-
Data Presentation
Table 1: Formulation and Characterization of 5-FU Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Dynasan™ 114, Soyalecithin | 402.5 | 51.0 | ~10.7 | [7] |
| Solid Lipid Nanoparticles (SLNs) | Dynasan™ 118, Soyalecithin | 343.0 | 59.1 | ~11.8 | [7] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl Monostearate | ~52 | ~46 | Not Reported | [9] |
| Liposomes | SPC, CHOL | 138 | 32.9 | Not Reported | [8] |
| Liposomes | SPC, CHEMS | 134 | 35.8 | Not Reported | [8] |
| Liposomes (PEGylated) | DPPC, Cholesterol, DSPE-PEG2000 | 114-128 | 16.0 | 16.6 | [5] |
| PLGA Nanoparticles | PLGA | 294 | 51 | Not Reported | [16] |
| PLA-PEG Nanoparticles | PLA-PEG | 283 | 55 | Not Reported | [16] |
Table 2: In Vitro Cytotoxicity of 5-FU and 5-FU Formulations in Various Cancer Cell Lines
| Cell Line | Formulation | IC50 (µM) | Incubation Time (h) | Reference |
| A431 (Epidermoid Carcinoma) | Free 5-FU | 47.02 | Not Specified | [17] |
| A431 (Epidermoid Carcinoma) | 5-FA-tHBcAg VLNP | 3.26 | Not Specified | [17] |
| HT-29 (Colorectal Adenocarcinoma) | Free 5-FU | 85.37 | Not Specified | [17] |
| HT-29 (Colorectal Adenocarcinoma) | 5-FA-tHBcAg VLNP | 71.96 | Not Specified | [17] |
| HT-29 (Colorectal Adenocarcinoma) | Free 5-FU | 5.00 (µg/mL) | Not Specified | [13] |
| HT-29 (Colorectal Adenocarcinoma) | 5-FU Microspheres | 165.00 (µg/mL) | Not Specified | [13] |
| HeLa (Cervical Cancer) | Free 5-FU | 43.34 | Not Specified | [17] |
| HeLa (Cervical Cancer) | 5-FA-tHBcAg VLNP | 36.94 | Not Specified | [17] |
| RKO (Colon Carcinoma) | Free 5-FU | 15.0 | 48 | [18] |
| HCT-15 (Colon Carcinoma) | Free 5-FU | 25.0 | 48 | [18] |
Experimental Protocols
Protocol 1: Preparation of 5-FU Loaded Solid Lipid Nanoparticles (SLNs) by Double Emulsion-Solvent Evaporation
This protocol is adapted from the method described by Mowafy et al.[7]
-
Preparation of Lipid Phase: Dissolve weighed amounts of lipid (e.g., Dynasan 114) and soyalecithin in an organic solvent like dichloromethane.
-
Preparation of Internal Aqueous Phase: Dissolve 5-FU in a small volume of distilled water.
-
Primary Emulsion Formation: Add the internal aqueous phase to the lipid phase and emulsify using a probe sonicator in an ice bath.
-
Secondary Emulsion Formation: Immediately pour the primary emulsion into a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under continuous stirring in an ice bath.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent, leading to the formation of SLNs.
-
Purification: Centrifuge the SLN suspension to pellet the nanoparticles. Remove the supernatant containing unencapsulated 5-FU and resuspend the pellet in fresh distilled water. Repeat this washing step.
-
Lyophilization (Optional): For long-term storage, the SLN suspension can be freeze-dried with a cryoprotectant (e.g., lactose monohydrate).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free 5-FU and 5-FU loaded nanoparticles in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells as a negative control and wells with blank nanoparticles to assess the cytotoxicity of the carrier itself.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol provides a general workflow for detecting apoptosis-related proteins.[19][20]
-
Protein Extraction: After treating cells with 5-FU or 5-FU nanoparticles, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands, normalizing to a loading control (e.g., β-actin or GAPDH), to determine changes in protein expression. An increase in the ratio of cleaved (active) forms of caspases and PARP, or a shift in the Bax/Bcl-2 ratio, is indicative of apoptosis.
Visualizations
Caption: Experimental workflow for developing and evaluating 5-FU nanocarriers.
Caption: Simplified PI3K/Akt signaling pathway in cell survival and apoptosis.
References
- 1. Surface modification of cobalt oxide nanoparticles using phosphonomethyl iminodiacetic acid followed by folic acid: a biocompatible vehicle for targeted anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 5-flurouracil solid-lipid nanoparticles: a preliminary study to treat colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization [frontiersin.org]
- 4. This compound-Loaded PLGA Nanoparticles: Formulation, Physicochemical Characterisation, and In VitroAnti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal this compound Polymer Complexes Facilitate Tumor-Specific Delivery: Pharmaco-Distribution Kinetics Using Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication and Use of PLGA-based Formulations Designed for Modified Release of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsci.org [medsci.org]
- 8. cyprusjmedsci.com [cyprusjmedsci.com]
- 9. Characterization and Evaluation of this compound-Loaded Solid Lipid Nanoparticles Prepared via a Temperature-Modulated Solidification Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. This compound-Loaded BSA Nanoparticles: Formulation Optimization and In Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytotoxicity and in vivo efficacy of this compound-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. updates.reinste.com [updates.reinste.com]
- 15. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted delivery of this compound-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
how to stabilize 5-Fluorouracil solutions for long-term experiments
This technical support center provides guidance on the preparation and long-term storage of 5-Fluorouracil (5-FU) solutions for research and drug development professionals. Find answers to frequently asked questions and troubleshoot common stability issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5-FU solutions?
A1: The stability of this compound solutions is primarily influenced by temperature, pH, concentration, solvent, exposure to light, and the type of storage container. Low temperatures (around 4°C) can cause crystallization, especially at higher concentrations.[1][2] Alkaline pH generally favors stability, while acidic conditions can lead to noticeable hydrolysis.[3][4]
Q2: What is the recommended solvent for preparing 5-FU solutions for long-term storage?
A2: For long-term storage, 0.9% sodium chloride (normal saline) is a commonly used and well-studied solvent for 5-FU solutions.[5][6][7][8] 5% dextrose in water has also been shown to be a suitable diluent.[2][9]
Q3: How should I store 5-FU solutions for long-term experiments?
A3: For long-term storage, freezing at -20°C is a reliable method. Solutions of 5-FU in 0.9% sodium chloride have been shown to be stable for up to 79 days when frozen at -20°C.[5][7] After thawing, these solutions can be stored at 5°C ± 3°C for up to 28 days.[5][6][7][8] Refrigeration at 5°C ± 3°C without a prior freeze-thaw cycle is also a viable option for shorter-term storage.
Q4: Can I store 5-FU solutions at room temperature?
A4: Room temperature storage is generally suitable for shorter periods. For instance, 5-FU solutions at specific concentrations in polyolefin bags have been found to be physicochemically stable for at least 17 days at 23 ± 2°C.[10] However, for long-term experiments, refrigeration or freezing is recommended to minimize degradation.
Q5: Does light exposure affect the stability of 5-FU solutions?
A5: While some studies have been conducted with protection from light, others do not specify it as a critical factor. However, as a general good laboratory practice, it is advisable to protect solutions from light, especially during long-term storage, to prevent any potential photodegradation. Storing solutions in the dark is recommended for optimal stability.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or crystal formation in the 5-FU solution. | Storage at low temperatures (e.g., 4°C), especially at high concentrations.[1][2] | Gently warm the solution to room temperature to see if the precipitate redissolves. For future preparations, consider storing at a controlled room temperature or freezing at -20°C if the protocol allows. Avoid storing high concentrations of 5-FU at 4°C.[1] |
| Discoloration of the 5-FU solution. | Potential degradation of 5-FU or interaction with the storage container. | Discard the solution. Prepare a fresh solution using a high-purity solvent and a recommended storage container (e.g., PVC or polyolefin bags).[5][10] Ensure the pH of the solution is within the stable range. |
| Loss of 5-FU potency in the experiment. | Degradation due to improper storage conditions (temperature, pH, light exposure) or prolonged storage beyond the stability period. | Review your storage conditions against the recommended guidelines. Perform a stability study under your specific experimental conditions using a validated analytical method like HPLC to determine the actual concentration. Prepare fresh solutions more frequently if necessary. |
| Inconsistent experimental results. | Inconsistent 5-FU concentration due to improper mixing after thawing or partial degradation. | Ensure the solution is thoroughly mixed after thawing from a frozen state. Always use a solution that is clear and free of precipitates. Consider aliquoting the stock solution before freezing to avoid multiple freeze-thaw cycles. |
Data on 5-FU Solution Stability
The following tables summarize the stability of 5-FU solutions under various storage conditions as reported in the literature.
Table 1: Stability of 5-FU Solutions at Different Temperatures
| Concentration | Solvent | Storage Container | Temperature | Stability Duration | Reference |
| 8 mg/mL | 0.9% NaCl | PVC bags | -20°C | 79 days | [5][7] |
| 8 mg/mL | 0.9% NaCl | PVC bags | 5°C ± 3°C | 28 days (after freezing) | [5][6][7][8] |
| 700 mg & 800 mg in 100 mL | 0.9% NaCl | Polyolefin bags | 23°C ± 2°C | At least 17 days | [10] |
| 1 mg/mL & 10 mg/mL | 0.9% NaCl or 5% Dextrose | PVC bags | 4°C and 21°C | 14 days | [2] |
| 50 mg/mL | Undiluted | EVA reservoirs | 33°C | At least 14 days | [2] |
| 50 mg/mL | Undiluted | EVA reservoirs | 4°C | 3 days (precipitate observed) | [2] |
Table 2: Effect of pH on 5-FU Hydrolysis at 37°C
| pH | Condition | Stability | Reference |
| 5, 6, 7 | Acidic | Noticeable hydrolysis | [3][4] |
| 7.4, 8 | Alkaline | Hydrolysis disappeared | [3][4] |
| 8.5 - 9 | Alkaline | Stable, but degradation pathway studied | [11][12] |
Experimental Protocols
Protocol 1: Preparation and Storage of Frozen 5-FU Solutions
This protocol is based on a study demonstrating long-term stability.[5][7]
-
Preparation:
-
Dilute this compound to a final concentration of 8 mg/mL in 0.9% Sodium Chloride (Normal Saline).
-
Transfer the solution into Polyvinylchloride (PVC) infusion bags.
-
-
Freezing:
-
Thawing:
-
Thaw the frozen bags before use. Microwave thawing has been shown to be a safe and effective method.[7]
-
-
Post-Thaw Storage:
-
Quality Control:
-
Before use, visually inspect the solution for any color change or precipitation.
-
Periodically, the concentration of 5-FU can be verified using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Diagram 1: 5-FU Stability Decision Workflow
This diagram outlines a logical workflow for deciding on the appropriate storage conditions for your 5-FU solutions based on the duration of your experiment.
Caption: Decision workflow for 5-FU solution storage.
Diagram 2: Simplified Degradation Pathway of this compound in Aqueous Solution
This diagram illustrates the initial steps of 5-FU degradation in an aqueous environment, which can lead to a loss of the active compound.
Caption: Simplified 5-FU degradation pathway.
References
- 1. [Stability of this compound solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of this compound stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Anticancer Drug this compound in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 5. Long-term stability of this compound in 0.9% sodium chloride after freezing, microwave thawing, and refrigeration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Stability of this compound in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Stability of this compound in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. Long-term stability of this compound and folinic acid admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. Hydrolytic pathway of this compound in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Thymidylate Synthase as the Primary Target of 5-Fluorouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence validating thymidylate synthase (TS) as the primary molecular target of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). It also explores alternative mechanisms of action that contribute to its cytotoxicity, offering a comprehensive view supported by experimental data and detailed methodologies.
The Canonical Mechanism: Inhibition of Thymidylate Synthase
This compound is a prodrug that undergoes intracellular conversion to several active metabolites. The cornerstone of its mechanism is the inhibition of thymidylate synthase by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1][2] TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[3][4]
FdUMP mimics the natural substrate dUMP and binds to the nucleotide-binding site of TS.[4] This binding, in the presence of the folate cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF), results in the formation of a stable, covalent ternary complex.[5][6][7] This complex effectively sequesters the enzyme, halting the production of dTMP.[4] The resulting depletion of the deoxythymidine triphosphate (dTTP) pool leads to imbalances in deoxynucleotide levels, disrupting DNA replication and repair, and ultimately inducing "thymineless death" in rapidly dividing cancer cells.[3][8]
Experimental Evidence Supporting TS as the Primary Target
Multiple lines of experimental evidence substantiate the critical role of TS inhibition in 5-FU's efficacy.
Correlation between TS Expression and 5-FU Sensitivity
A primary method for target validation involves correlating the expression level of the target protein with cellular sensitivity to the drug. Numerous studies have demonstrated a strong inverse relationship between TS levels and 5-FU sensitivity across various cancer types. Cells and tumors with high levels of TS protein or mRNA are often more resistant to 5-FU.[9][10][11] This suggests that a higher concentration of the target enzyme requires a higher concentration of the drug to achieve a cytotoxic effect.
Table 1: Correlation of Thymidylate Synthase (TS) Content and 5-FU IC₅₀ in Digestive Carcinoma Cell Lines
| Cell Line Origin | Mean TS Content (pmol/mg protein) | Mean 5-FU IC₅₀ (µg/mL) |
|---|---|---|
| Biliary Tract (n=4) | 0.49 ± 0.12 | 19.4 ± 10.9 |
| Pancreas (n=3) | 0.14 ± 0.05 | 0.43 ± 0.21 |
| Colon (n=5) | 0.10 ± 0.06 | 0.16 ± 0.09 |
| Gastric (n=4) | 0.13 ± 0.04 | 0.10 ± 0.05 |
Data adapted from a study on various digestive carcinoma cell lines, showing significantly higher TS content and corresponding resistance (higher IC₅₀) in biliary tract cancer cells.[10]
Genetic Modulation of TS Expression
Directly manipulating the expression of a target gene provides stronger evidence of its role in drug action. Studies utilizing RNA interference (RNAi) to knockdown the TYMS gene (which encodes TS) have shown that reducing TS levels sensitizes cancer cells to 5-FU treatment.[12] Conversely, overexpressing TS in cancer cells has been shown to confer resistance.
Table 2: Effect of TYMS Gene Knockdown on 5-FU Sensitivity in Colorectal Cancer Cell Lines
| Cell Line | Condition | Relative 5-FU IC₅₀ Change |
|---|---|---|
| HCT-116 | Control (scrambled shRNA) | Baseline |
| HCT-116 | TYMS Knockdown (shRNA) | Significant Decrease |
| DLD-1 | Control (scrambled shRNA) | Baseline |
| DLD-1 | TYMS Knockdown (shRNA) | Significant Decrease |
| LS174T | Control (scrambled shRNA) | Baseline |
| LS174T | TYMS Knockdown (shRNA) | Significant Decrease |
Summary of findings from a study where knockdown of 13 genes in the 5-FU pathway, including TYMS, produced significant changes in 5-FU sensitivity.[12]
Detailed Experimental Protocols
Validating the relationship between TS expression and 5-FU sensitivity is a cornerstone experiment. Below is a detailed workflow.
Protocol: Correlating TS Protein Expression with 5-FU IC₅₀
-
Cell Culture:
-
Culture a panel of selected cancer cell lines (e.g., colorectal, breast) in their recommended media and conditions until they reach approximately 80% confluency.
-
-
Quantification of TS Protein (via Western Blot):
-
Lysate Preparation: Harvest cells from one set of culture plates. Wash with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each cell line onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific for thymidylate synthase. Follow with an incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensity for TS relative to the loading control using densitometry software.
-
-
Determination of 5-FU IC₅₀ (via MTT Assay):
-
Cell Seeding: Seed cells from a parallel set of cultures into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 5-FU. Replace the media in the wells with media containing the different concentrations of 5-FU (include a vehicle-only control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation by viable cells. Solubilize the crystals with a solvent (e.g., DMSO).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Plot the percentage of cell viability against the log of the 5-FU concentration. Use a non-linear regression model to calculate the IC₅₀ value (the drug concentration that inhibits cell growth by 50%).
-
-
Correlational Analysis:
-
Plot the quantified relative TS protein levels against the calculated IC₅₀ values for each cell line.
-
Perform a statistical analysis (e.g., Pearson correlation) to determine the strength and significance of the relationship. A positive correlation validates that higher TS expression is associated with reduced sensitivity to 5-FU.
-
Alternative Mechanisms: A Comparative Overview
While TS inhibition is a primary mechanism, the cytotoxicity of 5-FU is not solely dependent on it. Two other pathways, involving the misincorporation of 5-FU metabolites into nucleic acids, are significant contributors.[3][13]
-
RNA Incorporation: 5-FU can be metabolized to fluorouridine triphosphate (FUTP).[13] FUTP is incorporated into various RNA species in place of UTP. This incorporation can disrupt RNA processing, splicing, and stability, particularly affecting the maturation of ribosomal RNA (rRNA).[14][15] The resulting ribosome biogenesis stress is a major source of 5-FU's cytotoxic effects.[16] Evidence suggests that the amount of 5-FU incorporated into RNA can be thousands of times higher than its incorporation into DNA.[16]
-
DNA Incorporation: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA by DNA polymerases instead of dTTP.[13] This event leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.
Table 3: Comparison of 5-FU's Primary Cytotoxic Mechanisms
| Mechanism | Active Metabolite | Molecular Target | Primary Consequence | Contribution to Cytotoxicity |
|---|---|---|---|---|
| TS Inhibition | FdUMP | Thymidylate Synthase (TS) | dTMP depletion, DNA synthesis halt | Primary Target: Basis of rational drug design; high clinical relevance.[3][4] |
| RNA Dysfunction | FUTP | RNA (especially rRNA) | Impaired RNA processing & function | Major Contributor: High levels of incorporation; critical for overall cell kill.[14][15][16] |
| DNA Damage | FdUTP | DNA | Strand breaks, genome instability | Significant Contributor: Direct damage to genetic material.[3][8] |
Conclusion
The evidence strongly supports thymidylate synthase as the primary and most clinically validated target of this compound. The direct correlation between TS expression levels and cellular resistance to 5-FU provides a robust foundation for its role as a predictive biomarker in clinical settings.[5][17]
However, a comprehensive understanding of 5-FU's action must acknowledge the significant contributions of its off-target effects, namely the incorporation of its metabolites into RNA and DNA. The overall cytotoxic profile of 5-FU is a composite of these three distinct mechanisms. While TS inhibition initiates a critical failure in the DNA synthesis pathway, the widespread disruption of RNA function and direct DNA damage create parallel avenues to apoptosis, ensuring the drug's potent anti-cancer activity. For drug development professionals, this multi-faceted mechanism underscores both the efficacy of targeting TS and the complex challenge of managing the broader toxicities associated with nucleic acid disruption.
References
- 1. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Long-Term Outcomes of this compound-Related Early-Onset Toxicities: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of thymidylate synthase as a this compound resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - How does fluorouracil inhibit thymidylate synthase? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell-cycle Distribution and Thymidilate Synthatase (TS) Expression Correlate With 5-FU Resistance in Head and Neck Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 10. High Expression of Thymidylate Synthase Leads to Resistance to 5‐Fluorouracil in Biliary Tract Carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to this compound via HSP90/Src-mediated increase in thymidylate synthase expression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systems pharmacology assessment of the this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on cytotoxicity and RNA metabolism in human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A novel view on an old drug, this compound: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to this compound: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluorouracil and Methotrexate Cytotoxicity
This guide provides an objective comparison of the cytotoxic properties of two widely used antimetabolite chemotherapeutic agents: 5-Fluorouracil (5-FU) and Methotrexate (MTX). Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the mechanisms of action, cytotoxic efficacy, and relevant experimental methodologies for both compounds.
Introduction to this compound and Methotrexate
This compound and Methotrexate are mainstays in cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. 5-FU is a pyrimidine analog that disrupts DNA and RNA synthesis, and it is frequently used in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1][2][3] Methotrexate, a folic acid antagonist, is employed in the treatment of various cancers, including leukemia and lymphomas, as well as autoimmune diseases.[4][5] Understanding the nuances of their cytotoxic mechanisms and efficacy is crucial for optimizing their therapeutic application.
Mechanisms of Cytotoxic Action
The cytotoxicity of 5-FU and MTX stems from their ability to disrupt critical metabolic pathways essential for cell division.
This compound (5-FU):
5-FU exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6]
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase by FdUMP. FdUMP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6][7] This leads to a "thymineless death" in rapidly dividing cells.[7]
-
DNA Damage: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation disrupts DNA structure and function, leading to DNA damage and apoptosis.[1][6]
-
RNA Disruption: FUTP is incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[2][7] This leads to errors in RNA processing and protein synthesis, contributing significantly to 5-FU's cytotoxic effects.[7]
Methotrexate (MTX):
Methotrexate is a folate analog that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[4][8] This inhibition is central to its cytotoxic effect.
-
Inhibition of Dihydrofolate Reductase (DHFR): MTX has a high affinity for DHFR, outcompeting its natural substrate, dihydrofolate.[5] By blocking DHFR, MTX prevents the conversion of dihydrofolate to its active form, tetrahydrofolate (THF).[4]
-
Depletion of Tetrahydrofolate: THF is a crucial cofactor for the synthesis of purines and thymidylate, both of which are essential building blocks for DNA and RNA.[8]
-
Inhibition of Nucleic Acid Synthesis: The depletion of THF leads to a cessation of DNA and RNA synthesis, which in turn halts cell division and induces apoptosis in rapidly proliferating cells.[5][8] MTX can also induce apoptosis through p53-dependent pathways.[9]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's cytotoxicity. The following table summarizes IC50 values for 5-FU and MTX in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific cell line and the experimental conditions, such as the duration of drug exposure.
| Cell Line | Cancer Type | Drug | IC50 Value | Exposure Time | Citation |
| HCT-116 | Colorectal Cancer | 5-FU | ~5 µM | 72h | [10] |
| HCT-116 | Colorectal Cancer | MTX | 0.37 mM | 24h | [11] |
| HCT-116 | Colorectal Cancer | MTX | 0.15 mM | 48h | [11] |
| SNU-C5/WT | Colon Cancer | 5-FU | 4.84 µM | 72h | [10] |
| SNU-C5/5-FU (Resistant) | Colon Cancer | 5-FU | 182.66 µM | 72h | [10] |
| A549 | Lung Carcinoma | MTX | 0.10 mM | 48h | [11] |
| MKN74/5FU (Resistant) | Gastric Cancer | 5-FU | 3.8-11.6 fold higher than parent | 4 days | [12] |
| NCI-N87/5FU (Resistant) | Gastric Cancer | 5-FU | 3.8-11.6 fold higher than parent | 4 days | [12] |
| HepG2 | Hepatocellular Carcinoma | MTX | 100 µM (reduced viability to ~72%) | 24h | [13] |
| BJ | Fibroblast | 5-FU | Antiproliferative from 2 µg/ml | 1h | [14] |
| ARPE-19 | Retinal Pigment Epithelial | 5-FU | Antiproliferative from 2 µg/ml | 1h | [14] |
| ARPE-19 | Retinal Pigment Epithelial | MTX | Inhibited proliferation from 8 µg/ml | 1h | [14] |
Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental protocols.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16]
Objective: To determine the concentration of 5-FU or MTX that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and Methotrexate stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU and MTX in complete medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium without drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Comparative Discussion
-
Mechanism: While both drugs are antimetabolites, they target different enzymes in the nucleic acid synthesis pathway. 5-FU's primary target is thymidylate synthase, but it also causes cytotoxicity through incorporation into DNA and RNA.[6] MTX's sole primary target is dihydrofolate reductase.[4][5] This multi-targeted action of 5-FU may contribute to its broad efficacy against solid tumors.
-
Schedule-Dependent Interaction: When used in combination, the sequence and timing of administration of 5-FU and MTX are critical. Administering MTX 18-24 hours before 5-FU has been shown to result in synergistic cytotoxicity in several human colon and breast cancer cell lines.[17][18] This is because MTX-induced inhibition of purine synthesis leads to an accumulation of a substrate that enhances the binding of 5-FU's active metabolite to thymidylate synthase.[19] Conversely, the reverse sequence (5-FU followed by MTX) or simultaneous administration often results in an antagonistic effect.[17][19]
-
Resistance: Resistance to both drugs can develop. For 5-FU, this can occur through upregulation of thymidylate synthase expression.[12] For MTX, resistance can arise from impaired drug transport into the cell or mutations in the DHFR enzyme.
Conclusion
This compound and Methotrexate are potent cytotoxic agents with distinct but related mechanisms of action. 5-FU's multi-faceted approach of inhibiting thymidylate synthase and disrupting both DNA and RNA integrity provides a broad spectrum of activity. Methotrexate's targeted inhibition of dihydrofolate reductase effectively shuts down the folate-dependent pathways necessary for nucleotide synthesis. The choice between these agents, or their sequential use, depends on the cancer type, resistance profiles, and the potential for synergistic interactions. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparison of these and other cytotoxic compounds in a research setting.
References
- 1. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity of this compound-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Methotrexate - Wikipedia [en.wikipedia.org]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. droracle.ai [droracle.ai]
- 8. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular Basis of Drug Interactions of Methotrexate, Cyclophosphamide and this compound as Chemotherapeutic Agents in Cancer | Biomedical Research and Therapy [bmrat.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of this compound-induced cytotoxicity by leucovorin in this compound-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative cytotoxic and antiproliferative profile of methotrexate and fluorouracil on different ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 17. Schedule-dependent cytotoxicity of methotrexate and this compound in human colon and breast tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Schedule-dependent in vitro combination effects of methotrexate and this compound in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current studies of methotrexate and this compound and their interaction in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro comparison of 5-Fluorouracil and capecitabine efficacy
In the landscape of anticancer agents, the pyrimidine analog 5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy, particularly for colorectal and breast cancers.[1][2] Capecitabine, an oral prodrug of 5-FU, was developed to mimic the effects of continuous infusion 5-FU with the aim of improving safety and tolerability while generating 5-FU preferentially at the tumor site.[2][3][4] This guide provides an objective in vitro comparison of the efficacy of 5-FU and capecitabine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
It is crucial to note that direct in vitro comparisons between 5-FU and capecitabine can be challenging. Capecitabine is a non-cytotoxic prodrug that requires a three-step enzymatic conversion to its active form, 5-FU.[1][5][6][7] This activation process primarily occurs in the liver and within tumor tissues, where the necessary enzymes are more abundant.[5][6][8] Standard in vitro cell cultures may lack sufficient levels of these enzymes, leading to incomplete conversion of capecitabine to 5-FU and consequently, an underestimation of its potential cytotoxicity compared to the already active 5-FU.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes a study comparing the IC50 values of 5-FU and capecitabine in the MCF-7 human breast cancer cell line.
| Drug | Cell Line | Incubation Time | IC50 (µg/mL) |
| This compound | MCF-7 | 24 hours | 1.3[3] |
| 48 hours | 0.38[3] | ||
| Capecitabine | MCF-7 | 48 hours | 1147.9[3] |
| 72 hours | 921[3] |
As the data indicates, 5-FU demonstrates significantly higher potency in vitro, with a much lower IC50 value compared to capecitabine.[3] This is expected, as 5-FU is in its active form, while capecitabine's conversion to 5-FU is limited in a standard cell culture environment.[3]
Mechanism of Action: A Shared Pathway
Capecitabine exerts its anticancer effects by being converted into 5-FU.[1][2] Therefore, their cellular mechanism of action is the same.[1] Once 5-FU is formed, it is further metabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6][9][10] These metabolites disrupt DNA and RNA synthesis and function, leading to cell death.[10][11][12]
-
FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[9][10] This leads to a depletion of thymidine and subsequent DNA damage.
-
FdUTP can be incorporated into DNA, leading to DNA fragmentation.[6][11]
-
FUTP is incorporated into RNA, interfering with RNA processing and function.[6][11]
The following diagram illustrates the metabolic activation of capecitabine to 5-FU and its subsequent mechanism of action.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. usa-journals.com [usa-journals.com]
- 4. 5‐Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. This compound: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating the Synergistic Effect of 5-Fluorouracil and Oxaliplatin
For researchers, scientists, and professionals in drug development, understanding and validating the synergistic effects of combination therapies is paramount. The combination of 5-Fluorouracil (5-FU) and oxaliplatin, a cornerstone of the FOLFOX regimen, is a classic example of synergistic anticancer activity, primarily used in treating colorectal cancer.[1][2] This guide provides an objective comparison of the combination's performance against its monotherapy counterparts, supported by experimental data and detailed protocols.
The core mechanism of this synergy lies in their complementary actions on cancer cells. 5-FU, an antimetabolite, primarily inhibits thymidylate synthase, which disrupts DNA synthesis and repair.[3][4] Oxaliplatin, a platinum-based agent, forms bulky platinum-DNA adducts that inhibit DNA replication and transcription, ultimately triggering cell death.[4][5][6] The combination of these actions leads to enhanced cytotoxicity and apoptosis in cancer cells.[7][8]
Quantitative Data Summary
The enhanced efficacy of the 5-FU and oxaliplatin combination has been demonstrated in numerous preclinical studies. The following table summarizes representative quantitative data from studies on human colorectal cancer cell lines, illustrating the superior performance of the combination therapy.
| Parameter | 5-FU Alone | Oxaliplatin Alone | 5-FU + Oxaliplatin | Cell Line/Model | Citation |
| IC50 (µM) | ~5.9 | ~2.1 | Synergistic Reduction | HT29 (Colon) | [8] |
| Cell Viability (%) | ~70% | ~70% | ~49% | CX-1 (Colon) | [9] |
| Apoptosis Rate | Modest Increase | Modest Increase | Significantly Higher | HT-29, Colo-205, SW48 | [7][10] |
| BAX/BCL-2 Ratio | ~1.5-fold increase | ~1.5-fold increase | ~3-fold increase | CX-1 (Colon) | [9] |
| Tumor Growth Inhibition | Significant | Significant | More Significant | HT29 Xenografts | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value in the combination treatment compared to individual drugs indicates synergy. The BAX/BCL-2 ratio is a key indicator of apoptosis.
Experimental Protocols
Reproducible and rigorous experimental design is essential for validating drug synergy. Below are detailed methodologies for key experiments cited in the evaluation of 5-FU and oxaliplatin.
This assay determines the cytotoxic effect of the drugs by measuring the metabolic activity of the cells.
-
Cell Seeding: Plate human colorectal cancer cells (e.g., HT29, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-FU and oxaliplatin, both alone and in combination at fixed ratios (e.g., based on their individual IC50 values). Remove the old medium from the plates and add 100 µL of medium containing the drug(s) or a vehicle control.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[11]
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-FU, oxaliplatin, and their combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin, and combine them with the floating cells from the supernatant.
-
Staining: Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Mechanisms and Workflows
Diagrams can effectively illustrate the complex interactions and processes involved in synergy validation.
Caption: The synergistic mechanism of 5-FU and oxaliplatin converging to enhance apoptosis.
Caption: Standard experimental workflow for a cell viability (MTT) assay.
References
- 1. e-crt.org [e-crt.org]
- 2. Colorectal Cancer Growth Retardation through Induction of Apoptosis, Using an Optimized Synergistic Cocktail of Axitinib, Erlotinib, and Dasatinib [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Combined Oxaliplatin with this compound for Effective Chemotherapy Against Gastric Cancer in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Chemotherapy of Oxaliplatin, this compound and Low Dose Leucovorin in Patients with Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Inhibitory Effects of this compound and Oxaliplatin on Human Colorectal Cancer Cell Survival Are Synergistically Enhanced by Sulindac Sulfide | Anticancer Research [ar.iiarjournals.org]
- 8. Antitumor activity of oxaliplatin in combination with this compound and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
identification and validation of biomarkers for 5-Fluorouracil sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging biomarkers for predicting sensitivity to 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various cancers, particularly colorectal cancer. Objective data, detailed experimental protocols, and visual representations of key pathways are presented to aid researchers in the identification and validation of biomarkers for improved patient stratification and personalized medicine.
Introduction
The efficacy of 5-FU-based chemotherapy is highly variable among patients, with response rates for advanced colorectal cancer as low as 10-15% when used as a single agent.[1] This variability is largely attributed to the molecular heterogeneity of tumors. The identification and validation of robust predictive biomarkers are crucial for distinguishing patients who are likely to respond to 5-FU from those who will not, thereby avoiding unnecessary toxicity and enabling the selection of more effective alternative treatments. This guide compares the performance of key biomarkers, provides detailed methodologies for their assessment, and illustrates the underlying molecular pathways.
Comparison of Key Biomarkers for 5-FU Sensitivity
The predictive value of several biomarkers for 5-FU sensitivity has been extensively studied. The most well-established markers include Thymidylate Synthase (TYMS), Dihydropyrimidine Dehydrogenase (DPD), the tumor suppressor protein p53, and Microsatellite Instability (MSI).
| Biomarker | Principle of Prediction | Common Method of Analysis | Key Performance Metrics |
| Thymidylate Synthase (TYMS) | High expression of TYMS, the primary target of 5-FU's active metabolite, can lead to drug resistance as it overcomes the inhibitory effect.[2] | Immunohistochemistry (IHC), Quantitative Real-Time PCR (qRT-PCR) | In a meta-analysis, low TYMS expression was associated with a better response to 5-FU-based chemotherapy in metastatic colorectal cancer.[3] However, its predictive value remains controversial due to inconsistent results across studies.[4] |
| Dihydropyrimidine Dehydrogenase (DPD) | DPD is the rate-limiting enzyme in 5-FU catabolism. High DPD activity leads to rapid drug degradation and reduced efficacy.[5] Conversely, DPD deficiency can cause severe toxicity.[6] | DPYD genotyping, DPD enzyme activity assays, ELISA | DPYD genotyping can identify patients at risk of severe toxicity.[7] High DPD activity in tumors is associated with 5-FU resistance.[5] |
| p53 | Wild-type p53 is generally associated with increased sensitivity to 5-FU through the induction of apoptosis. Mutations in the TP53 gene can lead to resistance.[7] | DNA sequencing, Immunohistochemistry (IHC) | In stage III colon cancer patients with N1 nodal status, wild-type p53 was associated with significantly better overall survival with adjuvant 5-FU compared to those with mutated p53 (HR = 2.131).[1] |
| Microsatellite Instability (MSI) | Tumors with high-frequency MSI (MSI-H), resulting from deficient DNA mismatch repair, have shown varied responses to 5-FU. Some studies suggest resistance to 5-FU monotherapy. | PCR-based assays, Immunohistochemistry (IHC) for mismatch repair proteins | A meta-analysis indicated no significant difference in the effect of 5-FU treatment based on MSI status for disease-free and overall survival in colorectal cancer patients.[8][9] However, MSI status is a strong predictor of response to immunotherapy. |
| Emerging Gene Signatures & microRNAs | Panels of multiple genes or specific microRNAs can provide a more comprehensive prediction of 5-FU response by capturing multiple resistance mechanisms. | Microarray, RNA-sequencing, qRT-PCR | Various gene signatures have been proposed with predictive value. For example, a 3-gene signature (SHISA4, SLC38A6, LAPTM4A) showed an AUC of 0.74 for predicting 5-FU sensitivity.[10][11] Several microRNAs, such as miR-21, miR-10b-5p, miR-30e-5p, and miR-31-5p, have been associated with 5-FU resistance.[12] |
Signaling Pathways and Experimental Workflows
To understand the role of these biomarkers, it is essential to visualize their position within the 5-FU metabolism and mechanism of action pathways, as well as the general workflow for biomarker validation.
This pathway illustrates how 5-FU is converted to its active metabolites, which interfere with DNA and RNA synthesis. Key biomarkers such as DPD (inactivating the drug), TYMS (the drug target), and p53 (mediating the downstream DNA damage response) are highlighted.
This diagram outlines the typical steps involved in validating a predictive biomarker, from sample collection and analysis to statistical evaluation of its correlation with treatment outcomes.
Detailed Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical application. Below are detailed protocols for key experimental techniques used in the validation of 5-FU sensitivity biomarkers.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for TYMS mRNA Expression
This protocol describes the quantification of TYMS mRNA levels in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. RNA Extraction from FFPE Tissue:
-
Use a commercial FFPE RNA isolation kit following the manufacturer's instructions.
-
Deparaffinize tissue sections (e.g., 2 x 10 µm) with xylene and rehydrate through a graded ethanol series.
-
Perform proteinase K digestion to release RNA.
-
Purify RNA using spin columns, including an on-column DNase treatment step to remove genomic DNA contamination.
-
Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction mixture typically includes RNA template, reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
3. qRT-PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for TYMS and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
TYMS Forward Primer (example): 5'-GGCCTCGGTGTGCCTTTCA-3'
-
TYMS Reverse Primer (example): 5'-CCGACCCGATGAAGTCCTTT-3'
-
Perform the PCR in a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min.
-
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for TYMS and the reference gene.
-
Calculate the relative expression of TYMS using the ΔΔCt method.[13]
Protocol 2: Immunohistochemistry (IHC) for p53 Protein Expression
This protocol details the detection of p53 protein in FFPE tissue sections.
1. Sample Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.
-
Deparaffinize slides in xylene and rehydrate through graded ethanol to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[14]
-
Allow slides to cool to room temperature.
3. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block (e.g., 5% normal goat serum) for 20-30 minutes.
-
Incubate with a primary antibody against p53 (e.g., clone DO-7) at an optimized dilution for 1 hour at room temperature or overnight at 4°C.[5][15]
-
Wash slides with a wash buffer (e.g., TBS or PBS with Tween-20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Wash slides as before.
-
Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
4. Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
5. Interpretation:
-
Score the percentage of tumor cells with positive nuclear staining and the intensity of the staining.
Protocol 3: Cell Viability (MTT) Assay for 5-FU Sensitivity
This in vitro assay measures the metabolic activity of cells as an indicator of cell viability following treatment with 5-FU.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare a serial dilution of 5-FU in culture medium.
-
Replace the medium in the wells with the 5-FU dilutions. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of 5-FU that inhibits cell growth by 50%).
Conclusion
The identification and validation of predictive biomarkers for 5-FU sensitivity are paramount for advancing personalized oncology. This guide provides a comparative overview of key biomarkers, detailed experimental protocols for their assessment, and visual representations of the underlying biological pathways. While TYMS, DPD, p53, and MSI have been the most studied, emerging gene signatures and microRNAs hold promise for more accurate prediction of treatment response. The continued investigation and rigorous validation of these biomarkers will be instrumental in optimizing the use of 5-FU and improving outcomes for cancer patients.
References
- 1. Predicting the effect of 5‐fluorouracil–based adjuvant chemotherapy on colorectal cancer recurrence: A model using gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting 5-FU sensitivity using human colorectal cancer specimens: comparison of tumor dihydropyrimidine dehydrogenase and orotate phosphoribosyl transferase activities with in vitro chemosensitivity to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 4. Identification of Genes Related to this compound Based Chemotherapy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Hub Genes Associated With Sensitivity of this compound Based Chemotherapy for Colorectal Cancer by Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knmp.nl [knmp.nl]
- 7. DPYD Variants as Predictors of this compound Toxicity in Adjuvant Colon Cancer Treatment (NCCTG N0147) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic review of the predictive effect of MSI status in colorectal cancer patients undergoing 5FU-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Transcriptomic Biomarkers of this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DPYD and TYMS polymorphisms as predictors of 5 fluorouracil toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility of 5-Fluorouracil Efficacy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research is the cornerstone of successful drug development. 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades, is no exception. Variability in preclinical models and methodologies can lead to inconsistent efficacy data, hindering the translation of promising findings into clinical applications. This guide provides a comparative framework to enhance the reproducibility of 5-FU preclinical studies by outlining critical experimental variables, standardized protocols, and the underlying biological pathways.
Key Factors Influencing 5-FU Efficacy: A Comparative Overview
The efficacy of 5-FU can be significantly influenced by a multitude of factors in both in vitro and in vivo settings. Understanding and controlling for these variables is paramount for generating robust and reproducible data.
In Vitro Efficacy of 5-FU
The half-maximal inhibitory concentration (IC50) is a standard metric for in vitro drug efficacy. However, this value can fluctuate dramatically based on several key parameters.
Table 1: Factors Affecting In Vitro 5-FU IC50 Values
| Factor | Comparison | Impact on 5-FU IC50 | Recommendations for Reproducibility |
| Cell Line Identity | Authenticated vs. Misidentified/Cross-Contaminated | Misidentified lines produce irrelevant data. IC50 values can vary by orders of magnitude between different cell lines due to their unique genetic backgrounds.[1][2][3][4] | Mandatory: Authenticate cell lines (e.g., via STR profiling) at the start of experiments and after cryopreservation.[1][3] |
| Mycoplasma Contamination | Mycoplasma-positive vs. Mycoplasma-negative Cultures | Mycoplasma can alter cellular metabolism, proliferation, and drug sensitivity, leading to unreliable and often increased resistance to 5-FU.[5] | Mandatory: Regularly test cultures for mycoplasma using reliable methods (e.g., PCR-based assays).[5] |
| Cell Passage Number | Low Passage (<20) vs. High Passage (>40) | High passage numbers can lead to genetic drift, altered gene expression, and changes in drug sensitivity.[6][7][8] | Maintain a cryopreserved low-passage stock and use cells within a defined, limited passage number range for all experiments.[6][8] |
| Culture Format | 2D Monolayer vs. 3D Spheroid/Organoid | 3D cultures often exhibit increased resistance to 5-FU due to factors like limited drug penetration and altered cell-cell interactions that more closely mimic in vivo tumors.[9][10] | Choose a culture format that aligns with the research question. Report the chosen format in detail. For more physiologically relevant data, consider 3D models.[9][10] |
| Exposure Time | Short-term (e.g., 24h) vs. Long-term (e.g., 72h or more) | The cytotoxic effect of 5-FU is highly dependent on the duration of exposure, with longer exposure times generally resulting in lower IC50 values.[3] | Standardize and clearly report the drug exposure time in all experiments. |
Table 2: Comparison of 5-FU IC50 Values in Authenticated Colorectal Cancer Cell Lines (72h exposure)
| Cell Line | 5-FU IC50 (µM) | Key Genetic Features |
| HCT 116 | 1.48 - 11.3 | MSI-H, KRAS G13D mutant, PIK3CA H1047R mutant |
| HT-29 | 11.25 - 85.37 | MSS, BRAF V600E mutant, PIK3CA P449T mutant |
| DLD-1 | 2.5 | MSI-H, KRAS G13D mutant, PIK3CA D549N mutant |
| SW620 | >30 (variable) | MSI-H, KRAS G12V mutant, TP53 mutant |
Note: IC50 values are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources.[3][4][11]
In Vivo Efficacy of 5-FU
Translating in vitro findings to in vivo models introduces additional layers of complexity. The choice of animal model and experimental design are critical determinants of 5-FU efficacy, often measured by Tumor Growth Inhibition (TGI).
Table 3: Factors Affecting In Vivo 5-FU Efficacy
| Factor | Comparison | Impact on 5-FU Efficacy (TGI) | Recommendations for Reproducibility |
| Xenograft Model Type | Subcutaneous vs. Orthotopic | Orthotopic models often better recapitulate the tumor microenvironment, which can affect drug delivery and response. Subcutaneous models are easier to establish and monitor but may not fully reflect clinical responses.[12][13][14][15] | Select the model based on the study's objectives. Orthotopic models are preferred for studying metastasis and the influence of the native tumor microenvironment.[12][13][14][15] |
| Immunodeficient Mouse Strain | Nude (nu/nu) vs. NOD/SCID vs. NSG | The degree of immunodeficiency can impact tumor engraftment, growth, and the host's contribution to the therapeutic response. More severely immunocompromised strains like NSG may support the growth of a wider range of tumors.[16] | Choose a strain that is appropriate for the specific cell line or patient-derived xenograft (PDX) model. Report the strain, age, and sex of the animals used.[16] |
| Tumor Implantation Site | Subcutaneous Flank vs. Other Sites | The implantation site can influence tumor vascularization and drug delivery, potentially affecting efficacy. | Standardize the implantation site for all animals in a study. |
| 5-FU Dosing Regimen | Dose, Frequency, and Route of Administration | These parameters directly impact drug exposure and can significantly alter both efficacy and toxicity.[11][17][18][19] | Clearly define and report the complete dosing regimen. Justify the chosen regimen based on previous studies or pilot experiments.[11][17][18][19] |
Table 4: Comparison of 5-FU Monotherapy Efficacy in Colorectal Cancer Xenograft Models
| Cell Line | Mouse Strain | 5-FU Dose and Schedule | Tumor Growth Inhibition (TGI) (%) |
| DLD-1 | Athymic Nude | 30 mg/kg, i.p., 3x/week | 46% |
| HCT-116 | BALB/c Nude | 50 mg/kg/week, i.p. | 62.1% |
| Patient-Derived | BALB/c Nude | 25 mg/kg, i.p. | ~25-45% (variable) |
Note: TGI values are highly dependent on the specific experimental conditions and duration of the study. Data compiled from multiple sources.[11][12]
Standardized Experimental Protocols
Adherence to detailed and standardized protocols is fundamental for reproducibility. Below are representative protocols for assessing 5-FU efficacy.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 of 5-FU in a cancer cell line.
Materials:
-
Authenticated, mycoplasma-free cancer cell line of a specified passage number.
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
5-FU stock solution (in DMSO or PBS).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-FU in complete culture medium. Remove the medium from the wells and add 100 µL of the 5-FU dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest 5-FU concentration) and untreated control wells.
-
Incubation: Incubate the plate for a standardized duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the log of the 5-FU concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the efficacy of 5-FU in a subcutaneous xenograft model.
Materials:
-
Authenticated, mycoplasma-free cancer cell line.
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old, female).
-
Matrigel (optional).
-
5-FU solution for injection.
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer 5-FU (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predefined schedule (e.g., three times a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Reproducible 5-FU Efficacy Study
The following diagram outlines a logical workflow incorporating key quality control steps to ensure the reproducibility of a preclinical 5-FU study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged exposure of colon cancer cells to this compound nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 13. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide: Nanoparticle vs. Liposomal Delivery Systems for 5-Fluorouracil
In the landscape of cancer therapeutics, the efficacy of chemotherapeutic agents like 5-Fluorouracil (5-FU) is often hampered by challenges such as poor bioavailability, rapid metabolism, and non-specific toxicity. To overcome these hurdles, nano-scale drug delivery systems have emerged as a promising strategy. This guide provides a detailed comparison of two leading platforms for 5-FU delivery: nanoparticles and liposomes. We will delve into their physicochemical characteristics, in vitro and in vivo performance, and the experimental methodologies used for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.
At a Glance: Key Performance Metrics
The choice between nanoparticle and liposomal formulations for 5-FU delivery depends on a multitude of factors, from the desired release profile to the specific cancer type being targeted. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their performance characteristics.
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Nanoparticles | ||||
| Chitosan-Acacia Gum NPs | 180.86 ± 10.84 | +29.9 ± 0.36 | 94.42 | [1] |
| Chitosan NPs | 283.9 ± 5.25 | +45.3 ± 3.23 | 44.28 ± 1.69 | [2] |
| Solid Lipid Nanoparticles (SLNs) | 52 ± 24 | -11 | ~46 | [3] |
| Galactosylated Chitosan NPs | - | - | - | [4][5] |
| Liposomes | ||||
| Conventional Liposomes | 120.3 ± 9.8 | - | 45.4 ± 3.3 | [6] |
| pH-Sensitive Liposomes | 164.3 ± 8.4 | +1.23 ± 0.8 | 54.17 | [7] |
| Transfersomes | 153.2 ± 10.3 | - | 82.4 ± 4.8 | [6] |
| PEGylated Liposomes | 114 - 128 | - | 16.0 ± 2.2 | [8] |
Table 1: Physicochemical Properties of 5-FU Loaded Nanoparticles and Liposomes. This table presents a comparative summary of the particle size, zeta potential, and encapsulation efficiency for different nanoparticle and liposomal formulations of 5-FU.
| Delivery System | Cell Line | IC50 (µM) | Efficacy Notes | Reference(s) |
| Nanoparticles | ||||
| Chitosan-Acacia Gum NPs | HT-29 | Enhanced vs. free 5-FU | Showed prolonged release and enhanced cytotoxicity. | [1] |
| Solid Lipid Nanoparticles (SLNs) | HCT-116 | 7.4 ± 0.02 | 2.3-fold lower IC50 compared to free 5-FU (17.7 ± 0.03 µM). | [9] |
| Galactosylated Chitosan NPs | Hepatic Cancer Cells | Dose- and time-dependent | Higher cytotoxicity against hepatic cancer cells compared to other cell types. | [4] |
| Liposomes | ||||
| Conventional Liposomes | HaCaT | 6.83 | Significantly lower than free 5-FU (15.89 µM). | [6] |
| pH-Sensitive Liposomes | HCT-116, HT-29 | 2-3 fold lower vs. free 5-FU | Exhibited reduced cell viability compared to free 5-FU. | [10] |
| Transfersomes | HaCaT | 1.02 | Most cytotoxic compared to liposomes and niosomes. | [6] |
| Folate-Targeted Liposomes | CT26 | 12.02 | Lower IC50 compared to non-targeted liposomes and free 5-FU. | [11] |
Table 2: In Vitro Cytotoxicity of 5-FU Formulations. This table summarizes the half-maximal inhibitory concentration (IC50) values and other efficacy observations for various 5-FU loaded nanoparticle and liposomal systems against different cancer cell lines.
| Delivery System | Animal Model | Key Findings | Reference(s) |
| Nanoparticles | |||
| Galactosylated Chitosan NPs | Orthotopic Liver Cancer Mice | Significantly inhibited tumor growth, reduced tumor weight, and increased survival time compared to free 5-FU. Showed preferential accumulation in hepatic cancer tissues. | [4][12] |
| Solid Lipid Nanoparticles (SLNs) | Subcutaneous HCT-116 Mice | Significantly inhibited tumor growth compared to free 5-FU. The AUC of 5FU-SLN was 3.6-fold higher than free 5-FU. | [9] |
| Liposomes | |||
| pH-Sensitive PEGylated Liposomes | HCT-116 Tumor Bearing Mice | Prolonged plasma circulation, higher AUC, and increased tumor accumulation of 5-FU compared to free 5-FU. Significantly inhibited tumor growth. | [7] |
| PEGylated Liposomes | HT-29 Colorectal Cancer Mice | Plasma concentrations of 5-FU were 7- to 23-fold higher than free 5-FU. Greater therapeutic effect compared to free 5-FU at equivalent doses. | [8][13] |
| Cationic Liposomal Polymer Complex | - | Significantly slowed tumor growth due to increased permeation and retention of the drug within the tumor tissue. | [8] |
Table 3: In Vivo Efficacy and Pharmacokinetics. This table highlights the key findings from in vivo studies, including the animal models used and the observed therapeutic benefits and pharmacokinetic advantages of nanoparticle and liposomal 5-FU formulations.
Delving Deeper: Mechanism of Action and Signaling Pathways
This compound primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway, and by being incorporated into DNA and RNA, leading to cellular damage and apoptosis.[2][3][14] Nanoparticle and liposomal delivery systems can enhance these effects by increasing the intracellular concentration of 5-FU in cancer cells and modulating associated signaling pathways.
For instance, galactosylated chitosan nanoparticles loaded with 5-FU have been shown to upregulate the p53 apoptosis pathway, leading to a decrease in the Bcl-2/Bax ratio, cytochrome C release, and subsequent activation of caspase-3.[4][5] Chitosan nanoparticles co-delivering 5-FU and aspirin have also been found to induce synergistic antitumor activity by modulating the NF-κB/COX-2 signaling pathway.[15]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. droracle.ai [droracle.ai]
- 4. This compound Nanoparticles Inhibit Hepatocellular Carcinoma via Activation of the p53 Pathway in the Orthotopic Transplant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactosylated chitosan/5-fluorouracil nanoparticles inhibit mouse hepatic cancer growth and its side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of this compound nanoparticles by supercritical antisolvents for pulmonary delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, biodistribution and therapeutic efficacy of this compound-loaded pH-sensitive PEGylated liposomal nanoparticles in HCT-116 tumor bearing mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Folic acid-modified liposomal drug delivery strategy for tumor targeting of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chitosan nanoparticles loaded with aspirin and 5-fluororacil enable synergistic antitumour activity through the modulation of NF-κB/COX-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of 5-Fluorouracil Combination Therapy Data
A comprehensive comparison of analytical methods and experimental data for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of statistical methods for analyzing data from 5-Fluorouracil (5-FU) combination therapies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the design and interpretation of drug synergy studies.
Comparative Analysis of Statistical Methods for Synergy
The interaction between 5-FU and other therapeutic agents can be synergistic, additive, or antagonistic. Quantifying this interaction is crucial for identifying effective combination therapies. Three primary models are widely used for this purpose: the Chou-Talalay Combination Index (CI) method, the Bliss Independence model, and the Loewe Additivity model.
| Statistical Model | Principle | Interpretation of Results | Key Features & Assumptions |
| Chou-Talalay Method (Combination Index - CI) | Based on the median-effect principle, it provides a quantitative measure of the interaction between two or more drugs. | CI < 1: SynergismCI = 1: Additive effectCI > 1: Antagonism | Assumes that drugs in a combination act independently. It is a widely used method that can be applied to various experimental designs and provides a dose-reduction index (DRI) to quantify the extent of dose reduction possible in a synergistic combination. |
| Bliss Independence Model | Assumes that two drugs act independently and through different mechanisms of action. The expected combined effect is calculated based on the probability of each drug acting on its own. | Observed Effect > Expected Effect: SynergyObserved Effect = Expected Effect: AdditivityObserved Effect < Expected Effect: Antagonism | Best suited for drugs with different molecular targets. The calculation can be more complex than the CI method and may require specialized software. |
| Loewe Additivity Model | Based on the concept of dose equivalence, it assumes that two drugs with similar mechanisms of action are interchangeable at equieffective doses. | Isobologram: Data points below the line of additivity indicate synergy.Interaction Index > 1: Synergy | Primarily used for drugs that are expected to have similar mechanisms of action. The isobologram analysis provides a graphical representation of the drug interaction. |
Quantitative Data from In Vitro Studies of 5-FU Combination Therapies
The following tables summarize quantitative data from various in vitro studies on the synergistic effects of 5-FU in combination with other common chemotherapeutic agents. The Combination Index (CI) is a widely used metric, where CI < 1 indicates synergy.
Table 1: Synergistic Effects of this compound and Cisplatin
| Cell Line | Cancer Type | Key Findings | Quantitative Data (Example) | Reference |
| NCI-H23 | Non-Small Cell Lung Cancer | Synergistic anti-proliferative and pro-apoptotic effects. | Combined inhibition rate of 85.5% at 48h, significantly higher than single agents.[1] | [1] |
| HeLa | Cervical Cancer | The combination engages both membrane death receptor-mediated and mitochondrial apoptotic pathways. | Increased susceptibility to apoptosis with combined treatment.[1] | [1][2] |
| COLO201 (5-FU resistant) | Colorectal Cancer | The combination overcomes 5-FU resistance. | Synergistic cytotoxicity observed. | [1] |
| GSS Cell Line | Gastric Cancer | The combination of 5-FU with CDDP increased the efficacy of 5-FU 1.16-1.35-fold. | Synergistic action was noted in 15 of 40 (38%) primary gastric and colorectal cancers.[3] | [3] |
| HCT-116 | Colorectal Cancer | Antagonistic effects observed in some studies. | Combinational indices of 5FU and cisplatin with PPE showed both synergistic and antagonistic interactions depending on the dose.[4] | [4] |
Table 2: Synergistic Effects of this compound and Oxaliplatin
| Cell Line | Cancer Type | Key Findings | Quantitative Data (Example) | Reference |
| Colo-205 | Colorectal Cancer | Sulindac sulfide synergistically potentiated the inhibitory effects of 5-FU and oxaliplatin. | CI values from 0.57 to 0.8 at 50% and 75% inhibition levels.[1] | [1] |
| SW48 | Colorectal Cancer | Sulindac sulfide enhanced the synergistic effects of the combination. | CI values from 0.47 to 0.73 at 50% and 75% inhibition levels.[1] | [1] |
| HT-29 | Colorectal Cancer | Synergistic antiproliferative effects were observed when oxaliplatin was added to 5-FU. | In vivo, 5-FU significantly increased the antitumor activity of oxaliplatin in HT29 xenografts.[5] | [5] |
| Pancreatic Cancer Cells (SW1990, BxPC-3) | Pancreatic Cancer | Inhibition of hnRNP A2/B1 expression significantly reduced the IC50 of gemcitabine, 5-FU, and oxaliplatin. | hnRNP A2/B1 siRNA combined with the drugs significantly increased apoptosis.[6] | [6] |
Table 3: Synergistic Effects of this compound and Doxorubicin
| Cell Line | Cancer Type | Key Findings | Quantitative Data (Example) | Reference |
| MCF-7 | Breast Cancer | The sequence of Doxorubicin -> Paclitaxel -> 5-FU produced a synergistic cytocidal effect. | Combination Index (CI) < 1, indicating synergy.[1] | [1] |
| BRC-230 | Breast Cancer | Enhanced efficacy of 5-FU following the Doxorubicin -> Paclitaxel sequence. | Schedule-dependent synergistic interaction. | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Chrysin synergistically enhanced the effects of 5-FU and Doxorubicin. | Fractional Inhibitory Index (FIX) of 0.98 ± 0.04 for the combination with Chrysin.[1] | [1][7] |
| MCF-7 | Breast Cancer | The combination of Doxorubicin and 5-FU inhibited the proliferation of MCF-7 cells in a dose-dependent manner. | IC50 values were 21.7 µM for 5-FU and 5.6 nM for Doxorubicin.[8] | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of 5-FU, the combination drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After drug treatment, harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Acridine Orange/Propidium Iodide (AO/PI) Double Staining for Apoptosis
This fluorescence microscopy-based assay provides a qualitative assessment of apoptosis.
-
Cell Preparation: Grow cells on coverslips in a multi-well plate and treat them with the desired drug concentrations.
-
Staining: After treatment, wash the cells with PBS and stain with a mixture of Acridine Orange (100 µg/mL) and Propidium Iodide (100 µg/mL) for 5-10 minutes.
-
Microscopy: Wash the cells again with PBS and immediately observe them under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly red nucleus.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in 5-FU combination therapy.
Caption: Workflow for In Vitro Drug Combination Synergy Analysis.
Caption: Inhibition of Wnt/β-catenin Pathway by 5-FU and Cisplatin.
Caption: Apoptosis Induction by 5-FU and Oxaliplatin Combination.
This guide provides a foundational understanding of the statistical methods and experimental approaches for evaluating 5-FU combination therapies. For more in-depth information, researchers are encouraged to consult the cited literature and utilize specialized software for data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the in vitro synergistic effect of this compound and cisplatin on cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of this compound and cisplatin synergism for advanced gastrointestinal cancers using a collagen gel droplet embedded culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of oxaliplatin in combination with this compound and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 7. Antimicrobial combinations: Bliss independence and Loewe additivity derived from mechanistic multi-hit models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluorouracil
Essential safety protocols and operational plans for the secure management of 5-Fluorouracil (5-FU) in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and maintain a secure research environment.
This compound, a potent antineoplastic agent, requires stringent handling procedures due to its toxicity.[1][2] Inhalation, skin contact, or ingestion can be harmful.[3] This document outlines the necessary personal protective equipment (PPE), engineering controls, emergency procedures, and disposal plans to mitigate these risks.
Understanding Exposure Limits
While the Occupational Safety and Health Administration (OSHA) has not established a specific Permissible Exposure Limit (PEL) for this compound, other important exposure benchmarks exist to guide safe handling practices.[3] It is crucial to recognize that 5-FU can be absorbed through the skin, which increases exposure potential.[3]
| Exposure Limit Type | Value | Organization |
| TEEL-1 | 1.7 mg/m³ | Apollo Scientific |
| TEEL-2 | 19 mg/m³ | Apollo Scientific |
| TEEL-3 | 46 mg/m³ | Apollo Scientific |
| Occupational Exposure Band | ≤ 0.01 mg/m³ | Apollo Scientific |
TEELs (Temporary Emergency Exposure Limits) are short-term exposure limits for emergency planning.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. This includes protection for your body, hands, eyes, and respiratory system.
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[1]
Hand Protection: Double gloving with chemotherapy-tested gloves is essential.[1] Nitrile gloves are commonly recommended.[1][4] While specific breakthrough times vary by manufacturer and glove thickness, studies have shown that for some nitrile gloves, breakthrough times can exceed 240 minutes. It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound. Change gloves regularly, and immediately if they become contaminated.
Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes.[1][3]
Respiratory Protection: When engineering controls are not available or insufficient to control airborne particles, an N100 respirator should be used.[1] All personnel requiring respirator use must be part of a respiratory protection program that includes medical clearance, training, and fit testing.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary method for minimizing exposure to this compound.
-
Chemical Fume Hood: All work with 5-FU powder, including weighing and reconstituting, must be conducted in a certified chemical fume hood.[1]
-
Biological Safety Cabinet (BSC): For work with 5-FU solutions that may generate aerosols, a Class II, Type B2 Biosafety Cabinet is recommended.[1]
Operational Plan: Step-by-Step Handling Procedures
A meticulous, step-by-step approach to handling this compound is critical for safety.
1. Preparation and Pre-Handling:
- Designate a specific area for handling 5-FU.
- Ensure all necessary PPE and engineering controls are in place and functional.
- Verify that an emergency spill kit and eye wash station/safety shower are readily accessible.
- Review the Safety Data Sheet (SDS) for this compound before beginning work.
2. Handling this compound:
- Don all required PPE before entering the designated handling area.
- Perform all manipulations of 5-FU within a certified chemical fume hood or BSC.
- Use a plastic-backed absorbent pad to cover the work surface.
- Employ careful techniques to avoid aerosol generation.
- Transport 5-FU in sealed, clearly labeled, and impact-resistant secondary containers.
3. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment after use. A common procedure involves a two-step cleaning process with a deactivating agent followed by a cleaning agent.
- Carefully remove and dispose of all contaminated PPE in designated hazardous waste containers.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste."
-
Contaminated Materials: All gloves, gowns, absorbent pads, and other disposable materials contaminated with 5-FU must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Unused this compound: Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines. Do not dispose of 5-FU down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Exposure:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Spill Response:
-
Alert others in the area and evacuate if necessary.
-
If the spill is small and you are trained and equipped to handle it, don the appropriate PPE.
-
Contain the spill using an appropriate spill kit for cytotoxic drugs.
-
Absorb the spilled material and place it in a designated hazardous waste container.
-
Decontaminate the spill area.
-
For large spills, evacuate the area and contact the institution's emergency response team.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide provides the essential framework for the safe handling of this compound. Adherence to these procedures is paramount for protecting personnel and the research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. Working safely with hazardous drugs: Fluorouracil - Massachusetts Nurses Association [massnurses.org]
- 3. nj.gov [nj.gov]
- 4. Prediction of the permeability of antineoplastic agents through nitrile medical gloves by zone classification based on their physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
